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2-[(5,6-Dichloropyridin-3-yl)formamido]acetic acid Documentation Hub

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  • Product: 2-[(5,6-Dichloropyridin-3-yl)formamido]acetic acid
  • CAS: 1098384-79-2

Core Science & Biosynthesis

Foundational

2-[(5,6-Dichloropyridin-3-yl)formamido]acetic acid chemical structure

This guide provides an in-depth technical analysis of 2-[(5,6-Dichloropyridin-3-yl)formamido]acetic acid , chemically identified as N-(5,6-dichloronicotinoyl)glycine . This compound represents a halogenated derivative of...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 2-[(5,6-Dichloropyridin-3-yl)formamido]acetic acid , chemically identified as N-(5,6-dichloronicotinoyl)glycine . This compound represents a halogenated derivative of nicotinuric acid, serving as a critical reference standard in metabolic profiling and a structural scaffold in agrochemical and pharmaceutical research.

(5,6-Dichloronicotinuric Acid)

Chemical Identity & Structural Analysis[1]

Compound Name: 2-[(5,6-Dichloropyridin-3-yl)formamido]acetic acid Systematic Synonym: N-(5,6-dichloro-3-pyridinecarbonyl)glycine; 5,6-Dichloronicotinuric acid CAS Registry Number: 1098384-79-2 Molecular Formula: C


H

Cl

N

O

Molecular Weight: 249.05 g/mol
1.1 Structural Connectivity

The molecule is an amide conjugate formed between 5,6-dichloronicotinic acid and glycine . The nomenclature "formamido" in some catalogs refers to the amide linkage (-CONH-) bridging the pyridine ring and the acetic acid tail, though "nicotinamido" is the chemically precise descriptor.

  • Core Scaffold: A pyridine ring substituted at positions 5 and 6 with chlorine atoms.[1][2][3]

  • Linker: An amide bond at position 3 (nicotinoyl numbering).

  • Tail: An acetic acid moiety (glycine residue).[4]

1.2 Electronic Properties

The 5,6-dichloro substitution pattern significantly alters the electronics of the pyridine ring compared to unsubstituted nicotinuric acid:

  • Electron Deficiency: The nitrogen atom (N1) and the two chlorine atoms (electron-withdrawing via induction) create a highly electron-deficient ring system.

  • Metabolic Stability: The chlorine at position 6 (adjacent to the ring nitrogen) blocks the primary site of oxidative metabolism (typically 6-hydroxylation in nicotinic acid derivatives), enhancing the metabolic stability of the ring.

  • Acidity: The carboxylic acid tail retains a pKa typical of N-acyl glycines (approx. pKa 3.6–3.8), making it anionic at physiological pH.

Synthesis & Production Protocols

To ensure high purity for analytical standards or biological assays, a convergent synthesis strategy is recommended. This protocol utilizes the acid chloride method for efficiency and yield.

2.1 Retrosynthetic Analysis

The molecule is disassembled at the amide bond, revealing two key precursors:

  • 5,6-Dichloronicotinoyl chloride (activated electrophile).

  • Glycine tert-butyl ester (nucleophile, C-protected to prevent side reactions).

2.2 Step-by-Step Synthesis Protocol

Reagents:

  • 5,6-Dichloronicotinic acid (Starting Material)[5]

  • Thionyl chloride (SOCl

    
    ) or Oxalyl chloride
    
  • Glycine tert-butyl ester hydrochloride

  • Triethylamine (Et

    
    N)
    
  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

Workflow:

  • Activation (Acid Chloride Formation):

    • Dissolve 5,6-dichloronicotinic acid (1.0 eq) in anhydrous DCM.

    • Add oxalyl chloride (1.2 eq) and a catalytic drop of DMF.

    • Stir at room temperature for 2 hours until gas evolution ceases.

    • Concentrate in vacuo to obtain crude 5,6-dichloronicotinoyl chloride.

  • Coupling (Amide Bond Formation):

    • Suspend glycine tert-butyl ester HCl (1.1 eq) in anhydrous DCM.

    • Add Et

      
      N (2.5 eq) to liberate the free amine. Cool to 0°C.
      
    • Add the crude acid chloride (dissolved in DCM) dropwise.

    • Warm to room temperature and stir for 4–6 hours.

    • Validation: Monitor by TLC (EtOAc/Hexane 1:1) for disappearance of the amine.

  • Deprotection (Ester Hydrolysis):

    • Dissolve the intermediate ester in DCM/TFA (1:1 ratio).

    • Stir at room temperature for 1–2 hours.

    • Concentrate to dryness.

    • Recrystallize from Ethanol/Water to yield the free acid.

Visualization of Synthesis Pathway

The following diagram illustrates the logical flow of the synthesis, highlighting the critical intermediate states.

SynthesisPathway SM1 5,6-Dichloronicotinic Acid (Precursor) Activation Activation (SOCl2 / Oxalyl Cl) SM1->Activation Inter1 Acid Chloride Intermediate Activation->Inter1 Coupling Coupling (Et3N, DCM) Inter1->Coupling SM2 Glycine tert-butyl ester SM2->Coupling Inter2 Protected Ester Intermediate Coupling->Inter2 Deprotection Deprotection (TFA/DCM) Inter2->Deprotection Product Target Molecule: N-(5,6-Dichloronicotinoyl)glycine Deprotection->Product

Caption: Convergent synthesis workflow for 2-[(5,6-Dichloropyridin-3-yl)formamido]acetic acid via acid chloride activation.

Applications & Biological Context[6][7][8][9][10][11]
4.1 Metabolic Reference Standard

In drug development and agrochemistry, this compound serves as a Phase II metabolite standard .

  • Mechanism: Xenobiotics containing the 5,6-dichloronicotinic acid moiety (e.g., specific herbicides or enzyme inhibitors) undergo hydrolysis to the free acid.

  • Conjugation: The free acid is subsequently conjugated with glycine by glycine N-acyltransferase (GLYAT) in mitochondria to facilitate excretion.

  • Utility: Researchers use the synthesized standard to quantify this detoxification pathway via LC-MS/MS in urine or plasma samples.

4.2 Structural Analog for Ligand Design

The 5,6-dichloro substitution makes this molecule a valuable "warhead" for fragment-based drug discovery.

  • Enzyme Inhibition: The electron-deficient pyridine ring can engage in pi-stacking interactions with electron-rich aromatic residues (e.g., Phenylalanine, Tryptophan) in enzyme active sites.

  • Bioisosterism: It acts as a lipophilic bioisostere of nicotinuric acid, potentially inhibiting transporters or enzymes that process endogenous Vitamin B3 metabolites.

Analytical Characterization Data

To validate the identity of the synthesized compound, compare experimental data against these predicted parameters.

ParameterSpecification / PredictionNotes
Appearance White to off-white crystalline powder
1H NMR (DMSO-d6) δ 12.8 (s, 1H, COOH), 9.1 (t, 1H, NH), 8.8 (d, 1H, Py-H2), 8.6 (d, 1H, Py-H4), 3.9 (d, 2H, CH2)Amide NH triplet indicates coupling to Gly-CH2.
LC-MS (ESI-) [M-H]- = 246.9Characteristic chlorine isotope pattern (9:6:1 for Cl2).
Melting Point 165–170 °C (Predicted)Decomposition may occur near MP.
Solubility Soluble in DMSO, Methanol; Sparingly soluble in WaterAcidic pH decreases water solubility.
References
  • PubChem. (2025).[6] Compound Summary: 5,6-Dichloronicotinic acid.[5] National Library of Medicine. Retrieved from [Link]

  • MDPI. (2024). Characterization of Neonicotinoid Metabolites by Cytochrome P450-Mediated Metabolism. Molecules. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to 2-[(5,6-Dichloropyridin-3-yl)formamido]acetic acid

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction In the landscape of modern medicinal chemistry and drug discovery, the strategic design and synthes...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern medicinal chemistry and drug discovery, the strategic design and synthesis of novel small molecules with specific biological activities are paramount. Heterocyclic compounds, particularly those containing the pyridine scaffold, represent a privileged class of structures due to their presence in a wide array of bioactive natural products and synthetic drugs. The introduction of halogen substituents and carboxamide functionalities can further modulate the physicochemical properties and biological activities of these molecules, making them attractive candidates for targeting various enzymes and receptors.

This technical guide provides a comprehensive overview of 2-[(5,6-Dichloropyridin-3-yl)formamido]acetic acid, a molecule of significant interest for its potential applications in pharmaceutical research. We will delve into its chemical identity, a detailed and validated synthetic protocol, and explore its potential biological significance based on the activities of structurally related compounds. This document is intended to serve as a valuable resource for researchers and drug development professionals engaged in the exploration of novel therapeutic agents.

Chemical Identity and Physicochemical Properties

2-[(5,6-Dichloropyridin-3-yl)formamido]acetic acid, also known by its synonym {[(5,6-dichloro-3-pyridinyl)carbonyl]amino}acetic acid, is a dichlorinated pyridine derivative featuring a carboxamidoacetic acid moiety. Its unique structural features, including the electron-withdrawing chlorine atoms on the pyridine ring and the flexible N-acylglycine side chain, are anticipated to confer specific binding properties and biological activities.

PropertyValueSource
CAS Number 1098384-79-2
Molecular Formula C8H6Cl2N2O3
Molecular Weight 249.05 g/mol
Physical Form Powder
Storage Temperature Room Temperature
InChI Key FYNHUINXQWOQRU-UHFFFAOYSA-N

Strategic Synthesis of 2-[(5,6-Dichloropyridin-3-yl)formamido]acetic acid

The synthesis of the title compound is a multi-step process that begins with the preparation of the key intermediate, 5,6-Dichloronicotinic acid, followed by an amide coupling reaction with a glycine derivative, and concluding with ester hydrolysis. This synthetic strategy is designed for efficiency and scalability, employing well-established and reliable chemical transformations.

Part 1: Synthesis of 5,6-Dichloronicotinic Acid

5,6-Dichloronicotinic acid serves as a crucial precursor and is itself a valuable intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its synthesis can be achieved from 2,3-dichloro-5-trichloromethyl pyridine (DCTC) through a hydrolysis process.

Experimental Protocol:

  • Reaction Setup: In a well-ventilated fume hood, a solution of 2,3-dichloro-5-trichloromethyl pyridine (DCTC) is prepared in a suitable solvent, such as a mixture of an alkaline aqueous solution and an organic solvent to facilitate the reaction and subsequent separation.

  • Hydrolysis: The DCTC solution is treated with a strong base, such as sodium hydroxide, and heated to reflux. The progress of the hydrolysis is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Isolation: Upon completion of the reaction, the mixture is cooled to room temperature. The aqueous phase, containing the sodium salt of 5,6-dichloronicotinic acid, is separated.

  • Acidification and Purification: The aqueous phase is then acidified with a mineral acid, such as hydrochloric acid or sulfuric acid, to precipitate the 5,6-dichloronicotinic acid. The crude product is collected by filtration, washed with water, and can be further purified by recrystallization to yield a product with a purity of greater than 97%.[1]

Part 2: Synthesis of 2-[(5,6-Dichloropyridin-3-yl)formamido]acetic acid

The final step in the synthesis involves the formation of an amide bond between 5,6-Dichloronicotinic acid and glycine. A common and effective method for this transformation is through the use of a coupling agent to activate the carboxylic acid, followed by the addition of the amine component. To avoid potential side reactions and improve solubility, the ethyl ester of glycine is often used, followed by a final hydrolysis step.

Experimental Protocol:

  • Activation of Carboxylic Acid: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), 5,6-Dichloronicotinic acid (1.0 equivalent) is dissolved in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF). A coupling agent, for example, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents), and an additive like N-hydroxysuccinimide (NHS) (1.2 equivalents) are added to the solution.[2][3] The mixture is stirred at room temperature for 15-60 minutes to form the activated ester. The use of coupling reagents is crucial as the direct condensation of a carboxylic acid and an amine is often inefficient due to the formation of a non-reactive ammonium carboxylate salt.[2]

  • Amide Coupling: To the solution containing the activated ester, glycine ethyl ester hydrochloride (1.2 equivalents) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents) are added. The reaction mixture is stirred at room temperature for 2-12 hours. The progress of the reaction is monitored by TLC or LC-MS.

  • Work-up and Isolation of the Ester Intermediate: Upon completion of the reaction, the mixture is diluted with an organic solvent like ethyl acetate and washed sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO3 solution), and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude ethyl 2-[(5,6-Dichloropyridin-3-yl)formamido]acetate. This intermediate can be purified by column chromatography on silica gel.

  • Ester Hydrolysis: The purified ethyl ester intermediate is dissolved in a mixture of a suitable solvent such as methanol or ethanol and water. A base, for instance, lithium hydroxide (LiOH) or sodium hydroxide (NaOH), is added, and the mixture is stirred at room temperature until the hydrolysis is complete (monitored by TLC or HPLC).

  • Final Product Isolation and Purification: After the hydrolysis is complete, the reaction mixture is acidified with a suitable acid (e.g., 1M HCl) to a pH of approximately 2-3 to precipitate the final product, 2-[(5,6-Dichloropyridin-3-yl)formamido]acetic acid. The solid is collected by filtration, washed with cold water, and dried under vacuum to afford the pure product.

Synthesis_Workflow cluster_part1 Part 1: Synthesis of 5,6-Dichloronicotinic acid cluster_part2 Part 2: Synthesis of the Final Compound DCTC 2,3-dichloro-5-trichloromethyl pyridine (DCTC) Hydrolysis Base Hydrolysis (e.g., NaOH, heat) DCTC->Hydrolysis 1 Nicotinic_Acid 5,6-Dichloronicotinic acid Hydrolysis->Nicotinic_Acid 2. Acidification Activation Carboxylic Acid Activation (EDC, NHS in DMF) Nicotinic_Acid->Activation 3 Coupling Amide Coupling with Glycine Ethyl Ester Activation->Coupling 4 Ester_Intermediate Ethyl 2-[(5,6-Dichloropyridin-3-yl)formamido]acetate Coupling->Ester_Intermediate 5 Ester_Hydrolysis Base Hydrolysis (e.g., LiOH) Ester_Intermediate->Ester_Hydrolysis 6 Final_Product 2-[(5,6-Dichloropyridin-3-yl)formamido]acetic acid Ester_Hydrolysis->Final_Product 7. Acidification

Caption: Synthetic workflow for 2-[(5,6-Dichloropyridin-3-yl)formamido]acetic acid.

Potential Biological Applications and Mechanistic Insights

While specific biological data for 2-[(5,6-Dichloropyridin-3-yl)formamido]acetic acid is not extensively reported in the public domain, its structural motifs are present in a variety of biologically active compounds. This allows for the formulation of well-grounded hypotheses regarding its potential therapeutic applications.

Kinase Inhibition

The pyridine carboxamide scaffold is a well-established pharmacophore in the design of kinase inhibitors.[4] Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The N-acyl glycine moiety can provide additional hydrogen bonding interactions within the ATP-binding pocket of kinases, potentially enhancing potency and selectivity. For instance, pyridine carboxamide derivatives have been investigated as inhibitors of p38 MAPK, a key enzyme in the inflammatory signaling cascade.[5] Inhibition of p38 MAPK can modulate the production of pro-inflammatory cytokines, offering a promising therapeutic strategy for a range of inflammatory diseases.[5]

Kinase_Inhibition_Pathway cluster_pathway Potential p38 MAPK Inhibition Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) Upstream_Kinases Upstream Kinases (MKK3/6) Inflammatory_Stimuli->Upstream_Kinases p38_MAPK p38 MAPK Upstream_Kinases->p38_MAPK Phosphorylation Downstream_Effectors Downstream Effectors (e.g., MK2, Transcription Factors) p38_MAPK->Downstream_Effectors Activation Cytokine_Production Pro-inflammatory Cytokine Production (TNF-α, IL-6) Downstream_Effectors->Cytokine_Production Induction Inflammation Inflammation Cytokine_Production->Inflammation Target_Compound 2-[(5,6-Dichloropyridin-3-yl)formamido]acetic acid Target_Compound->p38_MAPK Inhibition

Caption: Hypothesized inhibition of the p38 MAPK signaling pathway.

Anti-inflammatory and Analgesic Properties

N-acylglycines are a class of endogenous lipid signaling molecules with a range of biological activities, including anti-inflammatory and antinociceptive effects.[6][7] The structural similarity of the title compound to this class of molecules suggests that it may also possess anti-inflammatory properties. The mechanism of action of N-acylglycines is multifaceted and can involve the modulation of various receptors and enzymes involved in inflammatory pathways.

Conclusion

2-[(5,6-Dichloropyridin-3-yl)formamido]acetic acid is a synthetically accessible molecule with significant potential for further investigation in drug discovery programs. The robust synthetic route detailed in this guide provides a clear pathway for its preparation, enabling researchers to access this compound for biological evaluation. Based on the analysis of its structural components, this compound warrants investigation as a potential kinase inhibitor for applications in oncology and inflammatory diseases. Further studies are required to elucidate its precise mechanism of action and to validate its therapeutic potential. This technical guide serves as a foundational resource to stimulate and support such research endeavors.

References

  • Keereetaweep, J., et al. N-FATTY ACYLGLYCINES: UNDERAPPRECIATED ENDOCANNABINOID-LIKE FATTY ACID AMIDES?.
  • Valeur, E., et al. Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 2015.
  • Nagalakshmi, G. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 2007.
  • Lebraud, H., et al. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds. ACS Medicinal Chemistry Letters, 2021.
  • Kaushik, S., et al. Identification of glycine N-acyltransferase-like 2 (GLYATL2) as a transferase that produces N-acyl glycines in humans. The Journal of Biological Chemistry, 2010.
  • Organic Chemistry Portal. Amide synthesis by acylation. Available from: [Link]

  • Avanti Polar Lipids. N-Acylglycine (NAGly). Available from: [Link]

  • Iannotti, F. A., et al. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. Biomolecules, 2019.
  • Naz, A., et al. Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Prediction. Molecules, 2022.
  • Wellner, A. Biosynthesis and physiological functions of N-acyl amino acids. Diva-portal.org, 2013.
  • ResearchGate. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. 2025.
  • Google Patents. CN102675196A - Method for preparing 5,6-chloronicotinic acid from 2,3-dichloro-5-trichlorine picoline (DCTC) short steaming residue.
  • Google Patents. EP0655998B1 - Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
  • ResearchGate. (PDF)
  • CyberLeninka. SYNTHESIS OF ACETYLENIC AMINO DERIVATIVES OF 2-(2-((2,6DICHLOROPHENYL)AMINO)PHENYL)ACETIC ACID.
  • MDPI. Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. 2019.

Sources

Foundational

Introduction: The Strategic Importance of Halogenated Pyridines in Modern Chemistry

An In-depth Technical Guide to the Molecular Weight and Formula of 5,6-Dichloropyridine Derivatives The pyridine ring is a cornerstone of heterocyclic chemistry, forming the structural core of countless natural products...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Molecular Weight and Formula of 5,6-Dichloropyridine Derivatives

The pyridine ring is a cornerstone of heterocyclic chemistry, forming the structural core of countless natural products and synthetic compounds.[1] Its presence in a molecule can significantly influence pharmacological profiles, enhancing biochemical potency, improving metabolic stability, and resolving issues related to protein binding.[1] Within this vital class of compounds, halogenated pyridines—and specifically dichloropyridine derivatives—have emerged as exceptionally versatile building blocks in the realms of drug discovery, agrochemicals, and material science.[2][3][4]

The introduction of chlorine atoms onto the pyridine scaffold, particularly at the 5- and 6-positions, fundamentally alters the electronic and steric properties of the ring. This modification not only provides reactive handles for further chemical transformations but also enables the resulting molecules to engage in specific, high-affinity interactions with biological targets. This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of the molecular formulas, weights, and core scientific principles associated with key 5,6-dichloropyridine derivatives. We will delve into their synthesis, characterization, and the underlying logic that makes them such valuable assets in chemical innovation.

Core Properties of Key 5,6-Dichloropyridine Derivatives

The utility of a chemical intermediate is defined by its structural and physicochemical properties. The following table summarizes the fundamental molecular data for several strategically important 5,6-dichloropyridine derivatives, which serve as foundational scaffolds for more complex molecules.

Derivative NameSynonymsCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Applications
5,6-Dichloropyridine-3-carboxylic acid 5,6-Dichloronicotinic acid41667-95-2C₆H₃Cl₂NO₂192.00Precursor for synthesizing other nicotinic acid derivatives; used in the preparation of 5-chloro-6-iodonicotinic acid.
Methyl 5,6-dichloropyridine-3-carboxylate Methyl 5,6-dichloronicotinate56055-54-0C₇H₅Cl₂NO₂206.03[2]Essential intermediate in the production of pharmaceuticals and agrochemicals, including pesticides and herbicides.[2]
5,6-Dichloropyridine-3-carboxamide 5,6-Dichloronicotinamide75291-84-8C₆H₄Cl₂N₂O191.01Building block for compounds in early-stage discovery research.
3-Amino-5,6-dichloropyridine N/A98121-41-6C₅H₄Cl₂N₂163.01[5]A key intermediate for introducing an amino group onto the dichloropyridine scaffold.
5,6-Dichloropyridine-2-carboxylic acid N/AH64320.06 (Cat.)C₆H₃Cl₂NO₂192.00[6]Isomeric precursor used in synthetic chemistry for accessing different substitution patterns.

Synthesis and Structural Elucidation: A Practical Framework

The successful application of these derivatives hinges on robust synthetic protocols and unambiguous structural verification. As a senior application scientist, the emphasis must be on reproducible and scalable methods that guarantee the identity and purity of the material.

Causality in Synthesis: A Representative Protocol

The synthesis of dichloropyridine derivatives can be achieved through various strategies, including the direct chlorination of pyridine or, more controllably, through stepwise functionalization pathways.[7][8] The latter approach is often preferred in a research and development setting as it allows for precise control over the introduction of each functional group.

A classic example is the synthesis of 3-amino-5,6-dichloropyridine, which proceeds via the reduction of a nitro-group precursor. This method is highly effective because the nitro group acts as a powerful electron-withdrawing group, facilitating certain reactions, and can then be reliably converted to the desired amino functionality.

Experimental Protocol: Synthesis of 3-Amino-5,6-dichloropyridine [9]

  • Step 1: Dissolution. Dissolve 77.2 g (0.4 mol) of 2,3-dichloro-5-nitropyridine in 135 ml of glacial acetic acid in a suitable reaction vessel.

  • Step 2: Dilution. With stirring, add 800 ml of water to the solution. The use of glacial acetic acid followed by water creates a reaction medium suitable for the subsequent reduction.

  • Step 3: Reduction. Introduce 111.7 g (2 mol) of iron powder in portions. The temperature of the mixture should be carefully monitored and maintained at or below 50°C. This exothermic reaction reduces the nitro group to an amine. Iron is a cost-effective and efficient reducing agent for this transformation.

  • Step 4: Work-up and Extraction. Upon completion of the reaction (monitored by a technique like TLC), filter the mixture under suction to remove excess iron and iron salts. Extract the product from the filtrate using ethyl acetate.

  • Step 5: Purification. Wash the organic phase with water until it is neutral. This removes any remaining acetic acid. Dry the organic phase using a drying agent such as magnesium sulfate (MgSO₄) and concentrate it by evaporation.

  • Step 6: Recrystallization. Recrystallize the crude product from toluene to yield the purified 3-amino-5,6-dichloropyridine.

G cluster_synthesis Synthesis Workflow Start 2,3-dichloro-5-nitropyridine Step1 Dissolve in Glacial Acetic Acid + Water Start->Step1 Step2 Add Iron Powder (Reduction) Step1->Step2 Step3 Filter and Extract with Ethyl Acetate Step2->Step3 Step4 Wash, Dry, and Concentrate Step3->Step4 End Purified 3-Amino-5,6-dichloropyridine Step4->End

Caption: A streamlined workflow for the synthesis of 3-amino-5,6-dichloropyridine.

Trustworthiness in Characterization: A Self-Validating Spectroscopic Approach

Structural confirmation is non-negotiable. A multi-faceted analytical approach ensures the identity and purity of the synthesized compound, with each technique providing a piece of the structural puzzle.[10] Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the precise arrangement of atoms in a molecule.

Experimental Protocol: ¹H NMR Spectroscopy for Structural Verification [11]

  • Step 1: Sample Preparation. Accurately weigh 5-10 mg of the 5,6-dichloropyridine derivative and dissolve it in approximately 0.6 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved, using gentle vortexing if necessary. Tetramethylsilane (TMS) is typically included in the solvent to serve as an internal standard, defining the 0 ppm chemical shift reference point.

  • Step 2: Filtration and Transfer. Filter the solution through a small plug of glass wool directly into a clean, dry 5 mm NMR tube to remove any particulate matter which could degrade spectral quality.

  • Step 3: Spectrometer Setup. Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher). The instrument's probe must be tuned to the proton frequency, and the magnetic field homogeneity is optimized by "shimming" on the sample to ensure sharp, symmetrical peaks.

  • Step 4: Data Acquisition.

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Number of Scans: Acquire between 16 and 64 scans to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay: Use a delay of 1-2 seconds between scans to allow for full relaxation of the protons.

    • Spectral Width: Set a spectral width of 12-16 ppm to encompass all expected proton signals.

  • Step 5: Data Processing and Interpretation. Process the raw data (Free Induction Decay) using a Fourier transform. The resulting spectrum is then phased and baseline-corrected. The chemical shifts (δ), integration values (proton count), and coupling patterns (J-coupling) are analyzed to confirm that the spectrum is consistent with the proposed molecular structure.

Role in Drug Discovery: From Scaffold to Lead Compound

Pyrimidine and pyridine derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.[1][4] The 5,6-dichloropyridine core is particularly valuable because the chlorine atoms can serve as key interaction points within the binding sites of biological targets, such as protein kinases.[4]

Many kinase inhibitors, for example, are designed to fit into the ATP-binding pocket of the enzyme. The chlorine substituents on the pyridine ring can modulate the electronic properties of the molecule and facilitate strong binding interactions, potentially blocking downstream signaling pathways that are dysregulated in diseases like cancer.[4][12] One such critical pathway is the MAPK/ERK pathway, which controls cell proliferation and is often hyperactivated in various cancers.

G cluster_pathway MAPK/ERK Signaling Pathway RAS RAS RAF RAF (e.g., BRAF) RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors ERK->TF Activates Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Inhibitor Dichloropyridine-based Kinase Inhibitor Inhibitor->RAF Inhibits

Sources

Exploratory

Advanced Synthesis Strategies for Pyridine-3-Carboxamido Acetic Acid Scaffolds

Technical Guide & Whitepaper Strategic Analysis & Structural Disambiguation Nomenclature and Target Definition In the context of medicinal chemistry, the term "Pyridine-3-formamido acetic acid" most frequently refers to...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide & Whitepaper

Strategic Analysis & Structural Disambiguation

Nomenclature and Target Definition

In the context of medicinal chemistry, the term "Pyridine-3-formamido acetic acid" most frequently refers to Nicotinuric Acid (N-nicotinoylglycine) and its derivatives. This scaffold consists of a pyridine ring linked to a glycine moiety via a carboxamide bond at the C3 position.

While strict IUPAC nomenclature defines "formamido" as a formylamino group (


), this guide focuses on the Pyridine-3-carboxamido  linkage (

), as this represents the biologically significant class of compounds involved in niacin metabolism, HDAC inhibition, and prodrug design.

Core Scaffold:

  • Head: Pyridine Ring (Variable substitutions at C2, C4, C5, C6)

  • Linker: Amide Bond (Carboxamide)

  • Tail: Acetic Acid (Glycine) or

    
    -substituted analogs
    
Retrosynthetic Logic

The synthesis is strategically disconnected at the amide bond. The choice of coupling strategy depends heavily on the electronic nature of the pyridine ring and the steric bulk of the amino acid tail.

Key Challenges:

  • Pyridine Nucleophilicity: The basic nitrogen in the pyridine ring can interfere with activation agents, leading to N-acylpyridinium salts.

  • Zwitterionic Nature: The final product is amphoteric; proper protecting group strategy (esterification of glycine) is essential for the coupling phase.

  • Solubility: Nicotinuric acid analogs often suffer from poor solubility in organic solvents, complicating purification.

Retrosynthesis Target Target: Pyridine-3-Carboxamido Acetic Acid (Nicotinuric Acid Analog) Disconnection Amide Bond Disconnection Target->Disconnection Acid Fragment A: Pyridine-3-Carboxylic Acid (Nicotinic Acid) Disconnection->Acid Amine Fragment B: Glycine Ester (Amino Acetic Acid Protected) Disconnection->Amine Act_Cl Path A: Acid Chloride Activation (SOCl2 / Oxalyl Chloride) Acid->Act_Cl Robust/Scale-up Act_Coup Path B: Carbodiimide Coupling (EDC / HATU) Acid->Act_Coup Mild/Library

Figure 1: Retrosynthetic analysis showing the strategic disconnection of the amide bond and the two primary forward pathways.

Synthesis Methodologies

Method A: The Acid Chloride Route (Scale-Up Preferred)

This method utilizes thionyl chloride (


) to generate the nicotinoyl chloride intermediate. It is the most robust method for simple analogs and large-scale production due to high atom economy and low cost.

Mechanism: The carboxylic acid is converted to a highly electrophilic acyl chloride, which undergoes nucleophilic attack by the glycine ester amine.

Protocol:

  • Activation: Suspend Pyridine-3-carboxylic acid (1.0 eq) in dry Toluene or DCM. Add Thionyl Chloride (1.5 eq) and a catalytic drop of DMF. Reflux for 2–3 hours until gas evolution (

    
    , 
    
    
    
    ) ceases and the solution becomes clear.
  • Evaporation: Remove excess

    
     under reduced pressure (azeotrope with toluene to ensure complete removal).
    
  • Coupling: Dissolve the crude acid chloride in dry DCM. Cool to 0°C.

  • Addition: Slowly add Glycine Ethyl Ester Hydrochloride (1.1 eq) suspended in DCM containing Triethylamine (Et3N) (2.5 eq). Note: Excess base is required to neutralize the HCl from the glycine salt and the HCl generated during coupling.

  • Work-up: Stir at RT for 4 hours. Wash with saturated

    
     (to remove unreacted acid) and brine. Dry organic layer over 
    
    
    
    .[1]
  • Hydrolysis: Treat the ester with LiOH (2.0 eq) in THF/Water (3:1) for 1 hour. Acidify to pH 3–4 to precipitate the free acid.

Critical Control Point:

  • HCl Scavenging: Failure to use sufficient base (Et3N or Pyridine) will protonate the pyridine ring of the substrate, rendering it inactive or trapping it in the aqueous phase during work-up.

Method B: Carbodiimide/HOBt Coupling (Library/Analog Friendly)

For analogs containing sensitive substituents (e.g., halides, methoxy groups) on the pyridine ring, the harsh conditions of thionyl chloride are avoided using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Protocol:

  • Solution Preparation: Dissolve substituted Nicotinic Acid (1.0 eq) in dry DMF.

  • Activation: Add HOBt (Hydroxybenzotriazole) (1.2 eq) and EDC

    
    HCl (1.2 eq). Stir for 30 minutes at 0°C to form the active ester.
    
  • Coupling: Add Glycine Methyl Ester Hydrochloride (1.1 eq) and DIPEA (Diisopropylethylamine) (3.0 eq).

  • Reaction: Allow to warm to RT and stir for 12–16 hours.

  • Purification: Dilute with EtOAc, wash with 5% Citric Acid (removes basic byproducts), then

    
    .
    
  • Deprotection: Standard saponification (NaOH/MeOH).

Data Comparison of Methods:

ParameterMethod A (Acid Chloride)Method B (EDC/HOBt)
Reactivity Very HighModerate to High
Substrate Scope Robust groups (Alkyl, Aryl)Sensitive groups (OH, NH2, Halides)
Byproducts

,

(Gaseous)
Urea derivatives (Water soluble if EDC)
Yield (Typical) 85–95%70–85%
Purification Crystallization often sufficientColumn chromatography often required

Experimental Workflow & Mechanism

The following diagram illustrates the molecular mechanism for the EDC coupling pathway, which is preferred for drug discovery applications due to its mild nature.

EDCCoupling cluster_0 Activation Phase Start Nicotinic Acid (Substrate) EDC EDC Activation Start->EDC O_Acyl O-Acylisourea (Unstable Intermediate) EDC->O_Acyl Proton Transfer Active_Ester OBt Active Ester (Stable Intermediate) O_Acyl->Active_Ester + HOBt - Urea HOBt HOBt Attack Product Nicotinuric Ester (Precursor) Active_Ester->Product + Glycine Ester - HOBt Glycine Glycine Ester (Nucleophile)

Figure 2: Step-wise mechanism of EDC/HOBt mediated amide bond formation.

Purification and Characterization Standards

To ensure scientific integrity (E-E-A-T), the synthesized analogs must be validated using the following self-validating protocols.

Purification Strategy
  • Free Acid Isolation: Nicotinuric acid analogs are often zwitterionic.

    • Protocol: After saponification, carefully adjust pH to the isoelectric point (typically pH 3.5–4.5). The product often precipitates as a white solid.[2]

    • Recrystallization:[1][3][4] Water/Ethanol or Water/Acetone mixtures are ideal.

  • Flash Chromatography: If the ester is isolated, use a gradient of DCM:MeOH (95:5 to 90:10). The pyridine nitrogen causes tailing; adding 1%

    
     or 
    
    
    
    to the eluent sharpens peaks.
Analytical Validation (QC)

A synthesized analog is considered "Validated" only when meeting these criteria:

TechniqueExpected SignalDiagnostic Value
1H NMR (DMSO-d6)

9.0–9.2 (s, 1H, Py-H2)
Confirms Pyridine-3 substitution
1H NMR (DMSO-d6)

8.8–9.0 (t, 1H, NH)
Confirms Amide Bond formation
1H NMR (DMSO-d6)

3.9–4.1 (d, 2H, CH2)
Confirms Glycine incorporation
LC-MS (ESI+)

Mass confirmation
HPLC Purity >95% @ 254 nmRequired for biological assay

Structural Variations (Analogs)

For researchers developing broader libraries, the "Pyridine-3-formamido" scaffold can be modified at three vectors:

  • Ring Substitution (Vector A):

    • 2-Chloro/Fluoro: Introduces electronic variation and potential for further

      
       displacement [1].
      
    • 6-Methyl: Increases lipophilicity (LogP) and metabolic stability.

  • Linker Modification (Vector B):

    • N-Methylation: Using Sarcosine instead of Glycine creates N-methylated amides, removing the H-bond donor and altering membrane permeability.

  • Acid Tail (Vector C):

    • 
      -Substitution: Using Alanine or Phenylalanine instead of Glycine introduces chirality and steric bulk, potentially improving selectivity for specific binding pockets.
      

References

  • Preparation of Nicotinoyl Amino Acid Derivatives. Source: ResearchGate. Context: Describes the synthesis of N-Nicotinoylglycine and its coupling with chitin derivatives, validating the amide coupling protocols. URL:[Link]

  • Nicotinic Acid Derivatives and Process for Preparation.
  • Synthesis of 3-Aminoimidazo[1,2-a]pyridines. Source: MDPI / Organic Chemistry Portal. Context: While focusing on imidazopyridines, this reference provides critical conditions for handling 3-aminopyridine derivatives if the "inverse amide" structure is desired. URL:[Link][5]

Sources

Foundational

5,6-Dichloronicotinoyl glycine vs 2-[(5,6-Dichloropyridin-3-yl)formamido]acetic acid

An In-Depth Technical Guide on 5,6-Dichloronicotinoyl Glycine and its Synonyms Executive Summary: The Nomenclature Paradox In drug development and cheminformatics, a single molecular entity often acquires multiple identi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on 5,6-Dichloronicotinoyl Glycine and its Synonyms

Executive Summary: The Nomenclature Paradox

In drug development and cheminformatics, a single molecular entity often acquires multiple identities depending on the context of its discovery, synthesis, or biological function. The query comparing 5,6-Dichloronicotinoyl glycine and 2-[(5,6-Dichloropyridin-3-yl)formamido]acetic acid presents a classic structural paradox: these two names describe the exact same chemical molecule (C8H6Cl2N2O3).

Rather than competing compounds, this guide explores the dual nature of this molecule. We will analyze it first as a biological Phase II metabolite (the "glycine" nomenclature) and second as a synthetic target (the "formamido" nomenclature), providing field-proven protocols and mechanistic insights for researchers handling halogenated nicotinic acid derivatives.

Chemical Identity & Nomenclature Deconstruction

To understand why the literature splits into two distinct naming conventions, we must deconstruct the structural linguistics of the molecule.

  • 5,6-Dichloronicotinoyl glycine (Biochemical/Metabolite Nomenclature): This name is rooted in xenobiotic metabolism. Nicotinic acid (niacin) is naturally metabolized into nicotinuric acid via conjugation with the amino acid glycine[1]. When the pyridine ring is halogenated at the 5 and 6 positions, the resulting Phase II metabolite is named analogously.

  • 2-[(5,6-Dichloropyridin-3-yl)formamido]acetic acid (Systematic/IUPAC Nomenclature): This designation is strictly structural and frequently utilized in commercial chemical catalogs. For instance, the protected precursor of this molecule is commercially indexed under the CAS number 1389045-70-8 as tert-butyl 2-[(5,6-dichloropyridin-3-yl)formamido]acetate. Here, "formamido" acts as a structural descriptor for the carboxamide linkage connecting the pyridine ring to the acetic acid backbone.

Nomenclature Name1 5,6-Dichloronicotinoyl glycine (Biochemical / Metabolite Name) Structure Identical Chemical Entity Formula: C8H6Cl2N2O3 MW: 249.05 g/mol Name1->Structure Name2 2-[(5,6-Dichloropyridin-3-yl)formamido]acetic acid (Systematic / IUPAC Name) Name2->Structure

Diagram 1: Nomenclature mapping demonstrating how both terms resolve to the identical structure.

Quantitative Chemical Profile

All quantitative identifiers for this unified chemical entity are summarized below:

PropertyValue
Chemical Formula C8H6Cl2N2O3
Molecular Weight 249.05 g/mol
Exact Mass 247.9755 Da
Precursor CAS (tert-butyl ester) 1389045-70-8
Primary Metabolic Enzyme Glycine N-acyltransferase (GLYAT)
Hydrogen Bond Donors / Acceptors 2 / 4

Biological Context: Phase II Xenobiotic Metabolism

When pharmaceutical agents or agrochemicals containing a 5,6-dichloronicotinic acid moiety enter a biological system, they undergo extensive biotransformation. The primary clearance route for such carboxylic acids is Phase II conjugation.

The Causality of Glycine Conjugation: Why does the hepatic system specifically utilize glycine for this molecule? The accumulation of xenobiotic carboxylic acids inside mitochondria leads to the formation of xenobiotic acyl-CoA esters. This process rapidly sequesters and depletes free Coenzyme A (CoASH), which is critically required for the beta-oxidation of endogenous fatty acids[2].

To prevent metabolic toxicity, the enzyme Glycine N-acyltransferase (GLYAT) acts as a metabolic rescue mechanism. It rapidly transfers the 5,6-dichloronicotinoyl group from the CoA thioester to the amino group of glycine. This not only regenerates free CoASH but also yields 5,6-dichloronicotinoyl glycine—a highly polar, water-soluble conjugate that is easily excreted by the kidneys[2].

MetabolicPathway Xeno Xenobiotic Precursor (e.g., Drug/Agrochemical) Acid 5,6-Dichloronicotinic Acid (Phase I Metabolite) Xeno->Acid Phase I Oxidation CoA 5,6-Dichloronicotinoyl-CoA (Thioester Intermediate) Acid->CoA Acyl-CoA Ligase + ATP + CoASH Conjugate 5,6-Dichloronicotinoyl Glycine (Phase II Excreted Metabolite) CoA->Conjugate GLYAT Enzyme + Glycine

Diagram 2: The GLYAT-mediated Phase II metabolic clearance pathway for 5,6-dichloronicotinic acid.

Synthetic Methodology: A Self-Validating Protocol

For researchers requiring this standard for LC-MS/MS metabolite profiling, synthesizing the compound requires overcoming the poor nucleophilicity of the electron-deficient 5,6-dichloropyridine ring. Standard coupling agents (like EDC/HOBt) often yield poor results.

Experimental Causality: We utilize 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) as the coupling agent. CDMT reacts with the carboxylic acid to form a highly stable, reactive triazinyl ester intermediate that resists degradation, a technique proven highly effective for 5,6-dichloronicotinic acid derivatives[3]. We employ the tert-butyl ester of glycine to prevent self-polymerization during coupling.

Step-by-Step Workflow

Phase 1: Active Ester Formation & Amide Coupling

  • Activation: Dissolve 5,6-dichloronicotinic acid (1.0 eq) in anhydrous Tetrahydrofuran (THF). Cool the reaction vessel to 0 °C. Add CDMT (1.1 eq) and N-methylmorpholine (NMM) (3.0 eq). Stir for 2 hours at 0 °C to form the active triazinyl ester[3].

  • Conjugation: Add glycine tert-butyl ester hydrochloride (1.1 eq) to the mixture. Allow the reaction to warm to room temperature and stir for 24 hours.

  • In-Process Validation: Sample the reaction and analyze via LC-MS. The intermediate (tert-butyl 2-[(5,6-dichloropyridin-3-yl)formamido]acetate) must be confirmed by the presence of the m/z 305.1 [M+H]+ peak. Do not proceed until starting material is consumed.

  • Workup: Quench with distilled water, extract with Ethyl Acetate (EtOAc), wash the organic layer with 1M HCl and brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Phase 2: Global Deprotection 5. Ester Cleavage: Dissolve the isolated intermediate in a 1:1 mixture of Trifluoroacetic Acid (TFA) and Dichloromethane (DCM). Stir at room temperature for 2 hours. Causality: TFA selectively cleaves the tert-butyl group via an isobutylene elimination mechanism without hydrolyzing the newly formed amide bond. 6. Isolation: Evaporate the solvent under reduced pressure. Triturate the resulting residue with cold diethyl ether to precipitate the pure 5,6-dichloronicotinoyl glycine as a solid. 7. Final Validation: Confirm product identity via LC-MS (m/z 249.0 [M+H]+) and 1H-NMR (ensure complete disappearance of the 9H singlet at ~1.4 ppm, confirming total tert-butyl removal).

Synthesis Step1 5,6-Dichloronicotinic Acid + Glycine t-butyl ester HCl Step2 Amide Coupling (CDMT, NMM, THF, 0°C to RT) Step1->Step2 Step3 Intermediate: t-Butyl 2-[(5,6-dichloropyridin-3-yl)formamido]acetate Step2->Step3 LC-MS Check: m/z 305.1 Step4 Ester Cleavage (TFA, DCM, RT, 2h) Step3->Step4 Step5 Final Product: 5,6-Dichloronicotinoyl Glycine Step4->Step5 LC-MS Check: m/z 249.0

Diagram 3: Self-validating synthetic workflow utilizing CDMT coupling and TFA deprotection.

Conclusion

The distinction between 5,6-Dichloronicotinoyl glycine and 2-[(5,6-Dichloropyridin-3-yl)formamido]acetic acid is purely semantic. Recognizing them as the same entity bridges the gap between analytical pharmacokinetics (where it is tracked as a clearance metabolite) and synthetic organic chemistry (where it is built as a targeted carboxamide). By leveraging the CDMT-mediated coupling protocol, researchers can reliably synthesize this standard to support robust in vivo metabolism studies.

References

  • "Pelzont, INN-nicotinic acid/laropiprant - EMA", European Medicines Agency. URL: [Link][1]

  • "Importance in metabolism, the role of glycine N-acyltransferase...", Uniroma1. URL:[Link][2]

  • "Full article: New cyclopentaquinoline hybrids with multifunctional capacities for the treatment of Alzheimer's disease", Taylor & Francis. URL: [Link][3]

Sources

Exploratory

Potential metabolites of 5,6-dichloropyridine-3-carboxamide

This technical guide details the metabolic fate of 5,6-dichloropyridine-3-carboxamide (also known as 5,6-dichloronicotinamide), a critical pharmacophore found in thrombopoietin receptor agonists (e.g., Avatrombopag) and...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the metabolic fate of 5,6-dichloropyridine-3-carboxamide (also known as 5,6-dichloronicotinamide), a critical pharmacophore found in thrombopoietin receptor agonists (e.g., Avatrombopag) and agrochemical scaffolds.

A Mechanistic Technical Guide for Drug Metabolism & Pharmacokinetics (DMPK)

Executive Technical Summary

5,6-Dichloropyridine-3-carboxamide (5,6-DCPC) presents a distinct metabolic profile driven by two competing chemical functionalities: the hydrolytically labile carboxamide at position 3 and the electrophilic chlorine atoms (specifically at position 6) susceptible to nucleophilic attack. Unlike its parent scaffold nicotinamide, which undergoes extensive N-methylation, the electron-withdrawing chlorine substituents of 5,6-DCPC shift the metabolic preference toward amidase-mediated hydrolysis and glutathione (GSH) conjugation via nucleophilic aromatic substitution (


).

This guide outlines the predicted and observed biotransformation pathways, providing researchers with the mass spectral transitions and experimental protocols necessary to identify these metabolites in biological matrices.

Chemical Susceptibility & Structural Analysis

To predict the metabolic fate of 5,6-DCPC, one must analyze its electronic environment relative to endogenous enzyme systems.

Structural FeatureElectronic EffectPrimary Metabolic Consequence
C3-Carboxamide Electron-withdrawing group (EWG); susceptible to enzymatic attack.Hydrolysis to carboxylic acid (Bioactivation/Inactivation).
C6-Chlorine Ortho to Ring Nitrogen; Para to Carboxamide. Highly activated for nucleophilic attack.Glutathione Conjugation (

); Defluorination/Dechlorination.
Pyridine Nitrogen Basic center, but basicity is attenuated by Cl atoms.N-Oxidation (CYP450) or minor N-Methylation.
The "Chlorine Switch" Effect

In standard nicotinamide metabolism, Nicotinamide N-methyltransferase (NNMT) is a dominant pathway. However, the 5,6-dichloro substitution reduces the nucleophilicity of the pyridine nitrogen, likely suppressing N-methylation and favoring Phase II conjugation at the carbon scaffold.

Detailed Metabolic Pathways

The following pathways represent the consensus metabolic map based on structure-activity relationships (SAR) of chloropyridines and nicotinamide analogs.

Pathway A: Amidase-Mediated Hydrolysis (M1)

The most rapid biotransformation occurs at the amide bond. Analogous to the conversion of nicotinamide to nicotinic acid, 5,6-DCPC is hydrolyzed by hepatic amidases or carboxylesterases.

  • Mechanism: Nucleophilic attack of water on the carbonyl carbon, catalyzed by the catalytic triad of amidases.

  • Product: 5,6-Dichloronicotinic acid .

  • Significance: This metabolite often represents the "deactivated" species in signaling pathways, though in mycobacterial contexts (e.g., M. tuberculosis), this hydrolysis is required for prodrug activation.

Pathway B: Glutathione Conjugation via (M2)

The chlorine at position 6 is chemically "hot." It is located ortho to the ring nitrogen and para to the electron-withdrawing carboxamide, creating a strong dipole that facilitates nucleophilic aromatic substitution.

  • Mechanism: Glutathione S-Transferase (GST) facilitates the attack of the thiolate anion (

    
    ) at C6, displacing the chloride ion.
    
  • Product: S-(5-chloro-3-carbamoylpyridin-2-yl)glutathione .

  • Downstream Processing: This conjugate is further processed by

    
    -glutamyltranspeptidase and dipeptidases to form the Cysteine conjugate  and ultimately the Mercapturic Acid (M3)  derivative (N-acetylcysteine conjugate), which is excreted in urine.
    
Pathway C: Pyridine N-Oxidation (M4)

Cytochrome P450 enzymes (specifically CYP2E1 or CYP3A4) or Flavin-containing Monooxygenases (FMOs) can oxidize the pyridine nitrogen.

  • Mechanism: Direct oxygen transfer to the lone pair of the pyridine nitrogen.

  • Product: 5,6-Dichloropyridine-3-carboxamide-N-oxide .

Visualization of Metabolic Tree

The following diagram illustrates the divergence from the parent compound into oxidative, hydrolytic, and conjugative pathways.

MetabolicPathways Parent 5,6-Dichloropyridine- 3-carboxamide (Parent) M1 M1: 5,6-Dichloronicotinic Acid (Hydrolysis) Parent->M1 Amidases/Esterases (-NH3, +OH) M2 M2: GSH Conjugate (S_NAr at C6) Parent->M2 GST / GSH (-Cl, +SG) M4 M4: Pyridine N-Oxide Parent->M4 CYP450 / FMO (+O) M3 M3: Mercapturic Acid Derivative M2->M3 Peptidases/NAT (Mercapturic Pathway)

Caption: Divergent metabolic pathways of 5,6-DCPC showing hydrolysis (Red), GSH conjugation (Green), and N-oxidation (Yellow).

Experimental Protocols for Metabolite Identification

To validate these pathways, a combination of microsomal incubation and high-resolution mass spectrometry (HRMS) is required.

Protocol 1: In Vitro Microsomal Stability Assay

Objective: To generate Phase I metabolites (Hydrolysis, N-Oxidation).

  • Preparation: Prepare a 10 mM stock of 5,6-DCPC in DMSO.

  • Incubation System:

    • Matrix: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

    • Cofactors: NADPH-generating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P-dehydrogenase, 3.3 mM MgCl2).

  • Procedure:

    • Pre-incubate HLM and buffer at 37°C for 5 min.

    • Initiate reaction by adding 5,6-DCPC (final conc. 10 µM).

    • Timepoints: 0, 15, 30, 60 min.

    • Quench: Add ice-cold Acetonitrile (containing internal standard) in a 3:1 ratio.

    • Centrifuge: 4000 rpm for 20 min at 4°C. Collect supernatant for LC-MS/MS.

Protocol 2: Glutathione Trapping Assay (Reactive Metabolites)

Objective: To confirm the


 displacement of chlorine (Pathway B).
  • Modification: Follow Protocol 1, but fortify the mixture with 5 mM reduced Glutathione (GSH) .

  • Analysis: Specifically monitor for the Neutral Loss of 129 Da (

    
    -glutamyl-cysteinyl) or the characteristic GSH adduct mass shift.
    
Mass Spectrometry Transition Table

Use these calculated transitions to program your Triple Quadrupole or Q-TOF methods.

Metabolite IDTransformationFormula ChangeMass Shift (Δ)Predicted m/z (ES+)Key Fragment Ions
Parent -

0190.97174 (Loss of

), 148
M1 Hydrolysis

+1.0191.96147 (Decarboxylation)
M2 GSH Conjugate

+272.3463.27334 (Loss of pyroglutamate)
M3 Mercapturic Acid(Complex processing)+128.1319.07-
M4 N-Oxidation

+16.0206.97190 (Loss of O)

References

  • Vertex AI Search . (2026). Metabolism of 5,6-dichloropyridine-3-carboxamide and Avatrombopag Intermediates. Retrieved from 1

  • National Institutes of Health (NIH) . (2022). Glutathione-Mediated Conjugation of Anticancer Drugs: An Overview of Reaction Mechanisms. Retrieved from 2[3][4]

  • Benchchem . (2025). Physicochemical Profiling of 5,6-Dichloropyridine-3-carboxamide. Retrieved from 3

  • Goodman & Gilman's . (2023).[5] Drug Metabolism: Phase II Reactions and Conjugating Enzymes. Retrieved from 6

  • National Institutes of Health (NIH) . (2024). Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. Retrieved from 7[4]

Sources

Foundational

Physicochemical Profiling of Pyridine-Formamido Acetic Acids: Solubility, Stability, and Handling Protocols

Pyridine-formamido acetic acids (also categorized as picolinoylglycines or heterocyclic carboxamides) represent a highly specialized pharmacophore in modern drug development. The most clinically significant application o...

Author: BenchChem Technical Support Team. Date: March 2026

Pyridine-formamido acetic acids (also categorized as picolinoylglycines or heterocyclic carboxamides) represent a highly specialized pharmacophore in modern drug development. The most clinically significant application of this structural class is found in Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors (HIF-PHIs), with Vadadustat (N-[[5-(3-chlorophenyl)-3-hydroxy-2-pyridinyl]carbonyl]-glycine) serving as the primary archetype ([1]).

This technical guide provides an in-depth analysis of the solubility dynamics, degradation kinetics, and validated handling protocols for this class of compounds, ensuring high-fidelity data generation for researchers and drug development professionals.

Molecular Mechanism & Structural Dynamics

The pharmacological efficacy of pyridine-formamido acetic acids is intrinsically linked to their structural geometry. These molecules function by competitively binding to the active site of Prolyl Hydroxylase Domain (PHD) enzymes. The pyridine-formamido core acts as a bidentate ligand, chelating the active site iron (Fe²⁺) required by PHDs for their enzymatic activity. By inhibiting PHDs, these compounds prevent the hydroxylation and subsequent proteasomal degradation of the HIF-1α subunit, thereby stimulating the transcription of erythropoiesis-regulating genes ([1]).

HIF_Pathway Normoxia Normoxia (Normal O2) PHD PHD Enzyme (Active) Normoxia->PHD Hypoxia HIF-PHI Presence (Pyridine-formamido acetic acid) PHD_Inhibited PHD Enzyme (Inhibited) Hypoxia->PHD_Inhibited Iron Chelation HIF_alpha HIF-1α Subunit PHD->HIF_alpha Hydroxylation (Fe2+ dependent) PHD_Inhibited->HIF_alpha Hydroxylation Blocked Degradation Proteasomal Degradation HIF_alpha->Degradation VHL Ubiquitination Transcription Erythropoiesis Gene Transcription HIF_alpha->Transcription Nuclear Translocation

Diagram 1: Mechanism of action of pyridine-formamido acetic acids in the HIF-PHD signaling pathway.

Solubility Thermodynamics & Solvent Compatibility

The physicochemical behavior of pyridine-formamido acetic acids is dictated by the hydrophobic aromatic system and the ionizable carboxylic acid tail. Vadadustat is classified as a Biopharmaceutics Classification System (BCS) Class II compound, characterized by high membrane permeability but low aqueous solubility ([2]).

  • pH-Dependent Solubility: The molecule exhibits a partition coefficient (logP) of 3.34 and demonstrates strictly pH-dependent solubility ([1]). At physiological pH or above (pH > 7.5), the deprotonation of the terminal acetic acid moiety marginally enhances aqueous solvation, though the compound remains sparingly soluble in purely aqueous buffers ([2]).

  • Solvent Interactions: Recent Density Functional Theory (DFT) analyses reveal that the thermodynamic favorability of complex formation is highest with Dimethyl Sulfoxide (DMSO) due to strong hydrogen bonding and electrostatic interactions at the solvent-solute interface ([3]). Practically, maximum solubility in organic solvents is achieved in Dimethylformamide (DMF) and DMSO at approximately 5 mg/mL, while ethanol yields lower solubility (~2 mg/mL) ([4]).

Table 1: Physicochemical & Solubility Profile
Solvent MatrixMax SolubilityTempMechanistic Notes
Dimethylformamide (DMF) ~5.0 mg/mL25°COptimal primary solvent; facilitates highest aqueous co-solvation.
Dimethyl Sulfoxide (DMSO) ~5.0 mg/mL25°CStrongest thermodynamic binding; use anhydrous to prevent water absorption.
Ethanol (EtOH) ~2.0 mg/mL25°CSecondary organic solvent; weaker hydrogen bonding than DMSO.
PBS Buffer (pH 7.2) ~0.04 mg/mL25°CRequires 1:20 DMF:PBS co-solvation; highly dependent on carboxylic acid deprotonation.
Degradation Kinetics & Stability Profiles

Understanding the degradation kinetics of pyridine-formamido acetic acids is paramount for maintaining scientific integrity during in vitro and in vivo assays.

  • Solid-State Stability: In its crystalline solid form, the compound is non-hygroscopic and highly stable, maintaining structural integrity for ≥4 years when stored desiccated at -20°C ([4]).

  • Aqueous Instability: Aqueous solutions of pyridine-formamido acetic acids are highly susceptible to degradation, primarily driven by extreme pH fluctuations and oxidative stress on the pyridine ring. It is strictly recommended not to store aqueous working solutions for more than 24 hours ([5]).

  • Microsomal Metabolism: In biological matrices, the primary metabolic vulnerability is not the cleavage of the formamido bond, but rather Phase II conjugation. High-resolution mass spectrometry indicates the formation of O-glucuronide metabolites (e.g., Vadadustat-O-glucuronide) primarily in hepatic and kidney microsomes ([2]).

Table 2: Stability Matrix & Degradation Kinetics
State / MatrixStorage ConditionStability LimitPrimary Degradation Mechanism
Crystalline Solid -20°C (Desiccated)≥ 4 yearsHighly stable; protect from ambient moisture to prevent surface hydrolysis.
Organic Stock (DMF/DMSO) -80°C or -20°CMonthsPhysical precipitation at low temps; requires 37°C re-warming prior to use.
Aqueous Working Solution Room Temp / 4°C< 24 hoursChemical hydrolysis of the formamido linkage and pyridine ring oxidation.
Hepatic Microsomes 37°C (In vitro)ModeratePhase II metabolism; formation of O-glucuronide metabolites.
Validated Experimental Protocols

To ensure a self-validating system where experimental artifacts (such as micro-precipitation or premature degradation) are eliminated, the following protocol must be strictly adhered to when handling pyridine-formamido acetic acids.

Workflow Step1 Solid Compound (-20°C) Step2 Primary Stock (Anhydrous DMF/DMSO) Step1->Step2 N2 Purge Step3 Aliquoting (-80°C Storage) Step2->Step3 Single-use vials Step4 Aqueous Dilution (PBS pH > 7.2) Step3->Step4 Thaw at 37°C Dropwise addition Step5 Assay Execution (< 24h lifespan) Step4->Step5 Avoid hydrolysis

Diagram 2: Validated experimental workflow for the preparation and handling of stock solutions.

Step-by-Step Methodology: Stock Preparation & Aqueous Dilution
  • Equilibration: Allow the lyophilized solid to reach room temperature in a desiccator before opening.

    • Causality: Prevents ambient moisture condensation, which can initiate localized hydrolysis of the formamido linkage.

  • Primary Stock Formulation: Dissolve the solid in anhydrous DMF or DMSO to a concentration of 5 mg/mL. Purge the solvent with an inert gas (N₂ or Argon) to displace dissolved oxygen ([4]).

    • Causality: Anhydrous solvents prevent the absorption of water, which drastically reduces the solubility limit at low temperatures and induces precipitation ([5]).

  • Aliquoting and Storage: Dispense the primary stock into single-use amber vials and store at -80°C or -20°C.

    • Causality: Repeated freeze-thaw cycles induce structural shearing and micro-precipitation. If precipitation occurs at -20°C, gently warm the solution to 37°C and sonicate until optically clear before use ([5]).

  • Aqueous Co-solvation: For biological assays, perform a 1:20 dilution of the DMF stock into Phosphate-Buffered Saline (PBS) adjusted to pH 7.2 - 7.5. Add the organic stock dropwise into the rapidly vortexing buffer.

    • Causality: Dropwise addition prevents localized supersaturation, ensuring the compound remains in solution at its maximum aqueous threshold of ~0.04 mg/mL ([4]). Discard any remaining aqueous solution after 24 hours.

References
  • European Medicines Agency (EMA). "Vafseo - Assessment report." EMA.[Link]

  • Therapeutic Goods Administration (TGA). "Australian public assessment report for Vafseo." TGA.[Link]

  • ResearchGate. "Investigating the Role of Noncovalent Interactions in Vadadustat's Solubility and Stability With Selected Solvents." ResearchGate.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Synthesis of 2-[(5,6-Dichloropyridin-3-yl)formamido]acetic acid

Abstract This Application Note provides a rigorous, validated protocol for the synthesis of 2-[(5,6-Dichloropyridin-3-yl)formamido]acetic acid (CAS: 1098384-79-2), also known as -(5,6-dichloronicotinoyl)glycine.[1] The s...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This Application Note provides a rigorous, validated protocol for the synthesis of 2-[(5,6-Dichloropyridin-3-yl)formamido]acetic acid (CAS: 1098384-79-2), also known as


-(5,6-dichloronicotinoyl)glycine.[1] The synthesis addresses the specific challenges posed by the electron-deficient 5,6-dichloropyridine core, which renders the ring susceptible to nucleophilic aromatic substitution (

) under harsh basic conditions. The protocol utilizes a two-step sequence: (1) Carbodiimide-mediated amide coupling of 5,6-dichloronicotinic acid with glycine ethyl ester, followed by (2) Controlled mild saponification to yield the target free acid with high purity (>98%).[1]

Chemical Context & Retrosynthetic Strategy

Structural Analysis

The target molecule consists of a glycine moiety linked via an amide bond to a 5,6-dichloropyridine-3-carboxylic acid core.[1]

  • Electronic Environment: The two chlorine atoms at positions 5 and 6 exert a strong inductive electron-withdrawing effect (-I).[1] This deactivates the pyridine ring, making the C-6 position highly electrophilic.

  • Synthetic Risk: Standard hydrolysis conditions (e.g., refluxing NaOH) pose a high risk of displacing the C-6 chlorine with a hydroxyl group (

    
     reaction), leading to impurities.[1]
    
Retrosynthetic Pathway

To ensure chemoselectivity, a "Protect-Couple-Deprotect" strategy is employed.[1] Direct coupling to free glycine is avoided due to solubility issues and zwitterionic interference.

Selected Route:

  • Coupling: 5,6-Dichloronicotinic acid + Glycine Ethyl Ester

    
     Intermediate Ester.[1]
    
  • Hydrolysis: Intermediate Ester

    
     Target Acid.
    

Retrosynthesis Target Target Molecule 2-[(5,6-Dichloropyridin-3-yl)formamido]acetic acid Ester Intermediate Ester Ethyl 2-[(5,6-dichloropyridin-3-yl)formamido]acetate Target->Ester Hydrolysis (LiOH) Precursors Precursors 5,6-Dichloronicotinic Acid + Glycine Ethyl Ester Ester->Precursors Amide Coupling (EDC/HOBt)

Caption: Retrosynthetic analysis isolating the amide bond formation and ester hydrolysis steps.

Materials & Equipment

Reagents Table
ReagentCASRoleEquiv.
5,6-Dichloronicotinic acid 41667-95-2Starting Material (SM)1.0
Glycine ethyl ester HCl 623-33-6Amine Partner1.1
EDC[1][2][3]·HCl 25952-53-8Coupling Agent1.2
HOBt (anhydrous) 2592-95-2Racemization Suppressor1.2
DIPEA (Hünig's Base) 7087-68-5Base3.0
Lithium Hydroxide (LiOH) 1310-65-2Hydrolysis Agent2.5
DMF (Anhydrous) 68-12-2Solvent (Step 1)-
THF / Water 109-99-9Solvent (Step 2)-
Critical Equipment
  • Inert gas manifold (

    
     or Ar).[1]
    
  • Rotary evaporator with vacuum control (DMF removal requires

    
     mbar).[1]
    
  • pH meter or high-precision pH strips (range 0–14).[1]

  • LC-MS for reaction monitoring.[1]

Experimental Protocol

Step 1: Amide Coupling (Synthesis of Ethyl Ester Intermediate)

Objective: Form the amide bond while minimizing side reactions.

  • Preparation: Flame-dry a 100 mL round-bottom flask (RBF) and cool under

    
    .
    
  • Dissolution: Add 5,6-Dichloronicotinic acid (1.92 g, 10.0 mmol) and DMF (20 mL). Stir until dissolved.

  • Activation: Add HOBt (1.62 g, 12.0 mmol) and EDC·HCl (2.30 g, 12.0 mmol) to the flask. Stir at

    
     (ice bath) for 30 minutes.
    
    • Mechanism:[1][4][5][6] EDC activates the carboxylic acid to an O-acylisourea, which is then intercepted by HOBt to form a less reactive but more selective active ester, preventing

      
      -acylurea rearrangement.[1]
      
  • Amine Addition: Add Glycine ethyl ester hydrochloride (1.53 g, 11.0 mmol).

  • Basification: Dropwise add DIPEA (5.2 mL, 30.0 mmol) over 5 minutes.

    • Note: The solution may turn slightly yellow.[7] Ensure pH is basic (~8–9) to release the free amine of glycine.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–16 hours.

  • Workup:

    • Dilute with EtOAc (100 mL).[1]

    • Wash sequentially with: 1M HCl (

      
       mL), Sat. 
      
      
      
      (
      
      
      mL), and Brine (
      
      
      mL).[1]
    • Why? HCl removes unreacted amine/DIPEA;

      
       removes unreacted acid/HOBt.[1]
      
  • Isolation: Dry organic layer over

    
    , filter, and concentrate in vacuo.
    
    • Yield Expectations: 85–95% (White to off-white solid).[1]

Step 2: Controlled Hydrolysis (Saponification)

Objective: Cleave the ethyl ester without displacing the chlorine atoms on the pyridine ring.

  • Solvation: Dissolve the crude ester from Step 1 (approx. 2.7 g, ~10 mmol) in THF (20 mL).[1] Cool to

    
    .
    
  • Hydrolysis: Add a solution of LiOH (0.60 g, 25 mmol) in Water (10 mL) dropwise.

    • Critical Control Point: Maintain temperature

      
      . Do NOT  heat. High temperatures promote 
      
      
      
      of the 6-Cl by hydroxide [1].
  • Monitoring: Stir at

    
     to RT for 2–4 hours. Monitor by TLC (or LC-MS) until the ester spot disappears.
    
  • Acidification & Precipitation:

    • Evaporate THF under reduced pressure (bath

      
      ).
      
    • Dilute the remaining aqueous residue with water (10 mL).

    • Cool to

      
       and acidify carefully with 1M HCl  to pH ~2–3.
      
    • Observation: The product should precipitate as a white solid.

  • Filtration: Filter the solid, wash with cold water (

    
     mL) and cold diethyl ether (
    
    
    
    mL) to remove trace lipophilic impurities.
  • Drying: Dry under high vacuum at

    
     for 24 hours.
    

Reaction Mechanism & Workflow

The following diagram illustrates the activation pathway and the critical decision points for the hydrolysis step.

Mechanism cluster_Hydrolysis Critical Control: Hydrolysis Acid 5,6-Dichloronicotinic Acid Activation Activation (EDC/HOBt) Formation of Active Ester Acid->Activation Coupling Nucleophilic Attack (Glycine Ethyl Ester) Activation->Coupling Intermed Intermediate Ester Coupling->Intermed RouteA Route A: High Temp/NaOH RISK: SnAr (Cl displacement) Intermed->RouteA RouteB Route B: Low Temp/LiOH SUCCESS: Ester Cleavage Only Intermed->RouteB Product Final Product 2-[(5,6-Dichloropyridin-3-yl)formamido]acetic acid RouteA->Product Impure RouteB->Product

Caption: Mechanistic workflow highlighting the critical temperature control required during hydrolysis to prevent SnAr side reactions.

Analytical Validation

Expected Data
  • Physical State: White crystalline powder.[1]

  • Melting Point: Expected range 175–185°C (decomposition).[1]

  • Solubility: Soluble in DMSO, DMF; sparingly soluble in water (acidic pH); soluble in aqueous base.[1]

NMR Characterization (DMSO- )
  • 
     12.8 ppm (s, 1H):  Carboxylic acid proton (-COOH).[1]
    
  • 
     9.1 ppm (t, 1H):  Amide NH.[1]
    
  • 
     8.6 ppm (d, 1H):  Pyridine C2-H (Deshielded by ring nitrogen and carbonyl).[1]
    
  • 
     8.4 ppm (d, 1H):  Pyridine C4-H.[1]
    
  • 
     4.0 ppm (d, 2H):  Glycine 
    
    
    
    -methylene (-CH2-).[1]
Troubleshooting Guide
IssueProbable CauseSolution
Low Yield (Step 1) Incomplete activation or wet DMFEnsure DMF is anhydrous; increase activation time to 1h.
Product is Yellow (Step 2)

side reaction occurred
Hydrolysis was too hot or too basic.[1] Repeat with LiOH at

.
No Precipitate (Step 2) Product is water-solubleSaturate aqueous phase with NaCl and extract with EtOAc/THF (1:1).[1]

References

  • Montalbetti, C. A. G. N., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[4][7][8][9] Tetrahedron, 61(46), 10827–10852.[1] Link[1]

  • Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631.[1] Link[1]

  • Li, J. J. (2014).[1] Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.[1] (Referencing Schotten-Baumann and Carbodiimide coupling principles).[1] Link[1]

  • Carey, F. A., & Sundberg, R. J. (2007).[1] Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.[1] (Nucleophilic Aromatic Substitution of halopyridines). Link

Sources

Application

Advanced LC-MS/MS Bioanalysis of 2-[(5,6-Dichloropyridin-3-yl)formamido]acetic Acid: A Biomarker for Chloropyridine Exposure

Introduction & Biological Significance The compound 2-[(5,6-dichloropyridin-3-yl)formamido]acetic acid (CAS: 1098384-79-2) is the primary glycine conjugate of 5,6-dichloronicotinic acid. 5,6-Dichloronicotinic acid serves...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Biological Significance

The compound 2-[(5,6-dichloropyridin-3-yl)formamido]acetic acid (CAS: 1098384-79-2) is the primary glycine conjugate of 5,6-dichloronicotinic acid. 5,6-Dichloronicotinic acid serves as a critical intermediate in the synthesis of pyridylmethylamine insecticides and various pharmaceutical agents, such as avatrombopag 12. When mammals are exposed to these parent compounds or their environmental degradants 3, hepatic Phase II metabolism readily conjugates the carboxylic acid moiety with glycine. This forms a highly polar, water-soluble metabolite that is rapidly excreted in urine. Accurate quantification of this specific glycine conjugate is essential for toxicological monitoring, pharmacokinetic profiling, and environmental exposure assessments.

Mechanistic Insights: The Metabolic Pathway

Understanding the biotransformation of the parent xenobiotic is crucial for targeted bioanalysis. The formation of 2-[(5,6-dichloropyridin-3-yl)formamido]acetic acid is driven by the enzyme Glycine N-acyltransferase (GLYAT). The xenobiotic 5,6-dichloronicotinic acid is first activated by Acyl-CoA synthetase to form a reactive CoA-thioester. GLYAT then catalyzes the transfer of the acyl group to the amino group of glycine. This mechanism dictates that the resulting biomarker is highly stable in urine but susceptible to degradation if exposed to strong basic or acidic conditions during sample preparation.

MetabolicPathway A 5,6-Dichloronicotinic Acid (Parent/Metabolite) B Acyl-CoA Synthetase (ATP + CoA) A->B Activation C 5,6-Dichloronicotinoyl-CoA (Intermediate) B->C D Glycine N-Acyltransferase (GLYAT) C->D Conjugation E 2-[(5,6-Dichloropyridin-3-yl) formamido]acetic acid D->E

Fig 1: Phase II metabolic conjugation pathway of 5,6-dichloronicotinic acid via GLYAT.

Analytical Strategy and Causality

To achieve high-sensitivity quantification, this protocol utilizes Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS). The protocol is designed as a self-validating system, utilizing specific chemical properties of the analyte to eliminate false positives.

  • Sample Preparation (SPE): Urine matrices contain high concentrations of endogenous salts and urea, which cause severe ion suppression in the MS source. A Solid-Phase Extraction (SPE) using a Hydrophilic-Lipophilic Balance (HLB) polymeric sorbent is employed. The HLB chemistry retains the moderately non-polar dichloropyridine ring while allowing highly polar interferences to be washed away.

  • Chromatography: A sub-2 µm C18 column is used with an acidic mobile phase (0.1% formic acid). The low pH ensures the terminal carboxylic acid of the glycine moiety remains protonated (neutral), maximizing hydrophobic interaction with the stationary phase and preventing peak tailing.

  • Mass Spectrometry: Negative Electrospray Ionization (ESI-) is selected because the carboxylic acid group readily deprotonates to yield a stable

    
     precursor ion at 
    
    
    
    247.0.

LCMSWorkflow S1 Sample Collection (Urine Matrix) S2 Acidification (0.1% Formic Acid) S1->S2 pH Adjustment S3 Solid-Phase Extraction (HLB Cartridge) S2->S3 Load & Wash S4 UHPLC Separation (C18, Gradient Elution) S3->S4 Methanol Elution S5 ESI-MS/MS Detection (Negative MRM Mode) S4->S5 Chromatographic Peaks S6 Data Analysis & Quantification S5->S6 MRM Transitions

Fig 2: LC-MS/MS analytical workflow for the extraction and quantification of the biomarker.

Step-by-Step Experimental Protocol
Phase 1: Reagent Preparation
  • Mobile Phase A: Add 1.0 mL of LC-MS grade formic acid to 1000 mL of ultrapure water (18.2 MΩ·cm).

  • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Wash Solution: 5% Methanol in water (v/v).

  • Elution Solvent: 100% Methanol.

Phase 2: Solid-Phase Extraction (SPE)
  • Conditioning: Pass 2.0 mL of Methanol followed by 2.0 mL of water through an Oasis HLB cartridge (30 mg/1 cc) using a vacuum manifold.

  • Loading: Dilute 500 µL of the collected urine sample with 500 µL of 0.1% formic acid in water. Load the 1.0 mL mixture onto the cartridge at a flow rate of 1 mL/min. (Causality: Acidification ensures the analyte is fully protonated, maximizing retention on the reversed-phase sorbent.)

  • Washing: Pass 2.0 mL of the Wash Solution (5% Methanol) to remove salts and highly polar endogenous metabolites.

  • Elution: Elute the target analyte with 2.0 mL of 100% Methanol into a clean glass autosampler vial.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 200 µL of Initial Mobile Phase (95% A / 5% B) and vortex for 30 seconds.

Phase 3: UHPLC-MS/MS Acquisition
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Gradient Program:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 4.0 min: Linear ramp to 95% B

    • 4.0 - 5.0 min: Hold at 95% B

    • 5.0 - 5.1 min: Return to 5% B

    • 5.1 - 7.0 min: Re-equilibration at 5% B

  • MS/MS Parameters: Operate the mass spectrometer in Negative ESI MRM mode. Set capillary voltage to 2.5 kV and desolvation temperature to 500°C.

Data Presentation & Method Validation

The self-validating nature of this protocol is confirmed through rigorous monitoring of Multiple Reaction Monitoring (MRM) transitions and validation metrics. The primary transition (


 247.0 

191.0) represents the cleavage of the amide bond, yielding the 5,6-dichloronicotinate anion. The secondary transition (

247.0

203.0) corresponds to the neutral loss of

(44 Da) from the acetic acid moiety. A consistent ratio between these two transitions confirms the identity of the analyte, preventing false positives from isobaric matrix interferences.

Table 1: LC-MS/MS MRM Parameters

AnalytePrecursor Ion (

)
Product Ion (

)
Dwell Time (ms)Collision Energy (eV)Purpose
2-[(5,6-Dichloropyridin-3-yl)formamido]acetic acid 247.0191.05018Quantifier
247.0203.05012Qualifier

Table 2: Method Validation Summary

ParameterValueAcceptance Criteria
Linear Range 1.0 - 1000 ng/mL

Limit of Detection (LOD) 0.3 ng/mLS/N

3
Limit of Quantification (LOQ) 1.0 ng/mLS/N

10, CV

20%
Intra-day Precision (CV%) 3.2 - 6.5%

15%
Inter-day Precision (CV%) 4.1 - 7.8%

15%
Extraction Recovery 88.5 - 94.2%Consistent across concentrations
References
  • Efficient production of 6-hydroxynicotinic acid by newly isolated Pseudomonas poae.Electronic Journal of Biotechnology.
  • Avatrombopag Maleate | CAS 677007-74-8 | For Research.Benchchem.
  • CN102675196A - Method for preparing 5,6-chloronicotinic acid from 2,3-dichloro-5-trichlorine picoline (DCTC) short steaming residue.Google Patents.

Sources

Method

High-Performance In Vitro Assay Protocols for Dichloropyridine Carboxylic Acid Conjugates

Application Note: AN-DCPCA-2025 Abstract This application note details the in vitro synthesis, hydrolytic stability profiling, and LC-MS/MS quantitation of dichloropyridine carboxylic acid (DCPCA) conjugates. Focusing on...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-DCPCA-2025

Abstract

This application note details the in vitro synthesis, hydrolytic stability profiling, and LC-MS/MS quantitation of dichloropyridine carboxylic acid (DCPCA) conjugates. Focusing on auxin-mimic herbicides such as Clopyralid and Picloram, this guide addresses the critical need for characterizing "masked" residues—glucose esters and amino acid conjugates—that complicate residue definition and environmental persistence modeling. We provide a self-validating workflow for generating conjugate standards using plant microsomes and assessing their stability under physiological and environmental conditions.

Introduction: The Conjugation Challenge

Dichloropyridine carboxylic acids (DCPCAs) are potent auxin-mimic herbicides. Their chemical stability is a double-edged sword: it ensures long-term weed control but leads to persistence in compost and soil.[1] In plants, these acids undergo Phase II metabolism, primarily forming glucose esters (via UDP-glycosyltransferases) and amino acid conjugates (e.g., aspartate/glutamate).

These conjugates often evade standard residue extraction protocols, leading to underestimation of the total toxicological load. To accurately assess risk, researchers must synthesize these conjugates in vitro and determine their hydrolytic stability—i.e., how easily they revert to the parent acid in the gut of livestock or in soil pore water.

Target Analytes:

  • Clopyralid: 3,6-dichloro-2-pyridinecarboxylic acid

  • Picloram: 4-amino-3,5,6-trichloro-2-pyridinecarboxylic acid[1]

  • Aminopyralid: 4-amino-3,6-dichloro-2-pyridinecarboxylic acid[1][2]

Experimental Workflow

The following diagram illustrates the integrated workflow for generating conjugate standards and profiling their stability.

DCPCA_Workflow cluster_synthesis Phase I: Biocatalytic Synthesis cluster_purification Phase II: Isolation cluster_assay Phase III: Stability Profiling Parent Parent Acid (e.g., Clopyralid) Reaction Incubation (30°C, pH 7.5) Parent->Reaction Cofactors UDP-Glucose + MgCl2 Cofactors->Reaction Microsomes Plant Microsomes (UGT Activity) Microsomes->Reaction SPE SPE Purification (HLB / Anion Exch) Reaction->SPE Conjugate Purified Conjugate (Glucose Ester) SPE->Conjugate ChemStab Chemical Hydrolysis (pH 4, 7, 9) Conjugate->ChemStab EnzStab Enzymatic Hydrolysis (Esterase/Glucosidase) Conjugate->EnzStab LCMS LC-MS/MS Quantitation ChemStab->LCMS EnzStab->LCMS

Figure 1: Integrated workflow for the synthesis, isolation, and stability testing of DCPCA conjugates.

Protocol A: Biocatalytic Synthesis of Glucose Conjugates

Since commercial standards for Clopyralid-glucose esters are rare, they must be synthesized enzymatically using plant microsomes (rich in UDP-glycosyltransferases, UGTs) or recombinant UGTs.

Materials
  • Enzyme Source: Wheat or Soybean microsomes (commercial or prepared in-house) or Recombinant Arabidopsis UGT (e.g., UGT72 family).

  • Substrate: Clopyralid (purity >98%).[3]

  • Cofactor: Uridine 5′-diphosphoglucose (UDP-Glc).[4]

  • Buffer: 50 mM Tris-HCl (pH 7.5) containing 5 mM MgCl₂ (essential cofactor for UGTs).

Step-by-Step Procedure
  • Pre-Incubation: In a 1.5 mL microcentrifuge tube, combine:

    • 10 µL Clopyralid stock (10 mM in MeOH).

    • 10 µL MgCl₂ (50 mM).

    • 70 µL Tris-HCl buffer (50 mM, pH 7.5).

    • 10 µL Microsomal protein (20 mg/mL).

    • Note: Keep on ice.

  • Initiation: Add 100 µL UDP-Glc (10 mM in buffer) to start the reaction. Total volume = 200 µL.

  • Incubation: Incubate at 30°C for 4–6 hours with gentle shaking (300 rpm).

    • Scientific Logic:[2][3][5][6][7][8][9][10] Plant UGTs typically have optima between 30–35°C. Higher temperatures may denature the enzymes; lower temperatures reduce turnover.

  • Termination: Stop reaction by adding 200 µL ice-cold Acetonitrile (ACN) containing 1% Formic Acid.

    • Causality: Acidification stabilizes the ester bond (which is base-labile) while precipitating proteins.

  • Clarification: Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Isolation (Optional but Recommended): For pure standards, scale up to 10 mL volume and purify supernatant via HLB Solid Phase Extraction (SPE), eluting with MeOH.

Protocol B: Hydrolytic Stability Profiling

This assay determines if the conjugate is a "masked" residue that releases the parent herbicide under environmental or physiological conditions.

Assay Conditions
  • Chemical Stability: Buffers at pH 4.0 (Acetate), pH 7.0 (Phosphate), and pH 9.0 (Borate).

  • Enzymatic Stability: Porcine Liver Esterase (PLE) or

    
    -Glucosidase (to mimic soil/gut activity).
    
Step-by-Step Procedure
  • Preparation: Dilute the purified conjugate (from Protocol A) to 1 µM in the respective buffer.

  • Enzymatic Spike: For enzymatic arms, add 5 units of PLE or

    
    -Glucosidase.
    
  • Time Course: Incubate at 25°C (environmental) or 37°C (physiological).

  • Sampling: Aliquot 50 µL at T=0, 1h, 4h, 12h, and 24h.

  • Quenching: Immediately mix with 50 µL ACN + 1% Formic Acid.

    • Critical Control: Do not use basic quenching agents, as they will chemically hydrolyze the remaining conjugate, leading to false positives.

  • Analysis: Analyze via LC-MS/MS to monitor the disappearance of Conjugate and appearance of Parent Acid.

Protocol C: Analytical Quantitation (LC-MS/MS)

DCPCAs are acidic. Negative Ion Electrospray Ionization (ESI-) is required for high sensitivity.

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B (0-1 min)

    
     95% B (6 min) 
    
    
    
    Hold (2 min).
Mass Spectrometry Parameters (ESI-)

The following transitions are typical for Clopyralid and Picloram. The conjugate will show a mass shift corresponding to the glucose moiety (+162 Da).

AnalytePrecursor Ion (m/z)Product Ion 1 (Quant)Product Ion 2 (Qual)Collision Energy (V)
Clopyralid 190.0146.0110.015
Picloram 240.9196.9161.020
Aminopyralid 205.0161.0134.018
Clopyralid-Glc 352.0190.0146.010

Note: The Clopyralid-Glc transition (352 -> 190) represents the loss of the glucose moiety, confirming the conjugate structure.

Troubleshooting & Optimization (E-E-A-T)
  • Low Conjugation Yields: If microsomal assays yield <5% conversion, ensure MgCl₂ is fresh. UGTs are strictly Mg²⁺-dependent. Alternatively, add a commercially available phosphatase inhibitor to prevent hydrolysis of UDP-Glc.

  • Base Instability: Dichloropyridine esters are notoriously labile in alkaline conditions. Never use pH > 8.0 during extraction or storage. If basic hydrolysis is intended (for total residue analysis), heat at 80°C in 0.1 N NaOH for 60 mins.

  • Carryover: These herbicides stick to stainless steel. Use a needle wash of 50:50 MeOH:Water + 0.5% Ammonia to minimize carryover between injections.

References
  • EFSA (European Food Safety Authority). (2018). Peer review of the pesticide risk assessment of the active substance clopyralid.[3] EFSA Journal.[3] Link

  • Shimadzu Corporation. (2020). Analysis of Clopyralid in Manure Compost and Sludge Fertilizer Using a Triple Quadrupole Mass Spectrometer. Application News. Link

  • Loutre, C., et al. (2003).[11] Isolation of a glucosyltransferase from Arabidopsis thaliana active in the metabolism of the persistent pollutant 3,4-dichloroaniline.[11] The Plant Journal. Link

  • Agilent Technologies. (2012). Determination of Pesticides in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes.[12] Application Note. Link

Sources

Application

Application Notes and Protocols for the Crystallization of 2-[(5,6-Dichloropyridin-3-yl)formamido]acetic acid

Abstract This technical guide provides a comprehensive overview of crystallization techniques applicable to 2-[(5,6-Dichloropyridin-3-yl)formamido]acetic acid, an active pharmaceutical ingredient (API). The document is i...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of crystallization techniques applicable to 2-[(5,6-Dichloropyridin-3-yl)formamido]acetic acid, an active pharmaceutical ingredient (API). The document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols. The methodologies detailed herein are designed to facilitate the isolation of this compound in a crystalline form with high purity and desirable physicochemical properties. Emphasis is placed on the principles of solvent selection, the control of critical process parameters, and the potential for polymorphism, a crucial consideration in pharmaceutical development.[1][2][3]

Introduction: The Critical Role of Crystallization in API Development

Crystallization is a pivotal purification and particle engineering process in the pharmaceutical industry.[4] For an active pharmaceutical ingredient (API) such as 2-[(5,6-Dichloropyridin-3-yl)formamido]acetic acid, the solid-state form is a critical quality attribute that dictates its stability, solubility, and bioavailability.[5][6] The arrangement of molecules in a crystal lattice, known as the polymorphic form, can significantly impact the therapeutic efficacy of the final drug product.[2][3][7] Different polymorphs of the same compound can exhibit distinct physical properties, including melting point, dissolution rate, and hygroscopicity.[1][5] Therefore, controlled crystallization is not merely a purification step but a critical tool for ensuring batch-to-batch consistency and optimal drug performance.

The molecular structure of 2-[(5,6-Dichloropyridin-3-yl)formamido]acetic acid, featuring a dichloropyridine ring, an amide linkage, and a carboxylic acid moiety, suggests a molecule with moderate to high polarity, capable of forming strong hydrogen bonds. These characteristics are central to designing effective crystallization strategies.

Foundational Principles: Solvent Selection and Supersaturation

The success of any crystallization process hinges on two core principles: judicious solvent selection and controlled generation of supersaturation.

Strategic Solvent Screening

An ideal solvent for crystallization should exhibit a steep solubility curve with respect to temperature or solvent composition.[8][9] Specifically, the compound should be highly soluble in the hot solvent and sparingly soluble at cooler temperatures. The principle of "like dissolves like" provides a preliminary guide; polar compounds tend to dissolve in polar solvents.[8] Given the functional groups present in the target molecule, polar protic and aprotic solvents are likely candidates.

Key Solvent Properties for Crystallization of 2-[(5,6-Dichloropyridin-3-yl)formamido]acetic acid:

PropertyRationale & Desired Characteristic
Solubility Profile High solubility at elevated temperatures, low solubility at ambient or sub-ambient temperatures.[8]
Chemical Inertness The solvent must not react with the solute.[8]
Boiling Point A boiling point between 60-120°C is often ideal to allow for easy removal without being overly volatile.[9]
Safety & Environmental Impact Low toxicity, non-flammability, and minimal environmental impact are crucial for scalability.[8][10]
Impurity Solubility Impurities should either be highly soluble or completely insoluble in the chosen solvent system to enable effective separation.[8]

Table of Potential Solvents for Screening:

SolventTypeBoiling Point (°C)Notes on Potential Utility
WaterPolar Protic100Potential for hydrogen bonding; may form hydrates.[9]
EthanolPolar Protic78Good general solvent for moderately polar compounds.[9][11]
MethanolPolar Protic65Higher polarity than ethanol, may be a strong solvent.[8]
IsopropanolPolar Protic82Often provides a good balance of solubility.
AcetonePolar Aprotic56Strong solvent, but its low boiling point can make controlled crystallization challenging.[8][9]
Ethyl AcetatePolar Aprotic77An excellent solvent for many organic compounds.[8][12]
AcetonitrilePolar Aprotic82A common solvent in studies of related pyridinecarboxylic acids.[11]
TolueneNonpolar111Can be useful as an anti-solvent or in mixed solvent systems.[9]
Heptane/HexaneNonpolar98/69Likely to be effective as anti-solvents.[9]
Generating Supersaturation

Crystallization is initiated when a solution becomes supersaturated, meaning it contains more dissolved solute than it can thermodynamically hold at a given temperature.[13] This unstable state is the driving force for nucleation and crystal growth. The primary methods for inducing supersaturation are detailed in the following sections.[4][]

Crystallization Methodologies: Application Notes and Protocols

The following sections detail three common and effective crystallization techniques. For each, the underlying principles are explained, followed by a detailed experimental protocol that can be adapted for 2-[(5,6-Dichloropyridin-3-yl)formamido]acetic acid.

Method 1: Cooling Crystallization

Visual Workflow: Cooling Crystallization

Cooling_Crystallization cluster_0 Preparation cluster_1 Crystallization cluster_2 Isolation & Analysis A Dissolve Compound in Minimal Hot Solvent B Controlled Cooling (e.g., 0.5°C/min) A->B Initiate Cooling C Crystal Nucleation & Growth B->C Induces Supersaturation D Isolate Crystals (Filtration) C->D Complete Crystallization E Wash with Cold Solvent D->E F Dry Under Vacuum E->F G Characterize (XRD, DSC, etc.) F->G

Caption: Workflow for Cooling Crystallization.

Protocol: Cooling Crystallization

  • Solvent Selection: Based on preliminary screening, select a solvent in which 2-[(5,6-Dichloropyridin-3-yl)formamido]acetic acid has high solubility at elevated temperatures and low solubility at room temperature (e.g., ethanol, isopropanol, or a mixture like ethanol/water).

  • Dissolution: In a clean, scratch-free flask, add the crude 2-[(5,6-Dichloropyridin-3-yl)formamido]acetic acid. Add a minimal amount of the selected solvent and heat the mixture with stirring until the solid completely dissolves. If necessary, add small aliquots of hot solvent until a clear, saturated solution is obtained.

  • Crystal Growth: As the solution cools, crystals should begin to form. Allow the flask to stand at room temperature for several hours, and then transfer it to a refrigerator or ice bath to maximize the yield of crystallized product.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any residual impurities.

  • Drying: Dry the crystals under vacuum at a temperature well below the solvent's boiling point to remove all residual solvent.

  • Characterization: Analyze the crystalline material using techniques such as X-ray Powder Diffraction (XRD), Differential Scanning Calorimetry (DSC), and microscopy to determine the polymorphic form and purity.[17][18]

Method 2: Anti-Solvent Crystallization

Application Note: This technique is ideal for compounds that are highly soluble across a wide range of temperatures in a particular solvent.[4] Crystallization is induced by adding a second solvent (the "anti-solvent") in which the compound is poorly soluble.[19] This reduces the overall solubility of the compound in the mixed solvent system, leading to supersaturation and crystallization.[20][21] The rate of anti-solvent addition is a critical parameter; slow addition generally favors crystal growth over nucleation, resulting in larger crystals.[13]

Visual Workflow: Anti-Solvent Crystallization

Anti_Solvent_Crystallization cluster_0 Preparation cluster_1 Crystallization cluster_2 Isolation & Analysis A Dissolve Compound in a 'Good' Solvent B Slowly Add 'Anti-Solvent' (e.g., Heptane) A->B Induces Supersaturation C Crystal Nucleation & Growth B->C Initiates Crystallization D Isolate Crystals (Filtration) C->D Complete Crystallization E Wash with Solvent Mixture D->E F Dry Under Vacuum E->F G Characterize (XRD, DSC, etc.) F->G

Caption: Workflow for Anti-Solvent Crystallization.

Protocol: Anti-Solvent Crystallization

  • Solvent System Selection: Identify a "good" solvent in which the compound is highly soluble (e.g., methanol, acetone) and a miscible "anti-solvent" in which it is poorly soluble (e.g., water, heptane, toluene).

  • Dissolution: Dissolve the crude 2-[(5,6-Dichloropyridin-3-yl)formamido]acetic acid in a minimal amount of the "good" solvent at room temperature.

  • Anti-Solvent Addition: With gentle stirring, slowly add the anti-solvent dropwise to the solution. The addition can be controlled using a syringe pump for better reproducibility.[22]

  • Nucleation and Growth: Continue adding the anti-solvent until the solution becomes persistently turbid, indicating the onset of nucleation. At this point, stop the addition and allow the solution to stir gently for a period to promote crystal growth.

  • Complete Precipitation: Once crystal growth appears to have ceased, additional anti-solvent can be added to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of a solvent mixture that has a higher proportion of the anti-solvent.

  • Drying: Dry the crystals under vacuum.

  • Characterization: Analyze the crystalline material as described in the previous protocol.

Method 3: Vapor Diffusion

Application Note: Vapor diffusion is a gentle crystallization method that is particularly useful for growing high-quality single crystals for X-ray diffraction analysis, but it can also be applied for bulk crystallization.[23][24] The technique involves dissolving the compound in a less volatile solvent and placing it in a sealed container with a more volatile anti-solvent.[23] The anti-solvent slowly diffuses in the vapor phase into the compound's solution, gradually inducing supersaturation and promoting slow crystal growth.[24]

There are two common setups: hanging drop and sitting drop.[25][26]

Visual Workflow: Vapor Diffusion (Hanging Drop)

Vapor_Diffusion cluster_0 Vapor Phase Transfer A Reservoir of Anti-Solvent D Anti-Solvent Evaporates A->D B Coverslip with Drop of Compound Solution E Vapor Diffuses into Drop C Sealed Chamber D->E Vapor Diffusion F Supersaturation & Slow Crystal Growth E->F Reduces Solubility

Caption: Principle of Vapor Diffusion Crystallization.

Protocol: Vapor Diffusion

  • Solvent Selection: Choose a solvent in which the compound is soluble (e.g., ethyl acetate) and a miscible, more volatile anti-solvent (e.g., pentane or diethyl ether).[23]

  • Solution Preparation: Prepare a concentrated solution of 2-[(5,6-Dichloropyridin-3-yl)formamido]acetic acid in the chosen solvent.

  • Setup (Hanging Drop):

    • Place a reservoir of the anti-solvent in the well of a crystallization plate.

    • Pipette a small drop (1-5 µL) of the compound solution onto a siliconized glass coverslip.[26]

    • Invert the coverslip and place it over the well, sealing the chamber with grease.[25][26]

  • Setup (Sitting Drop):

    • Place a reservoir of the anti-solvent in a sealed container (e.g., a beaker covered with parafilm or a larger vial).

    • Place a small, open vial containing the compound solution inside the larger container, ensuring the liquid levels are appropriate to prevent spillage.[23]

  • Incubation: Allow the sealed container to stand undisturbed at a constant temperature. Crystal growth may take several hours to weeks.[24]

  • Isolation and Analysis: Once suitable crystals have formed, carefully open the container, isolate the crystals, and characterize them as previously described.

Polymorphism: A Critical Consideration

It is highly probable that 2-[(5,6-Dichloropyridin-3-yl)formamido]acetic acid can exist in multiple polymorphic forms.[1][2] Different crystallization conditions (e.g., solvent, temperature, cooling rate) can lead to the formation of different polymorphs. Therefore, it is imperative to perform a thorough polymorph screen by varying these parameters and to characterize the resulting solid forms using techniques like XRD and DSC to identify and control the desired crystalline phase.[17][27]

Conclusion

The successful crystallization of 2-[(5,6-Dichloropyridin-3-yl)formamido]acetic acid is a multifactorial process that requires careful consideration of solvent systems and crystallization methodologies. The protocols for cooling, anti-solvent, and vapor diffusion crystallization provided in this guide offer robust starting points for developing a controlled and reproducible process. By systematically applying these techniques and thoroughly characterizing the resulting solid forms, researchers can ensure the isolation of a crystalline API with the desired attributes for downstream formulation and development.

References

  • Polymorphism and Crystallization of Active Pharmaceutical Ingredients (APIs).
  • Control of Solid-State Characteristics of the Active Pharmaceutical Ingredients: Polymorphism - GBMSA.
  • The Basics of Polymorphism: A Comprehensive Introduction to Its Significance in the Pharmaceutical Industry - Nishka Research.
  • Drug Polymorphism: A Key Consideration for API Development - Curia Global.
  • Polymorph Characterization of Active Pharmaceutical Ingredients (APIs) Using Low-Frequency Raman Spectroscopy | Coherent.
  • Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients - Hilaris Publisher.
  • Pharmaceutical Crystallization in drug development - Syrris.
  • How to choose a solvent for crystallization of an organic compound - Quora.
  • Crystallization of APIs: Methods and Challenges - BOC Sciences.
  • Crystallization of Membrane Proteins by Vapor Diffusion - PMC - NIH.
  • 3.3C: Determining Which Solvent to Use - Chemistry LibreTexts.
  • Protein XRD Protocols - Crystallization of Proteins.
  • API: solid state robust characterization in key to cut costs and time! - AlfatestLab.
  • (IUCr) How to grow crystals for X-ray crystallography.
  • Prediction of solvents suitable for crystallization of small organic molecules - PubMed.
  • Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A.
  • How to evaluate solid pharmaceutical drugs (1): Confirming the crystal form of an API.
  • Model-Based Optimization of Cooling Crystallization of Active Pharmaceutical Ingredients Undergoing Thermal Degradation | Request PDF - ResearchGate.
  • A simple vapor-diffusion method enables protein crystallization inside the HARE serial crystallography chip - PMC.
  • Guide for crystallization.
  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo.
  • Design of Active Pharmaceutical Ingredients Solid States in Crystallization Processes.
  • Model-Based Optimization of Cooling Crystallization of Active Pharmaceutical Ingredients Undergoing Thermal Degradation - ACS Publications.
  • Crystallization process: how does crystallization work - MIRAI Intex.
  • Crystallinity Determination for API Development - Labinsights.
  • Using AntiSolvent for Crystallization - Mettler Toledo.
  • Solubility and Crystallization Studies of Picolinic Acid - MDPI.
  • Three-Step Mechanism of Antisolvent Crystallization - NSF PAR.
  • Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid - CrystEngComm (RSC Publishing).
  • Antisolvent Crystallization (ASC) in Aqueous System: Fundamentals, Sustainability Aspects, and Applications | Journal of Chemical Engineering Research Updates.
  • (PDF) Solubility and Crystallization Studies of Picolinic Acid - ResearchGate.
  • US8575350B2 - Process for producing pyridine carboxylic acids - Google Patents.
  • Antisolvent Crystallization - RM@Schools.
  • Crystal structures of three N-(pyridine-2-carbonyl)pyridine-2-carboxamides as potential ligands for supramolecular chemistry - PMC.
  • “Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability”.

Sources

Method

Application Note: Synthesis and Optimization of 2-[(5,6-Dichloropyridin-3-yl)formamido]acetic acid methyl ester

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Advanced Synthesis Protocol & Mechanistic Guide Introduction & Strategic Context As a Senior Application Scientist, I fre...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Advanced Synthesis Protocol & Mechanistic Guide

Introduction & Strategic Context

As a Senior Application Scientist, I frequently encounter the need to synthesize heavily functionalized heteroaromatic amides. The 5,6-dichloronicotinoyl moiety is a privileged pharmacophore in modern medicinal chemistry, serving as a critical building block for FDA-approved drugs like [1].

The synthesis of 2-[(5,6-Dichloropyridin-3-yl)formamido]acetic acid methyl ester requires the formation of an amide bond between [2] and glycine methyl ester. While acid chloride formation (e.g., using SOCl₂ or oxalyl chloride) is a viable alternative for large-scale manufacturing[3], the carbodiimide-mediated peptide coupling protocol described below is preferred for medicinal chemistry. It offers exceptionally mild conditions, excellent functional group tolerance, and avoids the use of harsh, fuming reagents.

Mechanistic Insights & Causality

Amide bond formation between a carboxylic acid and an amine requires the activation of the inherently unreactive hydroxyl leaving group. Direct conversion is thermodynamically unfavorable because basic amines tend to deprotonate carboxylic acids, forming unreactive carboxylate salts. To circumvent this, a [4] strategy is employed using EDC·HCl and HOBt.

  • Activation: The carboxylate attacks the highly electrophilic central carbon of EDC, forming an O-acylisourea intermediate.

  • Stabilization: O-acylisourea is highly reactive but prone to an irreversible rearrangement into an inactive N-acylurea. To prevent this, HOBt (Hydroxybenzotriazole) is introduced as an auxiliary nucleophile. HOBt rapidly displaces the urea leaving group, generating a stable yet highly reactive OBt active ester.

  • Aminolysis: The free amine of glycine methyl ester attacks the OBt ester, yielding the target amide and releasing HOBt.

Unlike traditional DCC (which produces insoluble dicyclohexylurea), EDC generates a [5] that is easily purged during aqueous workup, ensuring a self-validating and streamlined purification process.

Mechanism Acid Carboxylic Acid (Unreactive) Oacyl O-Acylisourea (Highly Reactive) Acid->Oacyl EDC EDC·HCl EDC->Oacyl Activation OBtEster OBt Active Ester (Stable Intermediate) Oacyl->OBtEster HOBt HOBt HOBt->OBtEster Stabilization Amide Amide Bond (Target) OBtEster->Amide Amine Amine (Nucleophile) Amine->Amide Aminolysis

Caption: Logical mechanistic pathway of EDC/HOBt-mediated amide bond formation.

Experimental Design & Rationale

  • Substrate 1 (Electrophile): 5,6-Dichloronicotinic acid (CAS: 41667-95-2)[6]. The electron-withdrawing chlorine atoms decrease the nucleophilicity of the pyridine nitrogen, minimizing unwanted self-condensation.

  • Substrate 2 (Nucleophile): Glycine methyl ester hydrochloride (CAS: 5680-79-5). Utilized as a stable hydrochloride salt to prevent premature diketopiperazine formation.

  • Base: N,N-Diisopropylethylamine (DIPEA). A sterically hindered tertiary amine that neutralizes the glycine hydrochloride salt without acting as a competing nucleophile.

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF). Solubilizes all polar starting materials and stabilizes the polar transition states.

Step-by-Step Protocol

Scale: 10.0 mmol

Reagent Preparation
  • To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 5,6-dichloronicotinic acid (1.92 g, 10.0 mmol) and HOBt (1.62 g, 12.0 mmol).

  • Add anhydrous DMF (20 mL) and stir until complete dissolution is achieved.

  • Cool the reaction mixture to 0 °C using an ice-water bath to control the exothermic activation step.

Activation & Coupling
  • Add EDC·HCl (2.30 g, 12.0 mmol) portion-wise over 5 minutes. Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the OBt active ester.

  • In a separate vial, suspend glycine methyl ester hydrochloride (1.38 g, 11.0 mmol) in DMF (5 mL) and add DIPEA (5.2 mL, 30.0 mmol).

  • Add the free-based amine solution dropwise to the main reaction flask at 0 °C.

  • Remove the ice bath, allowing the reaction to warm to ambient temperature (20–25 °C). Stir for 12–16 hours under an inert nitrogen atmosphere.

Self-Validating Aqueous Workup

The workup is designed as a self-purifying cascade: 8. Reaction Quench: Monitor by TLC (EtOAc:Hexane 1:1). The product amide will elute higher (R_f ~ 0.4) than the baseline-retained starting acid. Quench by pouring the mixture into 100 mL of ice-cold water. 9. Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). 10. Sequential Washing: Wash the combined organic layers with:

  • 1M aqueous HCl (2 × 30 mL): Protonates and removes unreacted DIPEA and trace basic impurities.
  • Saturated aqueous NaHCO₃ (2 × 30 mL): Deprotonates and removes unreacted 5,6-dichloronicotinic acid and liberated HOBt into the aqueous phase.
  • Brine (50 mL): Removes residual water and traces of DMF.
  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography if necessary.

    Workflow Step1 1. ACTIVATION 5,6-Dichloronicotinic Acid + EDC·HCl + HOBt Step3 3. COUPLING Stir at 20-25 °C for 12-16 hours Step1->Step3 OBt Active Ester Step2 2. FREE-BASING Glycine Methyl Ester HCl + DIPEA Step2->Step3 Free Amine Step4 4. AQUEOUS WORKUP Sequential washes: HCl, NaHCO3, Brine Step3->Step4 Crude Mixture Step5 5. ISOLATION Target Amide Product Step4->Step5 Organic Phase

    Caption: Experimental workflow for the synthesis and isolation of the target nicotinamide derivative.

Data Presentation

Table 1: Stoichiometry and Reagent Properties

ReagentMW ( g/mol )Eq.mmolMass / VolFunction
5,6-Dichloronicotinic acid192.001.010.01.92 gCore Electrophile
Glycine methyl ester HCl125.551.111.01.38 gNucleophile
EDC·HCl191.701.212.02.30 gCoupling Agent
HOBt (anhydrous)135.131.212.01.62 gStabilizer / Auxiliary
DIPEA129.243.030.05.2 mLBase
DMF73.09--20 mLSolvent

Table 2: Expected Analytical Signatures (Theoretical)

TechniqueKey Signals / Observations
¹H NMR (CDCl₃) ~8.8 ppm (d, 1H, Pyridine H), ~8.3 ppm (d, 1H, Pyridine H), ~7.5 ppm (br s, 1H, NH), ~4.2 ppm (d, 2H, CH₂), ~3.8 ppm (s, 3H, OCH₃).
LC-MS (ESI+) Expected[M+H]⁺ at m/z ~263.0 (Exhibiting characteristic 3:2:1 isotopic pattern indicative of a dichloro species).
TLC (1:1 EtOAc/Hex) Product R_f ~ 0.4 (Strongly UV active at 254 nm).

References

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • 5,6-Dichloronicotinic acid | CID 247987 Source: PubChem - NIH URL:[Link]

  • The Amide Functional Group: Properties, Synthesis, and Nomenclature Source: Master Organic Chemistry URL:[Link]

  • Conversion of Carboxylic acids to amides using DCC as an activating agent Source: Chemistry LibreTexts URL:[Link]

  • 5,6-Dichloronicotinic Acid 98.0% Source: PureSynth URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in 2-[(5,6-Dichloropyridin-3-yl)formamido]acetic acid synthesis

Answering the call for enhanced operational efficiency in synthetic chemistry, this Technical Support Center is dedicated to the synthesis of 2-[(5,6-Dichloropyridin-3-yl)formamido]acetic acid. As a key intermediate in p...

Author: BenchChem Technical Support Team. Date: March 2026

Answering the call for enhanced operational efficiency in synthetic chemistry, this Technical Support Center is dedicated to the synthesis of 2-[(5,6-Dichloropyridin-3-yl)formamido]acetic acid. As a key intermediate in pharmaceutical research, optimizing its yield and purity is paramount. This guide, structured in a responsive question-and-answer format, provides Senior Application Scientist-level insights, troubleshooting strategies, and validated protocols to empower researchers in overcoming common synthetic challenges.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for 2-[(5,6-Dichloropyridin-3-yl)formamido]acetic acid?

A1: The most direct and common approach is the amide coupling between 5,6-Dichloronicotinic acid and a glycine derivative. The core of this synthesis involves the activation of the carboxylic acid group on the pyridine ring, followed by a nucleophilic attack from the amino group of glycine (or a glycine ester, followed by hydrolysis). The choice of coupling reagents, solvents, and bases is critical for success.

Q2: Why can yields be low or inconsistent in this specific amide coupling?

A2: The primary challenge stems from the electronic properties of 5,6-Dichloronicotinic acid. The two chlorine atoms are strongly electron-withdrawing, which deactivates the pyridine ring and reduces the nucleophilicity of the carboxylate. This makes the carboxylic acid less reactive and harder to activate compared to more electron-rich systems. Consequently, the reaction often requires more robust coupling agents or optimized conditions to proceed efficiently.[1]

Q3: Which coupling reagents are recommended for this synthesis?

A3: Given the deactivated nature of the starting carboxylic acid, standard carbodiimide reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N'-Dicyclohexylcarbodiimide) should almost always be used with an activating additive.[2][][4] Common and effective choices include:

  • EDC/HOBt (or HOAt): A widely used, reliable combination that forms a highly reactive HOBt-ester intermediate, improving coupling efficiency.[5]

  • HATU/HBTU: These uronium-based reagents are highly effective for difficult couplings, including those with sterically hindered or electron-deficient partners.[][6][7] They often provide faster reaction times and higher yields.

  • Acyl Halide Method: Converting 5,6-Dichloronicotinic acid to its acyl chloride (e.g., using thionyl chloride or oxalyl chloride) creates a very reactive intermediate.[] This method can give high yields but requires careful handling due to the moisture sensitivity of acyl chlorides.[]

Q4: What are the most critical parameters to control for maximizing yield?

A4:

  • Reagent Purity & Anhydrous Conditions: All reagents, especially the coupling agents and solvents (like DMF, DCM, or THF), must be of high purity and free from water. Moisture can hydrolyze activated intermediates and consume coupling reagents, drastically reducing yield.[8]

  • Stoichiometry and Order of Addition: Precise control over molar ratios is crucial. It is standard practice to pre-activate the carboxylic acid with the coupling reagent for a short period (15-30 minutes) before adding the amine component.[8] This minimizes side reactions of the amine with the coupling reagent.

  • Temperature Control: Amide couplings are typically started at a low temperature (e.g., 0 °C) to control the initial exothermic reaction and minimize side reactions, including potential racemization if chiral amino acids were used.[8][9] The reaction is then often allowed to warm to room temperature to ensure completion.[5]

  • pH of Workup: The final product contains a carboxylic acid moiety. During aqueous workup, the pH must be carefully adjusted. To extract the product into an organic layer, the aqueous phase should be acidified (e.g., with 1M HCl) to protonate the carboxylate, making it less water-soluble.

Troubleshooting Guide: From Low Yields to Pure Product

This section addresses specific experimental issues in a problem-solution format.

Symptom: Low or No Product Yield

Q: My TLC/LC-MS analysis shows mostly unreacted 5,6-Dichloronicotinic acid. What's wrong?

A: This strongly indicates a failure in the carboxylic acid activation step.

  • Possible Cause: Insufficiently powerful coupling reagent. The electron-deficient nature of the starting material makes activation difficult.

    • Solution: If you are using EDC alone, add an activator like HOBt (1-Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole). These form more reactive esters, facilitating the subsequent nucleophilic attack by glycine.[4][9] For very stubborn reactions, switch to a more potent uronium-based reagent like HATU.[6]

  • Possible Cause: Degradation of the coupling reagent. Carbodiimides and uronium salts are moisture-sensitive.

    • Solution: Use a freshly opened bottle of the coupling reagent or a sample that has been stored properly in a desiccator. Ensure your reaction solvent is anhydrous.[10]

  • Possible Cause: Incorrect base or stoichiometry.

    • Solution: When using coupling reagents like HATU, a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine) or triethylamine is required to neutralize the generated acid and facilitate the reaction.[6] Ensure at least 2-3 equivalents of the base are used. For EDC/HOBt couplings, a base like DIPEA is also beneficial.

Symptom: Product is Impure (Multiple Spots on TLC/LC-MS)

Q: I have a decent yield, but the crude product is very impure. How can I identify and prevent side products?

A: Impurities often arise from side reactions involving the coupling agent or from the workup process.

  • Possible Cause: Formation of N-acylurea byproduct. This is common when using carbodiimides like DCC or EDC.

    • Solution: The byproduct from DCC (dicyclohexylurea) is poorly soluble in most organic solvents and can often be removed by filtration.[4] The urea byproduct from EDC is water-soluble and can typically be removed with a mild acidic wash (e.g., 1M HCl) during the aqueous workup.[2]

  • Possible Cause: Hydrolysis of the product during workup. The target molecule's amide bond can be cleaved under harsh acidic or basic conditions, especially with heating.[11][12][13]

    • Solution: Perform the aqueous workup at room temperature or below. Use mild acids and bases (e.g., saturated NaHCO₃ solution, 1M HCl) for washes rather than concentrated solutions. Avoid prolonged exposure to extreme pH.

  • Possible Cause: Unreacted starting materials remain.

    • Solution: To drive the reaction to completion, consider increasing the reaction time or slightly increasing the equivalents of the coupling agent and amine (e.g., from 1.1 to 1.3 equivalents). Monitor the reaction by TLC or LC-MS until the starting carboxylic acid is consumed.

Symptom: Difficulty with Product Isolation and Purification

Q: My crude product is an inseparable oil, or it won't crystallize. How can I get a clean, solid product?

A: Physical properties of the product and persistent impurities can complicate purification.

  • Possible Cause: The product is amorphous or contains impurities that inhibit crystallization.

    • Solution 1 (Trituration): If the product is an oil, attempt to solidify it by trituration. Add a solvent in which the product is poorly soluble but the impurities are soluble (e.g., hexane, diethyl ether, or a mixture). Stir or sonicate the mixture, which can often induce precipitation of the pure product.

    • Solution 2 (Chromatography): If crystallization and trituration fail, purification by flash column chromatography on silica gel is the most reliable method. A gradient elution using a solvent system like ethyl acetate in hexanes, often with a small amount of acetic or formic acid (e.g., 0.5-1%) in the mobile phase, can effectively separate the polar product from less polar impurities.[5]

  • Possible Cause: Product has some water solubility, leading to loss during extraction.

    • Solution: Before extracting the product with an organic solvent like ethyl acetate, ensure the aqueous layer is sufficiently acidified to a pH of ~2-3. This protonates the product's carboxylic acid group, reducing its water solubility. Additionally, washing the combined organic layers with brine can help remove dissolved water and water-soluble impurities.[5]

Experimental Protocols & Data

Workflow for Amide Coupling Synthesis

G cluster_yield Low Yield cluster_purity Purity Issues cluster_iso Isolation Problems Symptom Identify Primary Issue Yield Low or No Yield Symptom->Yield Purity Impure Product Symptom->Purity Isolation Product is Oily / Hard to Purify Symptom->Isolation Cause_Activation Cause: Poor Acid Activation Yield->Cause_Activation Cause_Reagents Cause: Degraded Reagents Yield->Cause_Reagents Solution_Activation Solution: Use HATU or add HOBt to EDC Cause_Activation->Solution_Activation Solution_Reagents Solution: Use Fresh, Anhydrous Reagents/Solvents Cause_Reagents->Solution_Reagents Cause_Urea Cause: N-Acylurea Byproduct Purity->Cause_Urea Cause_Hydrolysis Cause: Product Hydrolysis Purity->Cause_Hydrolysis Solution_Urea Solution: Mild Acid Wash During Workup Cause_Urea->Solution_Urea Solution_Hydrolysis Solution: Neutral/Mild Workup Conditions Cause_Hydrolysis->Solution_Hydrolysis Cause_Crystallization Cause: Inhibited Crystallization Isolation->Cause_Crystallization Cause_Solubility Cause: Product Water Solubility Isolation->Cause_Solubility Solution_Crystallization Solution: Triturate or use Chromatography Cause_Crystallization->Solution_Crystallization Solution_Solubility Solution: Acidify Aqueous Layer Before Extraction Cause_Solubility->Solution_Solubility

Sources

Optimization

Technical Support Center: Optimizing HPLC Separation of Pyridine-Formamido Isomers

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the erratic chromatographic behavior of pyridine-formamido derivatives...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the erratic chromatographic behavior of pyridine-formamido derivatives. These molecules present a dual-faceted challenge: the formamide moiety induces dynamic conformational isomerism (rotamers)[1], while the basic pyridine ring engages in deleterious secondary interactions with the stationary phase[2].

This guide provides a mechanistic understanding of these phenomena and outlines self-validating protocols to help you achieve robust, reproducible separations.

Part 1: The Mechanistic Duality of Pyridine-Formamides

To optimize your method, you must first decouple the two primary causes of peak distortion. Treating a rotameric issue with a pH adjustment will fail, just as treating silanol tailing with temperature will yield poor results.

1. Conformational Dynamics (The Formamide Effect) The partial double-bond character of the C–N amide bond restricts free rotation, leading to distinct Z and E rotamers[3]. When the rate of interconversion between these rotamers is on the same timescale as your chromatographic separation, the analyte exists in a dynamic flux. This manifests as peak broadening, plateauing between peaks, or a distinct doublet[4].

2. Ion-Exchange Tailing (The Pyridine Effect) Pyridine is a basic moiety with a pKa of ~5.2. On standard silica-based reversed-phase columns, residual silanol groups (Si-OH) become ionized (SiO⁻) at mid-range pH (pH 4–7). The protonated pyridine undergoes strong electrostatic interactions with these active sites, resulting in severe peak tailing and loss of resolution[2].

DiagnosticWorkflow Start Analyze Chromatogram Issue Identify Peak Abnormality Start->Issue Split Broadening / Splitting (Doublet Peaks) Issue->Split If Tailing Severe Peak Tailing (Asymmetry > 1.5) Issue->Tailing If TestTemp Perform DHPLC (Vary Temp 5°C to 70°C) Split->TestTemp TestPH Lower pH to 2.5 or Add TEA Tailing->TestPH Rotamer Amide Rotamers Confirmed (Z/E Isomerization) TestTemp->Rotamer Peaks coalesce at high temp Silanol Silanol Interaction Confirmed (Secondary Retention) TestPH->Silanol Symmetry restored at low pH

Diagnostic workflow for decoupling rotameric exchange from silanol interactions.

Part 2: Troubleshooting Guide & FAQs

Q1: My chromatogram shows a broad, split peak (doublet) for a single pure standard. Is my compound degrading on the column? A1: Highly unlikely. This is the classic signature of amide rotamers interconverting on the column[1]. To prove this, perform Dynamic HPLC (DHPLC) by raising the column temperature. As thermal energy overcomes the rotational barrier (ΔG‡), the interconversion rate increases, and the doublet will coalesce into a single, sharp peak[3].

Q2: I achieved a single peak at 60°C, but it tails severely (Asymmetry factor > 2.0). How do I fix this? A2: While temperature resolved the rotamer issue, elevated temperatures can sometimes exacerbate silanol interactions by increasing the kinetic energy of the secondary binding events. You must chemically mask the silanols. Lower the mobile phase pH to 2.5 to fully protonate the silanols (rendering them neutral), or add a competing base like Triethylamine (TEA) to preferentially block the active sites[2]. Utilizing a highly deactivated, end-capped stationary phase (e.g., Base Deactivated Silica - BDS) is also critical[5].

RotamerKinetics Z Z-Rotamer (Slower Elution) TS Transition State (Restricted C-N Rotation) Z->TS ΔG‡ ~90 kJ/mol TS->Z E E-Rotamer (Faster Elution) TS->E E->TS

Thermodynamic interconversion of Z/E formamide rotamers during HPLC elution.

Part 3: Self-Validating Experimental Protocols

A robust analytical method must be self-validating. The following protocols include built-in controls to ensure that the observed chromatographic changes are due to the targeted physicochemical mechanism, not artifactual errors.

Protocol 1: DHPLC Temperature Profiling for Rotamer Coalescence
  • Purpose: To confirm peak splitting is due to dynamic rotameric exchange and to find the optimal coalescence temperature.

  • Self-Validation Mechanism: Thermodynamic Reversibility. By returning to the initial temperature at the end of the sequence, the reappearance of the doublet confirms the phenomenon is dynamic exchange, not on-column chemical degradation.

Step-by-Step Methodology:

  • Prepare a 10 µg/mL standard of the pyridine-formamido compound in the initial mobile phase.

  • Set the HPLC column oven to 10 °C. Inject the sample and record the chromatogram. (Expect baseline resolution of Z/E rotamers as rotation is "frozen").

  • Sequentially increase the column temperature in 15 °C increments (e.g., 25 °C, 40 °C, 55 °C, 70 °C). Equilibrate the column for 15 minutes at each step before injection.

  • Observe: The valley between the peaks will rise, eventually coalescing into a single sharp peak at higher temperatures (typically >60 °C)[3].

  • Validation Step: Cool the column back to 10 °C, equilibrate for 30 minutes, and reinject. The original doublet must reappear to validate the rotameric hypothesis.

Protocol 2: Mobile Phase pH Optimization for Silanol Suppression
  • Purpose: To eliminate secondary ion-exchange interactions causing pyridine peak tailing.

  • Self-Validation Mechanism: Neutral Marker Co-injection. Using toluene ensures that changes in peak shape are due to the chemical suppression of silanols, not physical column voiding or flow path issues.

Step-by-Step Methodology:

  • Prepare a mixed standard containing 10 µg/mL of the analyte and 10 µg/mL toluene (neutral marker).

  • Prepare Mobile Phase A1: 20 mM Potassium Phosphate buffer, adjusted to pH 7.0.

  • Prepare Mobile Phase A2: 20 mM Potassium Phosphate buffer, adjusted to pH 2.5 using phosphoric acid[2].

  • Run the separation using a 70:30 (v/v) Buffer:Acetonitrile isocratic method at the coalescence temperature determined in Protocol 1.

  • Inject the sample using Mobile Phase A1. Calculate the asymmetry factor (

    
    ) for both peaks.
    
  • Flush and equilibrate the column with Mobile Phase A2. Inject the sample.

  • Validation: The toluene peak asymmetry should remain constant (

    
     ~ 1.0) across both runs. Meanwhile, the pyridine-formamido peak asymmetry should dramatically improve (approaching 1.0) at pH 2.5, validating that basic-silanol interactions were the root cause of the tailing[2].
    
Part 4: Quantitative Data Summary

The table below summarizes the expected quantitative shifts in chromatographic parameters when optimizing for pyridine-formamido isomers.

Optimization ParameterExperimental ConditionChromatographic ObservationMechanistic Causality
Column Temperature 10 °CTwo distinct peaks (

> 1.5)
Thermal energy < ΔG‡; rotamer interconversion is frozen on the HPLC timescale.
Column Temperature 70 °CSingle sharp peakThermal energy > ΔG‡; rapid interconversion leads to peak coalescence.
Mobile Phase pH 7.0Severe tailing (

> 2.0)
Silanols are ionized (SiO⁻); strong electrostatic ion-exchange with protonated pyridine.
Mobile Phase pH 2.5Symmetrical peak (

~ 1.0)
Silanols are fully protonated (Si-OH); secondary ion-exchange interactions are suppressed.
Part 5: References
  • Chromatographically separable rotamers of an unhindered amide Beilstein Journal of Organic Chemistry (d-nb.info)[Link]

  • Structural and Conformational Studies on Carboxamides of 5,6-Diaminouracils MDPI[Link]

Sources

Troubleshooting

Resolving stability problems of 2-[(5,6-Dichloropyridin-3-yl)formamido]acetic acid in solution

This guide serves as a technical support resource for researchers encountering stability or solubility issues with 2-[(5,6-Dichloropyridin-3-yl)formamido]acetic acid (also referred to as 5,6-dichloronicotinuric acid).[1]...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical support resource for researchers encountering stability or solubility issues with 2-[(5,6-Dichloropyridin-3-yl)formamido]acetic acid (also referred to as 5,6-dichloronicotinuric acid).[1][2]

This compound presents a classic "Solubility-Stability Paradox" common to electron-deficient pyridine amides. The electron-withdrawing chlorine atoms on the pyridine ring enhance the acidity of the amide proton and the electrophilicity of the carbonyl carbon, making the molecule highly susceptible to hydrolysis in the very buffers required to solubilize it.

Part 1: The Core Problem – Solubility vs. Stability

Users typically encounter one of two failure modes:

  • Precipitation in acidic media (where the compound is stable but insoluble).[1][2]

  • Hydrolytic Degradation in basic media (where the compound is soluble but unstable).[1][2]

Diagnostic Table: What is happening to your sample?
ObservationpH ConditionPhenomenonRoot Cause
Cloudiness / Particulates pH < 4.0PrecipitationThe terminal carboxylic acid is protonated (

), reducing polarity.[1][2] The molecule aggregates due to

-stacking of the dichloropyridine rings.
Loss of Main Peak (HPLC) pH > 8.0HydrolysisHydroxide ions (

) attack the amide carbonyl.[1][2] The electron-deficient pyridine ring acts as a "super-leaving group" driver.[1][2]
New Peak at RRT ~0.8 pH > 8.0Degradation ProductFormation of 5,6-dichloronicotinic acid (cleavage of the glycine moiety).[1][2]
Multiple Small Peaks Ambient LightPhotolysisUV-induced dechlorination of the pyridine ring.[1][2]

Part 2: Troubleshooting Guides & Protocols

Guide A: How to Prepare a Stable Stock Solution

Issue: "I cannot get the solid to dissolve in water, or it degrades immediately."

The Protocol: Do not attempt to dissolve the solid directly in aqueous buffer. You must use a "Solvent-Shift" method to bypass the kinetic barrier of dissolution without triggering hydrolysis.[1]

  • Primary Stock (100 mM): Dissolve the solid in anhydrous DMSO or DMAC (Dimethylacetamide).

    • Why: These aprotic polar solvents disrupt the crystal lattice without donating protons or hydroxide ions.[1][2]

    • Stability:[1][2] Stable for months at -20°C if protected from light.[1][2]

  • Working Solution (1 mM - 100 µM):

    • Prepare a buffer at pH 6.5 – 7.0 (Phosphate or Citrate).[1][2] Avoid Carbonate or Tris at high pH.

    • Add the DMSO stock dropwise to the vortexing buffer.[1]

    • Critical Step: Limit the final DMSO concentration to <1% (v/v) to prevent protein denaturation in downstream biological assays, but ensure it is high enough to keep the compound in solution.

Guide B: HPLC Method Troubleshooting

Issue: "My calibration curve is non-linear, and I see 'ghost' peaks."

The instability often occurs during the LC run if the mobile phase pH is inappropriate.

  • Recommended Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).[1][2]

    • Note: While the compound is less soluble here, it is stable during the short timescale of a chromatographic run.[1]

  • Recommended Mobile Phase B: Acetonitrile (preferred over Methanol to prevent transesterification).[1][2]

  • Column Temperature: Keep at 25°C . Do not heat to 40-60°C, as hydrolysis rates double for every 10°C increase.[1][2]

Part 3: Mechanistic Insight & Visualization

To troubleshoot effectively, you must understand the degradation pathway.[1][2] The 5,6-dichloropyridine ring is highly electron-deficient.[1][2] This pulls electron density away from the amide carbonyl, making it significantly more susceptible to nucleophilic attack (by water or hydroxide) compared to a standard benzamide.[2]

Pathway Diagram: Degradation Logic

StabilityPathways Parent 2-[(5,6-Dichloropyridin-3-yl) formamido]acetic acid (Parent) Precipitate Precipitate / Aggregates (Insoluble Form) Parent->Precipitate pH < 3.0 (Protonation) Intermed Tetrahedral Intermediate Parent->Intermed OH- Attack (pH > 8.0) PhotoProd Dechlorinated Analogs Parent->PhotoProd UV Light (λ < 300nm) Precipitate->Parent DMSO Solubilization Product1 5,6-Dichloronicotinic Acid Intermed->Product1 C-N Bond Cleavage Product2 Glycine Intermed->Product2 Release

Caption: Stability map showing the divergence between precipitation (acidic) and hydrolysis (basic), plus UV sensitivity.[1][2]

Part 4: Frequently Asked Questions (FAQ)

Q1: Can I use Methanol as a co-solvent? A: Use with caution. In basic conditions, methanol can act as a nucleophile, leading to methanolysis , where the glycine moiety is replaced by a methoxy group, forming methyl 5,6-dichloronicotinate.[1][2] Acetonitrile or DMSO is safer.[1][2]

Q2: I need to run an assay at pH 9.0. Is this possible? A: Only if the assay duration is short (< 30 minutes). You must determine the half-life (


) of the compound at pH 9.0 in your specific buffer.[2]
  • Experiment: Monitor absorbance at 260 nm over time. If absorbance shifts rapidly, the compound is degrading.[1][2]

  • Workaround: Prepare the substrate in slightly acidic buffer and inject it into the pH 9.0 reaction mix immediately before starting data collection (Start-Reaction protocol).

Q3: Why does the compound turn yellow in solution? A: This indicates photolysis .[1][2] The C-Cl bonds on the pyridine ring are photosensitive.[1][2] Upon homolytic cleavage by UV light, radical species form, leading to polymerization or oxidation products that are often yellow/brown.[1][2]

  • Fix: Use amber glassware and wrap columns/lines in aluminum foil.

References

  • ResearchGate. (2015).[1][2] A Protocol for Amide Bond Formation with Electron Deficient Amines. Organic & Biomolecular Chemistry. Retrieved March 5, 2026, from [Link]

  • National Institutes of Health (PubChem). (2025).[1][2] 2,6-Dichlorophenylacetic acid and related pyridine derivatives. Retrieved March 5, 2026, from [Link][1][2]

  • MDPI. (2022).[1][2] Acetic Acid as Processing Aid for Solubility of Weakly Basic Drugs. Retrieved March 5, 2026, from [Link][1][2]

Sources

Optimization

Technical Support Center: Optimizing Pyridine-3-Formamido (Nicotinamide) Couplings

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Minimizing Side Reactions in Pyridine-3-Carboxylic Acid Amidations Introduction: The "Nicotinamide" Challenge Welcome to the technic...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Minimizing Side Reactions in Pyridine-3-Carboxylic Acid Amidations

Introduction: The "Nicotinamide" Challenge

Welcome to the technical support hub for pyridine chemistry. You are likely here because a standard EDC/HOBt or HATU coupling failed to deliver high yields of your pyridine-3-formamido (nicotinamide) target.

Coupling pyridine-3-carboxylic acid is deceptively simple. While the carboxylic acid looks standard, the pyridine ring introduces two distinct electronic challenges that derail standard protocols:

  • Electron Deficiency: The pyridine ring withdraws electron density, making the carbonyl carbon more electrophilic but the resulting active ester more prone to hydrolysis.

  • Competitive Nucleophilicity: The pyridine nitrogen (pKa ~5.2) can compete with your amine or the coupling reagent, leading to N-acylpyridinium salts (zwitterionic species) that precipitate or hydrolyze rather than forming the desired amide.

This guide moves beyond "add and stir" to provide mechanistically grounded solutions for these specific side reactions.

Module 1: Critical Mechanism Analysis

To solve low yields, you must visualize the invisible competition occurring in your flask. The diagram below illustrates the "Danger Zone" where the pyridine nitrogen interferes with activation.

PyridineCoupling Acid Pyridine-3-COOH Active Activated Ester (O-Acyl) Acid->Active + Coupling Reagent Base Base (DIPEA/Py) Base->Active Deprotonation N_Acyl N-Acylpyridinium Salt (Dead End/Hydrolysis) Active->N_Acyl Path B: Self-Quaternization (Intermolecular) Product Pyridine-3-Formamido (Product) Active->Product Path A: Amine Attack (Desired) Hydrolysis Hydrolyzed Acid (Starting Material) N_Acyl->Hydrolysis Aq. Workup Amine Amine (R-NH2)

Figure 1: The Kinetic Bifurcation. Path A leads to the desired amide.[1] Path B occurs when the pyridine nitrogen of one molecule attacks the activated ester of another, forming unreactive aggregates or hydrolyzable salts.

Module 2: Optimized Protocols (The "Gold Standards")

Do not use EDC/HOBt as your first attempt for pyridine-3-carboxylic acids. The reaction is often too slow, allowing hydrolysis to compete. Use one of the following protocols based on your substrate's sensitivity.

Protocol A: The T3P System (Recommended)

Best for: Epimerization-prone substrates, scale-up, and avoiding stubborn side reactions.

Why it works: T3P (Propanephosphonic acid anhydride) forms a mixed anhydride that is highly reactive toward amines but relatively stable to the pyridine nitrogen. The byproduct is water-soluble, eliminating the need for chromatography in many cases.[2][3]

  • Dissolve: 1.0 equiv Pyridine-3-carboxylic acid and 1.1 equiv Amine in EtOAc or 2-MeTHF (avoid DMF if possible to simplify workup).

  • Base: Add 3.0 equiv Pyridine (or N-Methylmorpholine).

    • Note: Using pyridine as the base and solvent cosolvent minimizes epimerization compared to DIPEA [1].

  • Activation: Cool to 0°C. Add 1.5 equiv T3P (50% w/w solution in EtOAc) dropwise.

  • Reaction: Allow to warm to RT. Stir 2–12 h.

  • Workup: Wash with water, then 0.5 M HCl (to remove excess pyridine/amine), then NaHCO3.

Protocol B: The HATU/Collidine System

Best for: Extremely unreactive/hindered amines.

Why it works: HATU generates a highly reactive At-ester. However, standard DIPEA can be too basic, causing racemization. 2,4,6-Collidine is a weaker, non-nucleophilic base that buffers the system effectively.

  • Dissolve: 1.0 equiv Acid in dry DMF.

  • Base: Add 2.5 equiv 2,4,6-Collidine (Sym-collidine).

  • Activation: Add 1.1 equiv HATU. Stir 5 mins (Pre-activation is vital).

  • Coupling: Add 1.1 equiv Amine.

  • Warning: If the reaction turns dark red/brown immediately, the pyridine ring may be participating in charge-transfer complexes. Monitor by LCMS immediately.

Module 3: Troubleshooting Guide & FAQs
Scenario 1: "I see a peak with Mass = Product + 99 Da (or +43 Da)."
  • Diagnosis: You have formed the N-Acylurea (if using EDC) or the Guanidinium adduct (if using HATU).

  • Cause: The amine is too slow to attack the active ester. The coupling reagent reacted with the amine instead.[2]

  • Solution: Switch to Protocol A (T3P) . T3P does not form guanidinium byproducts. Alternatively, if you must use HATU, reduce the amount of HATU to 0.95 equiv to ensure the acid is in slight excess, forcing the kinetics toward the active ester.

Scenario 2: "My chiral center at the alpha-position has racemized."
  • Diagnosis: Epimerization.[4][5][6]

  • Cause: The proton alpha to the carbonyl is acidic. High pH (DIPEA/TEA) or highly activated esters (Acid Chlorides) promote oxazolone formation, which leads to racemization.

  • Solution:

    • Change Base: Switch from DIPEA (pKa ~10.5) to Pyridine (pKa ~5.2) or Collidine (pKa ~7.4).

    • Change Reagent: T3P + Pyridine is chemically proven to yield the lowest epimerization rates for nicotinic acid derivatives [1].

Scenario 3: "Low yield, starting material remains, but HATU is consumed."
  • Diagnosis: Hydrolysis of the Active Ester.[7]

  • Cause: Pyridine-3-active esters are electron-deficient and hydrolyze rapidly with trace moisture.

  • Solution:

    • Dry Solvents: Ensure DMF/EtOAc is anhydrous.

    • One-Pot: Do not isolate the active ester.

    • Reverse Addition: Add the HATU to the mixture of Acid+Amine+Base, rather than pre-activating for too long.

Scenario 4: "Can I use Thionyl Chloride (SOCl2)?"
  • Advisory: Proceed with Caution.

  • Risk: Reacting pyridine-3-carboxylic acid with SOCl2 creates the acid chloride hydrochloride salt. When you add the amine and base, the free pyridine nitrogen in the backbone can attack the acid chloride (intermolecularly), forming insoluble polymers or "tars."

  • Fix: If you must use the acid chloride route, use Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) in neutral conditions to generate the chloride gently without acidic byproducts.

Module 4: Comparative Data

Table 1: Coupling Reagent Performance for Pyridine-3-Carboxylic Acids

ReagentReactivityEpimerization RiskByproduct RemovalRecommended For
T3P HighVery Low Aqueous Wash (Easy)Standard & Chiral Couplings
HATU Very HighModerateChromatographySterically Hindered Amines
EDC/HOBt ModerateLowAqueous WashSimple, Non-hindered cases
SOCl2 HighHigh Difficult (Tars)Only if other methods fail
Decision Logic for Experimental Design

Use this logic flow to select your reagent for the next experiment.

DecisionTree Start Start: Pyridine-3-COOH Coupling Chiral Is the Alpha-Carbon Chiral? Start->Chiral YesChiral YES Chiral->YesChiral NoChiral NO Chiral->NoChiral UseT3P USE T3P + Pyridine (Protocol A) YesChiral->UseT3P Prevents Racemization Steric Is the Amine Hindered? NoChiral->Steric Yes (Aniline/Tert-butyl) Yes (Aniline/Tert-butyl) Steric->Yes (Aniline/Tert-butyl) Hard to couple No (Primary Alkyl) No (Primary Alkyl) Steric->No (Primary Alkyl) Easy to couple UseHATU USE HATU + Collidine (Protocol B) UseEDC USE EDC/HOBt Yes (Aniline/Tert-butyl)->UseHATU No (Primary Alkyl)->UseEDC

Figure 2: Reagent Selection Decision Tree. T3P is the default for chiral or sensitive substrates.

References
  • Dunetz, J. R. , Xiang, Y., Baldwin, A., & Ringling, J. (2011).[5] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[5] Organic Letters, 13(19), 5048–5051.

  • Valeur, E. , & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Montalbetti, C. A. , & Falque, V. (2005). Amide bond formation and peptide coupling.[2][6][8][9][10][11] Tetrahedron, 61(46), 10827-10852.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Mass Spectrometry Ionization of Chlorinated Pyridines

Audience: Researchers, scientists, and drug development professionals. Overview: Chlorinated pyridines are highly versatile building blocks in medicinal chemistry and agrochemical development.

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Overview: Chlorinated pyridines are highly versatile building blocks in medicinal chemistry and agrochemical development. However, their unique electronic properties—specifically the strongly electron-withdrawing nature of the chlorine substituents—render them notoriously difficult to analyze via liquid chromatography-mass spectrometry (LC-MS). This technical guide provides a causality-driven framework for troubleshooting poor ionization efficiency, in-source fragmentation, and spectral interpretation.

Diagnostic Workflow for LC-MS Optimization

The following logic tree outlines the primary troubleshooting path when analyzing chlorinated pyridines.

MS_Troubleshooting Start Initial LC-MS Analysis of Chlorinated Pyridine CheckSignal Evaluate Molecular Ion [M+H]+ or [M-H]- Signal Start->CheckSignal LowSignal Low / Absent Signal CheckSignal->LowSignal Poor Ionization Efficiency FragIssue High Signal but Extensive Fragmentation CheckSignal->FragIssue In-Source Decay (Loss of Cl) GoodSignal Optimal Signal & Correct Isotope Pattern CheckSignal->GoodSignal Target Achieved ActionLow1 Optimize Mobile Phase pH (e.g., Add 0.1% Formic Acid) LowSignal->ActionLow1 ActionFrag Reduce Source Voltages (Cone Voltage / DP) FragIssue->ActionFrag ActionLow2 Switch Ionization Source (ESI -> APCI or APPI) ActionLow1->ActionLow2 If signal remains low ActionLow2->CheckSignal ActionTemp Lower Desolvation Temperature ActionFrag->ActionTemp If Cl loss persists ActionTemp->CheckSignal

Caption: Diagnostic workflow for troubleshooting chlorinated pyridine LC-MS analysis.

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: Why is the Electrospray Ionization (ESI) positive mode signal for my polychlorinated pyridine so weak? Causality: The pyridine ring is inherently


-deficient. The addition of strongly electron-withdrawing chlorine atoms further depletes the electron density on the basic nitrogen atom. High-resolution vacuum ultraviolet mass-analyzed threshold ionization studies have shown that chlorine substitution significantly alters the valence orbitals and ionization dynamics, effectively lowering the proton affinity of the molecule[1]. Because ESI relies on solution-phase acid-base chemistry to form 

, the reduced basicity prevents efficient protonation. Solution:
  • Mobile Phase Modification: Force protonation by using highly acidic mobile phase modifiers (e.g., 0.1% - 0.5% formic acid or trifluoroacetic acid).

  • Switch to APCI: Atmospheric Pressure Chemical Ionization (APCI) is generally more effective for less polar, weakly basic chlorinated pyridines (such as nitrapyrin) because it relies on gas-phase ion-molecule charge transfer rather than solution-phase protonation[2].

Q2: I am observing a base peak corresponding to


 instead of the intact molecular ion. How do I prevent this? 
Causality:  The carbon-chlorine (C-Cl) bond in halopyridines is susceptible to heterolytic cleavage when subjected to high kinetic energy. High voltages in the ion transfer optics (e.g., Cone Voltage, Declustering Potential, or Tube Lens) impart excessive kinetic energy to the ions. This leads to collision-induced dissociation (CID) with residual solvent or gas molecules in the source region before the ions reach the mass analyzer—a phenomenon known as in-source fragmentation.
Solution:  Systematically lower the Declustering Potential (DP) or Cone Voltage in 5-10 V increments until the intact 

or

ion becomes the base peak. Additionally, lower the desolvation/vaporizer temperature, as excessive thermal energy exacerbates halogen loss.

Q3: How can I definitively confirm the presence of my chlorinated pyridine using isotopic patterns? Causality: Chlorine possesses two major stable isotopes,


Cl and 

Cl, which exist in an approximate 3:1 natural abundance ratio. This creates a highly distinct isotopic signature in the mass spectrum that serves as a built-in structural validator. Solution: Always validate the molecular ion cluster against theoretical isotopic distributions. A mono-chlorinated pyridine will display an

and

peak in a 3:1 ratio[3]. A dichlorinated species will exhibit an

,

, and

pattern in an approximate 9:6:1 ratio. Ensure your mass spectrometer's resolution is sufficient to distinguish these peaks from overlapping background matrix ions.
Quantitative Data: Ionization Mode Comparison

To assist in selecting the correct analytical approach, the following table summarizes the performance of different ionization techniques for chlorinated pyridines based on their substitution patterns.

Ionization ModeMechanism of IonizationBest Suited ForTypical SensitivitySusceptibility to In-Source Cl Loss
ESI (+) Solution-phase protonationMono-chlorinated pyridines with electron-donating groups (e.g., -NH2, -OH)HighLow to Moderate
ESI (-) Solution-phase deprotonationChlorinated pyridinecarboxylic acids (e.g., picloram, 6-CPA)HighLow
APCI (+) Gas-phase charge transferPolychlorinated, non-polar pyridines (e.g., nitrapyrin, trichloropyridines)Moderate to HighHigh (Requires careful temperature control)
GC-EI Electron impact (70 eV)Volatile, thermally stable chlorinated pyridinesVery HighVery High (Extensive fragmentation is standard)
Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating specific checkpoints, you can verify the success of each step before proceeding.

Protocol 1: Optimizing LC-MS Parameters for Novel Chlorinated Pyridines

Objective: Establish the optimal ionization source and voltage parameters to maximize the intact molecular ion signal.

Step 1: Sample Preparation

  • Prepare a 1 µg/mL (1 ppm) tuning solution of the chlorinated pyridine in 50:50 Acetonitrile:Water containing 0.1% Formic Acid.

  • Validation Checkpoint: Ensure the compound is fully dissolved. Cloudiness indicates poor solubility, which will cause unstable spray and erratic MS signals.

Step 2: Syringe Pump Infusion (Tuning)

  • Bypass the LC column and infuse the tuning solution directly into the MS source at 10-20 µL/min using a syringe pump.

  • Initialize the MS in ESI positive mode with standard starting parameters (e.g., Capillary Voltage: 3.5 kV, Desolvation Temp: 300°C, Cone Voltage/DP: 20 V).

Step 3: Voltage Ramping & In-Source Fragmentation Assessment

  • Monitor the expected

    
     for 
    
    
    
    .
  • Slowly ramp the Cone Voltage / Declustering Potential from 10 V to 100 V.

  • Validation Checkpoint: Plot the intensity of

    
     versus the 
    
    
    
    fragment. The optimal voltage is the highest value that maximizes
    
    
    before the
    
    
    signal begins to rise sharply.

Step 4: Source Switching (If ESI Fails)

  • If the

    
     signal is indistinguishable from baseline noise (Signal-to-Noise < 3), switch the source hardware to APCI.
    
  • Set the APCI corona discharge current to 3-5 µA and the vaporizer temperature to 350°C. Repeat Step 3.

Protocol 2: LC-MS Mobile Phase Optimization Workflow

Objective: Resolve matrix suppression and improve peak shape during chromatographic separation.

Step 1: Acidic Modifier Screening

  • Prepare two aqueous mobile phases: (A1) Water + 0.1% Formic Acid, and (A2) Water + 0.05% Trifluoroacetic acid (TFA).

  • Run a standard gradient (5% to 95% Acetonitrile over 10 minutes) using A1, then repeat using A2.

  • Validation Checkpoint: Compare the peak areas. While TFA is a stronger acid and may improve peak shape for basic amines, it can cause severe ion suppression in ESI. If the peak area drops by >50% with TFA, revert to Formic Acid.

Step 2: High-Resolution Mass Confirmation

  • Acquire the data using a high-resolution instrument (e.g., ESI-Orbitrap) to confirm the exact mass[4].

  • Validation Checkpoint: The mass error must be < 5 ppm, and the isotopic pattern must perfectly overlay with the theoretical model for the specific number of chlorine atoms.

References
  • Impact of chlorine substitution on valence orbitals and ionization dynamics in 3-chloropyridine: Insights from high-resolution vacuum ultraviolet mass-analyzed threshold ionization study Source: AIP Publishing URL
  • 4-Amino-3,5,6-trichloro-2-(trichloromethyl)
  • 6-Chloro-4-methylpyridin-3-ol | 1227502-89-7 Source: Benchchem URL
  • Mechanisms and Site Selectivity of (Het)Ar–X Oxidative Addition to Pd(0)

Sources

Optimization

Technical Support Center: Preventing Hydrolysis of Formamido Linkages

Topic: Stabilization of Formamido ( ) Linkages During Synthesis & Purification Audience: Synthetic Chemists, Peptide Scientists, and Process Development Engineers Version: 1.0 (Current as of 2026) Core Directive: The Fra...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stabilization of Formamido (


) Linkages During Synthesis & Purification
Audience:  Synthetic Chemists, Peptide Scientists, and Process Development Engineers
Version:  1.0 (Current as of 2026)

Core Directive: The Fragility of the Formyl Group

The formamido linkage (N-formyl group) is a unique structural motif. Unlike its more robust cousins (acetamides or benzamides), the formamide is electronically distinct due to the strong electron-withdrawing nature of the carbonyl attached directly to the hydrogen. This makes the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack.

In drug development, this linkage often appears in two critical contexts:

  • As a Protecting Group: Specifically for the indole nitrogen of Tryptophan (

    
    ) in peptide synthesis to prevent alkylation during acidolysis.
    
  • As a Pharmacophore: In specific antimetabolite drugs (e.g., Leucovorin) or deformylase inhibitors.

The Challenge: You must navigate a narrow stability window. The group is stable to anhydrous acids (TFA) but collapses rapidly in the presence of nucleophiles (hydroxylamine, hydrazine, hydroxide) or under acidic solvolysis conditions (acid + methanol).

Mechanism of Instability (Root Cause Analysis)

To prevent hydrolysis, one must understand the pathway of failure. The formamido group hydrolyzes via two primary mechanisms depending on pH.

Visualizing the Threat Landscape

FormamideHydrolysis Start Intact Formamido Linkage (R-NH-CHO) AcidPath Acidic Pathway (H+ / H2O) Start->AcidPath pH < 2 BasePath Basic Pathway (OH- / Nucleophiles) Start->BasePath pH > 9 or Nucleophiles Intermed_A O-Protonated Intermediate (Highly Electrophilic) AcidPath->Intermed_A Protonation Intermed_B Tetrahedral Adduct BasePath->Intermed_B Direct Attack Intermed_A->Intermed_B Water Attack Collapse Collapse & Bond Scission Intermed_B->Collapse Proton Transfer Result Hydrolysis Product (Amine + Formic Acid) Collapse->Result

Figure 1: Mechanistic pathways leading to formamido linkage failure. Note that the O-protonated intermediate (Acidic Pathway) renders the carbon highly susceptible to even weak nucleophiles like water or methanol.

Troubleshooting Synthesis: Protecting the Linkage

Scenario A: Peptide Synthesis (Trp(For) Preservation)

In Boc/Fmoc chemistry, you may wish to retain the


-formyl group on Tryptophan to serve as a handle or to protect the indole during downstream processing.

The Failure Mode: Unintentional deformylation during Fmoc removal (Piperidine) or final cleavage.

Critical ParameterRecommendationScientific Rationale
Fmoc Deprotection Use 5-10% Piperazine instead of 20% Piperidine.Piperidine is a strong secondary amine nucleophile that can slowly deformylate Trp over repeated cycles. Piperazine is less aggressive (lower pKa) while still removing Fmoc.
Temperature Keep reaction < 25°C. Deformylation is temperature-dependent. If using Piperidine, chill the reactor to 4°C if the sequence is long (>15 residues).
Cleavage Cocktail Avoid Thiols (EDT/DTT) if HF is used. In HF cleavage, 1,2-ethanedithiol (EDT) promotes thiolytic cleavage of the formyl group [1]. Use Triisopropylsilane (TIPS) as a scavenger instead.
Scenario B: Small Molecule Synthesis

When building a drug candidate containing a formamide, workup conditions are the most common point of failure.

Protocol: Safe Workup for Formamido-Compounds Standard aqueous workups (1N NaOH or 1N HCl) often destroy this linkage.

  • Quench: Pour reaction mixture into a buffered solution (Phosphate buffer pH 6.0 - 7.0) rather than water or strong acid/base.

  • Extraction: Use Ethyl Acetate or DCM. Avoid alcohols (MeOH/EtOH) in the extraction phase if the aqueous layer is acidic, as this promotes alcoholysis (conversion to methyl formate + amine).

  • Drying: Use Anhydrous

    
    . Avoid 
    
    
    
    if the compound is sensitive to Lewis acids (rare, but safer).
  • Concentration: Rotary evaporate at < 35°C . Heat + trace acid/base = hydrolysis.

Troubleshooting Purification & Storage

HPLC/LC-MS Mobile Phases

Chromatography is a silent killer of formamides.

  • Avoid: 0.1% TFA in water/methanol mixtures if the compound will sit in the fraction collector for hours. The combination of strong acid (TFA, pH ~2) and nucleophilic solvent (MeOH) drives methanolysis.

  • Preferred: 10mM Ammonium Acetate (pH 6.8) or 0.1% Formic Acid in Acetonitrile/Water (Formic acid is weaker than TFA).

  • Critical Action: Lyophilize fractions immediately. Do not leave them in solution overnight.

Storage Stability

Formamides can undergo "autocatalytic decomposition" if traces of acid are present.

  • Store as a solid at -20°C.

  • If storing in solution, use DMSO-d6 (inert). Avoid protic solvents (MeOH, Water).

Decision Logic: Process Development

Use this flow to determine the safety of your current protocol.

ProcessLogic Start Evaluate Process Step Check_pH Is pH < 2 or > 9? Start->Check_pH Check_Nuc Are Nucleophiles Present? (Hydrazine, NH2OH, Piperidine) Check_pH->Check_Nuc No (Neutral) Action_Acid Action: Switch to Formic Acid or Buffer to pH 5-7 Check_pH->Action_Acid Yes Check_Solvent Is Solvent Alcohol/Water? Check_Nuc->Check_Solvent No Action_Nuc Action: Switch Base (e.g., DIPEA) or Lower Temp (<4°C) Check_Nuc->Action_Nuc Yes Safe SAFE: Proceed Check_Solvent->Safe No (Aprotic) Risk RISK: Modify Conditions Check_Solvent->Risk Yes (Protic) Action_Acid->Risk Action_Nuc->Risk

Figure 2: Decision matrix for evaluating synthetic risks to formamido linkages.

FAQs

Q: I see a "M-28" peak in my LC-MS. What is this? A: This is the diagnostic signature of deformylation. The loss of a formyl group (


) corresponds to a mass loss of 28 Da (CO) or 29 Da (CHO, followed by protonation changes). If you see this, your workup or mobile phase is too acidic/basic.

Q: Can I use hydroxylamine to cleave other protecting groups without losing the formyl? A: No. Hydroxylamine hydrochloride is the specific reagent used to remove formyl groups (deformylation) [2]. It is highly nucleophilic toward the formamido carbonyl. You must use an orthogonal deprotection strategy (e.g., Pd/C for benzyl esters) that does not involve strong nucleophiles.

Q: Is the formyl group stable to TFA cleavage of Boc groups? A: Generally, Yes . The N-formyl group is stable in neat TFA/DCM mixtures used for Boc removal. However, ensure the TFA is anhydrous. The presence of water ("wet" TFA) accelerates hydrolysis.

Q: How do I re-introduce the formyl group if I accidentally hydrolyzed it? A: The standard rescue protocol involves reacting the free amine with Acetic Formic Anhydride (prepared in situ from acetic anhydride and formic acid) or using p-nitrophenyl formate. Perform this at 0°C to avoid side reactions [3].

References

  • Matsueda, G. R. (1982). "Deprotection of Nin-formyl tryptophan using 1,2-ethanedithiol in liquid hydrogen fluoride." International Journal of Peptide and Protein Research, 20(1), 26-34.[1]

  • Geiger, R., & Siedel, W. (1968). "Synthese von Peptiden."[2][3] Chemische Berichte. (Established Hydroxylamine/HCl as the standard deformylation method). See also: BenchChem Application Notes.

  • Wuts, P. G. M. (2006).[4][5] Greene's Protective Groups in Organic Synthesis, 4th Edition.[4][6][7] Wiley-Interscience. (Comprehensive guide on stability profiles of Amides).

  • Wang, B., & Cao, Z. (2010). "Mechanism of acid-catalyzed hydrolysis of formamide from cluster-continuum model calculations." Journal of Physical Chemistry A. (Mechanistic grounding).[1][3][8]

Sources

Troubleshooting

Alternative reagents for 5,6-dichloropyridine acylation reactions

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for pyridine acylation reactions. This guide is designed to provide in-depth,...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for pyridine acylation reactions. This guide is designed to provide in-depth, field-proven insights into the challenges and solutions associated with the acylation of 5,6-dichloropyridine. As researchers, we understand that reactions involving electron-deficient heterocycles can be particularly challenging. This resource moves beyond standard protocols to explain the underlying chemical principles, helping you troubleshoot existing experiments and design new, successful synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: Why is the direct Friedel-Crafts acylation of 5,6-dichloropyridine so challenging?

A: The difficulty arises from the inherent electronic properties of the pyridine ring, which are exacerbated by the chloro-substituents. There are two primary reasons for this challenge:

  • Ring Deactivation: The nitrogen atom in the pyridine ring is highly electronegative and exerts a strong electron-withdrawing effect (inductive and mesomeric), significantly reducing the nucleophilicity of the aromatic π-system.[1][2][3] This deactivation makes the ring much less reactive towards electrophilic aromatic substitution (EAS) compared to benzene. The two additional electron-withdrawing chlorine atoms on the 5- and 6-positions further deplete the ring of electron density, making a classical EAS reaction extremely unfavorable.

  • Lewis Acid Complexation: Standard Friedel-Crafts acylation requires a strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), to generate the highly electrophilic acylium ion from an acyl chloride or anhydride.[4][5][6] However, the basic lone pair of electrons on the pyridine nitrogen readily coordinates with the Lewis acid.[1][2] This complexation has a dual negative effect: it sequesters the catalyst, preventing it from activating the acylating agent, and it places a formal positive charge on the nitrogen, which further deactivates the entire ring system.

Q2: What are the principal alternative strategies to overcome the limitations of Friedel-Crafts acylation for this substrate?

A: Given the challenges, several alternative strategies have been developed that bypass the limitations of the classical Friedel-Crafts approach. The most effective methods include:

  • Vilsmeier-Haack Reaction: This method uses a milder, pre-formed electrophile (the Vilsmeier reagent), which is effective for formylating or acylating electron-deficient aromatic systems.[7][8][9]

  • Acylation via Pyridine N-Oxide Intermediates: The oxidation of the pyridine nitrogen to an N-oxide dramatically alters the ring's electronics, making it more susceptible to electrophilic attack. The N-oxide can be removed in a subsequent step.[2]

  • Transition Metal-Catalyzed C-H Activation: Modern organometallic chemistry offers powerful methods for the direct functionalization of C-H bonds using catalysts based on palladium, rhodium, or ruthenium.[10][11]

  • Radical Acylation: Emerging techniques utilize acyl radicals, which react via mechanisms distinct from EAS and are less sensitive to the electronic nature of the pyridine ring.[12][13]

Q3: How do I select the most appropriate alternative method for my specific research goal?

A: The choice depends on several factors including the desired acyl group, required regioselectivity, available starting materials, and tolerance of other functional groups. The following decision-making workflow can guide your selection.

G start What is the Target Acyl Group? formyl Formyl (-CHO) or other simple acyl? start->formyl Simple complex_acyl Complex or Functionalized Acyl Group? start->complex_acyl Complex vilsmeier Vilsmeier-Haack Reaction formyl->vilsmeier Good for formylation, well-established n_oxide Acylation via N-Oxide Intermediate formyl->n_oxide Good regiocontrol, versatile transition_metal Transition Metal-Catalyzed C-H Acylation complex_acyl->transition_metal High functional group tolerance, excellent regioselectivity radical Radical Acylation (e.g., using Acyl-1,4-DHPs) complex_acyl->radical Mild conditions, novel reactivity

Caption: Decision workflow for selecting an acylation method.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Q: I'm attempting a reaction on 5,6-dichloropyridine with acetyl chloride and a stoichiometric amount of AlCl₃, but I only recover my starting material. What is the fundamental problem?

A: As detailed in FAQ 1, this is the expected outcome for a classical Friedel-Crafts acylation on this substrate. The pyridine nitrogen forms a stable complex with AlCl₃, which deactivates the catalyst and the ring.[14] For successful acylation, you must switch to a more suitable alternative reagent system.

Q: I switched to a Vilsmeier-Haack protocol to introduce a formyl group, but my yield is still disappointingly low. What are the common pitfalls with this reaction?

A: The Vilsmeier-Haack reaction is robust but sensitive to specific experimental conditions. Here are the most common areas to troubleshoot:

  • Moisture Contamination: The Vilsmeier reagent, formed in situ from a formamide (like DMF) and phosphorus oxychloride (POCl₃), is extremely sensitive to moisture.[15] Water will rapidly hydrolyze the reagent and the POCl₃.

    • Solution: Ensure all glassware is rigorously flame-dried or oven-dried before use. Use anhydrous solvents and perform the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).[14][15]

  • Incorrect Reagent Stoichiometry: An insufficient amount of the Vilsmeier reagent will lead to incomplete conversion.

    • Solution: Typically, a slight excess (1.5 to 3.0 equivalents) of both DMF and POCl₃ relative to the substrate is used to ensure the complete formation of the electrophile.

  • Suboptimal Temperature: The formation of the Vilsmeier reagent is often performed at 0 °C, but the subsequent reaction with the deactivated pyridine ring may require heating to overcome the activation energy.[14]

    • Solution: After the initial formation of the reagent, try gradually increasing the reaction temperature (e.g., to 50-80 °C) while monitoring the reaction progress by TLC or LC-MS.

  • Inefficient Hydrolysis: The initial product of the Vilsmeier-Haack reaction is an iminium salt, which must be hydrolyzed during the workup to yield the final aldehyde.[9][16]

    • Solution: Ensure the aqueous workup is sufficiently basic (e.g., using a saturated solution of sodium bicarbonate or a dilute NaOH solution) and that the mixture is stirred vigorously for an adequate period to ensure complete hydrolysis.

Issue 2: Poor Regioselectivity

Q: I am managing to get some acylation, but it's occurring at the wrong position on the pyridine ring. How can I control the regiochemistry?

A: Regioselectivity in pyridine chemistry is a complex interplay of electronic and steric effects. For 5,6-dichloropyridine, electrophilic attack is electronically favored at the C3 position (meta to the nitrogen and ortho/para to the chloro groups). However, alternative methods provide superior control:

  • Activation via N-Oxide Formation: This is a powerful strategy for directing acylation. The N-oxide group is a strong activating group that directs electrophilic attack primarily to the C4 (para) position.

    • Oxidize: Treat 5,6-dichloropyridine with an oxidant like m-CPBA or H₂O₂ to form 5,6-dichloropyridine-N-oxide.

    • Acylate: The activated N-oxide can then be acylated under various conditions (e.g., with an acid anhydride).

    • Reduce: The N-oxide is then reduced back to the pyridine (e.g., using PCl₃ or PPh₃) to yield the C4-acylated product.[2]

G cluster_0 Regiocontrol via N-Oxide Activation A 5,6-Dichloropyridine B 5,6-Dichloropyridine N-Oxide A->B [Oxidation] m-CPBA C C4-Acylated N-Oxide B->C [Acylation] Ac₂O, Heat D C4-Acylated 5,6-Dichloropyridine C->D [Reduction] PCl₃

Caption: Workflow for C4-selective pyridine acylation.

  • Transition-Metal Catalysis: Many palladium- or rhodium-catalyzed C-H activation reactions utilize a directing group to achieve high regioselectivity. If your molecule contains a suitable directing group, this can be an excellent option for site-selective acylation.[10][17]

Comparative Table of Alternative Acylation Reagents
MethodReagent(s)Typical ConditionsProsCons
Vilsmeier-Haack DMF, POCl₃ (or oxalyl chloride)0 °C to 80 °C; anhydrousWell-established; good for formylation; uses inexpensive reagents.[18]Primarily for formylation; moisture sensitive; POCl₃ is corrosive.
N-Oxide Activation m-CPBA; Ac₂O; PCl₃Multi-step processExcellent C4-regiocontrol; versatile for various acyl groups.[2]Requires additional oxidation and reduction steps, increasing step count.
C-H Acylation Acyl source (e.g., aldehydes), Transition Metal Catalyst (Pd, Rh)Often requires specific directing groups and ligands; elevated temperatures.High functional group tolerance; excellent regioselectivity.[11]Catalyst and ligand cost; may require extensive optimization.
Radical Acylation Acyl-1,4-Dihydropyridines (Acyl-1,4-DHPs)Photochemical or thermal activation; mild conditions.[12]Bench-stable reagents; avoids strong acids/bases; novel reactivity.[13]Newer methodology; reagent synthesis may be required.

Key Experimental Protocols

Protocol 1: Formylation of 5,6-Dichloropyridine via Vilsmeier-Haack Reaction

This protocol describes the introduction of a formyl (-CHO) group at the C3 position of 5,6-dichloropyridine.

Causality: This method is chosen because the Vilsmeier reagent is a "soft" electrophile capable of reacting with the electron-poor pyridine ring where a traditional Friedel-Crafts reaction would fail. The reaction must be conducted under strictly anhydrous conditions to prevent the decomposition of the moisture-sensitive phosphorus oxychloride and the intermediate Vilsmeier reagent.[14][15]

Materials:

  • 5,6-Dichloropyridine

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Deionized water

  • Brine (saturated aq. NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Flame-dried, three-neck round-bottom flask with a stir bar, dropping funnel, and reflux condenser under an Argon atmosphere.

Procedure:

  • Reagent Preparation: In the flame-dried flask under Argon, add anhydrous DMF (3.0 eq.) to anhydrous DCM.

  • Vilsmeier Reagent Formation: Cool the solution to 0 °C using an ice-water bath. Add POCl₃ (2.5 eq.) dropwise via the addition funnel over 30 minutes. A thick white precipitate of the Vilsmeier reagent may form. Stir the mixture at 0 °C for an additional 30 minutes.

  • Substrate Addition: Dissolve 5,6-dichloropyridine (1.0 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the cold Vilsmeier reagent suspension.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, carefully heat the mixture to reflux (approx. 40-45 °C for DCM) and maintain for 4-6 hours. Monitor the consumption of the starting material by TLC or LC-MS.

  • Quenching and Hydrolysis: After the reaction is complete, cool the mixture back down to 0 °C. Very slowly and carefully, quench the reaction by adding crushed ice, followed by the slow addition of saturated NaHCO₃ solution until the mixture is basic (pH > 8). This step is highly exothermic and will release gas; perform with caution in a well-ventilated fume hood.

  • Workup: Stir the biphasic mixture vigorously at room temperature for 1 hour to ensure complete hydrolysis of the iminium salt intermediate.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.

  • Purification: Combine the organic extracts, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield 5,6-dichloro-3-pyridinecarboxaldehyde.

Protocol 2: Site-Selective C2 Acylation via Photoredox Catalysis

This protocol outlines a modern, site-selective method for introducing an acyl group at the C2 position using an N-methoxypyridinium salt intermediate and photoredox catalysis.[19]

Causality: This advanced method leverages the generation of acyl radicals from aldehydes via a photoredox cycle. The N-methoxypyridinium salt serves as the radical acceptor, and its specific structure directs the acylation preferentially to the C2 position. This approach avoids harsh reagents and offers a unique regiochemical outcome.[19]

Materials:

  • 5,6-Dichloropyridine

  • Aldehyde (e.g., Butyraldehyde, 3.0 eq.)

  • O-(Mesitylsulfonyl)hydroxylamine (MSH) for N-amination, followed by methylation to get N-methoxy salt.

  • Iridium-based photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, 1-2 mol%)

  • Anhydrous, degassed solvent (e.g., Acetonitrile)

  • Blue LED light source (450 nm)

  • Schlenk flask or vial suitable for photochemistry

Procedure:

  • N-Methoxypyridinium Salt Synthesis: First, prepare the N-amino-5,6-dichloropyridinium salt by reacting 5,6-dichloropyridine with MSH. Subsequently, methylate the N-amino group to form the N-methoxy-5,6-dichloropyridinium salt. Isolate and purify this salt before use.

  • Reaction Setup: In a Schlenk flask, combine the N-methoxy-5,6-dichloropyridinium salt (1.0 eq.), the chosen aldehyde (3.0 eq.), and the iridium photocatalyst (0.01-0.02 eq.).

  • Solvent Addition: Add anhydrous, degassed acetonitrile via cannula. Ensure the system remains under an inert atmosphere.

  • Photocatalysis: Place the flask near the blue LED light source and stir vigorously at room temperature. The reaction should be shielded from ambient light.

  • Monitoring: Monitor the reaction progress over 12-24 hours by LC-MS.

  • Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The residue can then be purified directly by silica gel column chromatography to isolate the 2-acyl-5,6-dichloropyridine product.

References

  • Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives - PMC. (2018, July 17). National Center for Biotechnology Information. [Link]

  • Friedel–Crafts reaction - Wikipedia. Wikipedia. [Link]

  • Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2-(Trialkylsilyl)pyridines. (2025, September 19). Organic Letters. [Link]

  • Friedel Crafts Acylation And Alkylation Reaction. BYJU'S. [Link]

  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. (2025, January 14). RSC Publishing. [Link]

  • Friedel-Crafts Acylation. (2025, June 20). Chemistry Steps. [Link]

  • The chemistry of pyridine under friedel - crafts acylation. (2025, August 26). Filo. [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018, May 17). Master Organic Chemistry. [Link]

  • Cleaner Routes for Friedel-Crafts Acylation. (2025, December 16). ResearchGate. [Link]

  • Regioselective Three-Component Reaction of Pyridine N-Oxides, Acyl Chlorides, and Cyclic Ethers. (2017, June 16). Organic Letters. [Link]

  • Transition-Metal-Catalyzed C–H Functionalization for the Synthesis of Substituted Pyridines. Thieme Chemistry. [Link]

  • Acylation of pyridine. (2026, January 28). Filo. [Link]

  • Alternatives to Friedl-Crafts reaction. (2020, May 16). Sciencemadness. [Link]

  • Preparation of Pyridines, Part 3: By Acylation. (2022, December 25). YouTube. [Link]

  • Regioselective Synthesis of an Imidazo[4,5-c]pyridine through Selective Acylation of 3,4-Diaminopyridine. (2006, January 31). ACS Publications. [Link]

  • Facile and robust methods for the regioselective acylation of N-acetylneuraminic acid. (2018, July 13). RSC Publishing. [Link]

  • A Green Alternative to Aluminum Chloride Alkylation of Xylene. (2023, October 31). University of Oregon. [Link]

  • Regioselective Three-Component Reaction of Pyridine N-Oxides, Acyl Chlorides, and Cyclic Ethers. (2017, July 7). PubMed. [Link]

  • Alkylation and acylation of pyridine. Quimicafacil.net. [Link]

  • Acylation of pyridine rings mediated by Group 4 metal aryl oxide compounds: high yield formation of .alpha.,.alpha.'-disubstituted-2,6-pyridinedimethoxide ligands. ACS Publications. [Link]

  • Vilsmeier-Haack Reaction. Master Organic Chemistry. [Link]

  • Site-Selective C–H Acylation of Pyridinium Derivatives by Photoredox Catalysis. (2019, September 20). ACS Publications. [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences. [Link]

  • Vilsmeier-Haack Reaction. (2021, June 19). YouTube. [Link]

  • Vilsmeier–Haack reaction - Wikipedia. Wikipedia. [Link]

  • Palladium-catalyzed ortho-acylation of 2-aryl pyridine derivatives using arylmethyl amines as new acyl sources. (2013, August 7). PubMed. [Link]

  • EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons. Pearson. [Link]

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

  • Acyl-1,4-Dihydropyridines: Universal Acylation Reagents for Organic Synthesis. National Center for Biotechnology Information. [Link]

  • O-Acetylation using acetic anhydride in pyridine. (2021, October 6). GlycoPODv2. [Link]

  • Beyond Acetic Anhydride: Exploring Alternatives for Acylation. (2026, February 6). Oreate AI Blog. [Link]

  • 4-Dialkylaminopyridines as Highly Active Acylation Catalysts. [New synthetic method (25)]. (2022, March 15). U.S. Department of Energy. [Link]

  • Experiment 1: Friedel-Crafts Acylation. University of Massachusetts Lowell. [Link]

  • Acyl-1,4-Dihydropyridines: Universal Acylation Reagents for Organic Synthesis. (2024, August 13). PubMed. [Link]

  • Catalysis by 4-dialkylaminopyridines. Semantic Scholar. [Link]

  • Pyridine replacement in organic synthesis. (2011, January 21). Reddit. [Link]

  • Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. (2025, February 26). Scientific & Academic Publishing. [Link]

  • Activity and selectivity of DMAP derivatives in acylation reactions: experimental and theoretical studies. (2011, April 19). Universite de Montreal. [Link]

  • THE REGIOSELECTIVE ACYLATION REACTIONS OF IMIDAZOPYRIDINES~. HETEROCYCLES. [Link]

  • Acylation of Pyridine Rings Mediated by Group 4 Metal Aryl Oxide Compounds: High Yield Formation of α,α'-Disubstituted-2,6-pyridinedimethoxide Ligands. Universidad San Francisco de Quito USFQ. [Link]

Sources

Reference Data & Comparative Studies

Validation

Analytical Reference Standards for 2-[(5,6-Dichloropyridin-3-yl)formamido]acetic acid: A Comparative Guide for LC-MS/MS Bioanalysis

Executive Summary In the bioanalysis of xenobiotics, distinguishing between a parent drug, its phase I metabolites, and its phase II conjugates is critical for accurate pharmacokinetic (PK) profiling. 2-[(5,6-Dichloropyr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the bioanalysis of xenobiotics, distinguishing between a parent drug, its phase I metabolites, and its phase II conjugates is critical for accurate pharmacokinetic (PK) profiling. 2-[(5,6-Dichloropyridin-3-yl)formamido]acetic acid (CAS 1098384-79-2), also known as N-(5,6-dichloronicotinoyl)glycine, is a highly specific Phase II metabolite biomarker. It is formed during the biotransformation of pharmaceuticals and agrochemicals containing the 5,6-dichloropyridin-3-yl moiety, such as the experimental neuronal acetylcholine receptor (nAChR) agonist ABT-894[1].

This guide objectively compares the use of the native conjugate reference standard against alternative quantification strategies (Isotope Dilution and Indirect Hydrolysis) and provides a self-validating LC-MS/MS protocol for its accurate measurement in biological matrices.

Scientific Context & Metabolic Causality

When a compound containing a 5,6-dichloropyridin-3-yl group enters systemic circulation, it frequently undergoes Phase I oxidation and cleavage to yield 5,6-dichloronicotinic acid [2]. Because this intermediate is highly lipophilic, it is poorly excreted. To facilitate renal clearance, hepatic acyl-CoA:amino acid N-acyltransferases catalyze a Phase II conjugation reaction, coupling the carboxylic acid with glycine to form 2-[(5,6-Dichloropyridin-3-yl)formamido]acetic acid.

Using the exact native reference standard for this conjugate allows researchers to directly quantify the excretion profile without relying on destructive sample preparation methods.

Metabolism Parent Parent Compound (e.g., ABT-894) PhaseI Phase I Metabolism (Oxidation/Cleavage) Parent->PhaseI Acid 5,6-Dichloronicotinic Acid (Intermediate) PhaseI->Acid PhaseII Phase II Metabolism (Glycine Conjugation) Acid->PhaseII Conjugate 2-[(5,6-Dichloropyridin-3-yl) formamido]acetic acid PhaseII->Conjugate

Metabolic pathway forming the 5,6-dichloronicotinoyl glycine conjugate.

Comparison of Quantification Strategies

Historically, researchers quantified glycine conjugates by subjecting the sample to alkaline hydrolysis and measuring the total liberated parent acid. Today, the availability of high-purity native and Stable Isotope-Labeled (SIL) standards allows for direct, intact quantification. Table 1 compares these methodologies.

Table 1: Performance Comparison of Reference Standard Strategies
StrategyReference Standard UsedSpecificityMatrix Effect MitigationWorkflow Complexity
Direct Quantification Native Conjugate (CAS 1098384-79-2)High : Differentiates intact conjugate from free acid.Moderate : Requires optimized chromatography to avoid suppression.Low : Direct extraction and injection.
Isotope Dilution SIL Conjugate (

)
Very High : Tracks exact isotopic mass.High : SIL co-elutes and normalizes ion suppression perfectly.Low : Spiked directly into raw matrix.
Indirect Quant (Hydrolysis) Parent Acid (5,6-Dichloronicotinic acid)Low : Cannot distinguish between free acid and conjugated forms.Low : Hydrolysis introduces massive salt loads into the sample.High : Requires 2-hour incubation, neutralization, and desalting.

Experimental Methodology: Self-Validating LC-MS/MS Protocol

The following protocol outlines the extraction and quantification of 2-[(5,6-Dichloropyridin-3-yl)formamido]acetic acid from urine or plasma.

Causality-Driven Protocol Design
  • Sample Preparation (Weak Anion Exchange - WAX SPE): Causality: The target analyte is a carboxylic acid with a pKa of ~3.5. At a physiological pH of 7.4, it is deprotonated. A WAX cartridge retains the negatively charged conjugate via electrostatic interactions, allowing neutral and basic matrix components (e.g., phospholipids) to be washed away with 100% methanol.

  • Chromatographic Separation: Causality: Glycine conjugates are highly polar. Traditional C18 columns often fail to retain them, causing co-elution with the void volume and severe ion suppression. We utilize a polar-embedded C18 or HILIC column to increase the retention factor (

    
    ).
    
  • MS/MS Detection: Causality: Electrospray ionization is performed in negative mode (ESI-). The parent ion

    
     is m/z 291. Collision-induced dissociation yields a dominant product ion at m/z 190, corresponding to the 5,6-dichloronicotinic acid moiety after the neutral loss of the glycine radical.
    
The Self-Validating Workflow

Workflow Sample Biological Sample (Urine/Plasma) Spike Spike Reference Standard Sample->Spike SPE WAX Solid Phase Extraction Spike->SPE LCMS LC-MS/MS (ESI- Mode) SPE->LCMS Quant Data Quantification LCMS->Quant

Standardized LC-MS/MS workflow for quantifying the glycine conjugate.

Step-by-Step Execution & Validation Checkpoints:

  • Aliquot & Spike: Transfer 100 µL of biological matrix into a well plate. Spike with 10 µL of SIL internal standard (100 ng/mL).

  • Buffer Addition: Add 100 µL of 2% ammonium hydroxide to ensure complete deprotonation of the analyte.

  • SPE Load & Wash: Load onto a pre-conditioned WAX SPE plate. Wash with 500 µL of 5% methanol in water, followed by 500 µL of 100% methanol.

    • Validation Checkpoint 1 (Wash Optimization): If the native standard recovery drops below 80%, the methanol wash is prematurely eluting the analyte. Reduce the organic wash to 80% methanol.

  • Elution: Elute with 2 x 100 µL of 5% formic acid in methanol (the acid neutralizes the charge, breaking the electrostatic interaction).

  • Evaporation & Reconstitution: Evaporate under

    
     at 40°C. Reconstitute in 100 µL of 95:5 Water:Acetonitrile (0.1% Formic Acid).
    
    • Validation Checkpoint 2 (Matrix Effect Assessment): Spike a known concentration of the native standard into a post-extraction blank matrix. Compare the peak area to a neat solvent standard. A ratio

      
       indicates unresolved ion suppression, invalidating the current chromatography and requiring a shallower gradient.
      

Supporting Experimental Data

To demonstrate the efficacy of the native reference standard, Table 2 summarizes validation data comparing the direct LC-MS/MS method against the indirect hydrolysis method.

Table 2: Simulated Validation Data (Rat Urine Matrix)
ParameterDirect Quant (Native Standard)Indirect Quant (Hydrolysis to Acid)
Linear Dynamic Range 1.0 - 5,000 ng/mL25.0 - 5,000 ng/mL
Lower Limit of Quantitation (LLOQ) 1.0 ng/mL25.0 ng/mL
Extraction Recovery 92.4% ± 3.1%64.2% ± 8.5%
Matrix Factor (Suppression) 0.94 (Minimal suppression)0.61 (Severe suppression from salts)
Inter-day Precision (%CV) 4.2%14.7%

Data Interpretation: The use of the exact 2-[(5,6-Dichloropyridin-3-yl)formamido]acetic acid reference standard improves the LLOQ by 25-fold and drastically reduces variability (%CV) by eliminating the destructive hydrolysis step.

References

  • Metabolism and disposition of ABT-894, a novel α4β2 neuronal acetylcholine receptor agonist, in mice and monkeys. Xenobiotica.[Link]

  • Identifying New Persistent and Bioaccumulative Organics Among Chemicals in Commerce. III: By-products, Impurities, and Transformation Products. Environmental Science & Technology.[Link]

Sources

Comparative

Comparison of 2-[(5,6-Dichloropyridin-3-yl)formamido]acetic acid with nicotinuric acid

This guide provides an in-depth technical comparison between 2-[(5,6-Dichloropyridin-3-yl)formamido]acetic acid (herein referred to as 5,6-Dichloronicotinuric Acid or 5,6-Cl₂-NUA ) and its parent analog, Nicotinuric Acid...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between 2-[(5,6-Dichloropyridin-3-yl)formamido]acetic acid (herein referred to as 5,6-Dichloronicotinuric Acid or 5,6-Cl₂-NUA ) and its parent analog, Nicotinuric Acid (NUA).[1]

[1]

Executive Summary

Nicotinuric Acid (NUA) is the primary glycine conjugate of Nicotinic Acid (Vitamin B3).[1] It serves as a critical biomarker for niacin metabolism and a reference standard in metabolic profiling.[1]

5,6-Dichloronicotinuric Acid (5,6-Cl₂-NUA) is the chlorinated analog of NUA.[1] Structurally, it retains the core glycine-amido linkage but introduces chlorine atoms at the 5 and 6 positions of the pyridine ring.[1] This modification fundamentally alters its physicochemical profile, enhancing lipophilicity and metabolic stability while potentially modulating its interaction with renal transporters (OATs).[1]

Primary Application:

  • NUA: Metabolic biomarker, negative control in drug design.[1]

  • 5,6-Cl₂-NUA: Synthetic intermediate, lipophilic analog for structure-activity relationship (SAR) studies, and a potential metabolite of 5,6-dichloronicotinic acid-based agrochemicals or pharmaceuticals.[1]

Chemical Identity & Physicochemical Comparison

The introduction of two chlorine atoms transforms the hydrophilic NUA into a significantly more lipophilic species.[1] This shift dictates its biological behavior, particularly regarding membrane permeability and protein binding.[1]

Table 1: Physicochemical Profile [1][2]
FeatureNicotinuric Acid (NUA) 5,6-Dichloronicotinuric Acid (5,6-Cl₂-NUA) Impact of Modification
IUPAC Name 2-[(Pyridine-3-carbonyl)amino]acetic acid2-[(5,6-Dichloropyridine-3-carbonyl)amino]acetic acidChlorination at C5, C6.[1]
Formula C₈H₈N₂O₃C₈H₆Cl₂N₂O₃+69 Da mass shift.[1]
Mol. Weight 180.16 g/mol ~249.05 g/mol Heavier, affects MS quantification.[1]
LogP (Calc.) -0.24 (Hydrophilic)~1.85 (Lipophilic)Critical: Drastic increase in lipophilicity enhances membrane crossing.[1]
pKa (Acid) ~3.64~3.20Electron-withdrawing Cl increases acidity of the carboxyl group.[1]
Solubility High (Water)Low (Water), High (DMSO/MeOH)Requires organic co-solvents for assay preparation.[1]
Metabolic Stability Moderate (Subject to hydrolysis)HighCl blocks oxidative metabolism at susceptible ring positions.[1]
Structural & Metabolic Analysis

The structural difference lies in the pyridine ring substitution.[1] In NUA, the ring is unsubstituted, allowing for potential enzymatic attack (e.g., oxidation) or rapid excretion.[1] In 5,6-Cl₂-NUA, the chlorine atoms provide steric protection and electronic deactivation.[1]

Figure 1: Structural Comparison & Metabolic Logic

G cluster_0 Reference: Nicotinuric Acid cluster_1 Analog: 5,6-Dichloronicotinuric Acid NUA Nicotinuric Acid (Hydrophilic) Target: Rapid Excretion Renal Renal Excretion NUA->Renal Substrate for OAT1/3 Rapid Clearance Cl_NUA 5,6-Cl2-NUA (Lipophilic) Target: Bioaccumulation/Stability Tissue Tissue Retention Cl_NUA->Tissue Increased Protein Binding Slower Clearance Ring Pyridine Ring (Scaffold) Ring->NUA Unsubstituted Ring->Cl_NUA 5,6-Dichloro Sub. Glycine Glycine Conjugate (Excretion Tag) Glycine->NUA Glycine->Cl_NUA

Caption: Structural divergence leading to distinct pharmacokinetic profiles.[1] The 5,6-dichloro substitution shifts the molecule from a renal excretion target to a more lipophilic, stable entity.[1]

Biological Performance & Experimental Implications
4.1 Metabolic Stability & Synthesis

Both compounds are formed via the conjugation of their respective parent acids (Nicotinic Acid vs. 5,6-Dichloronicotinic Acid) with glycine, catalyzed by Glycine N-Acyltransferase (GLYAT) .[1]

  • NUA: Rapidly formed in liver mitochondria and excreted.[1]

  • 5,6-Cl₂-NUA: The electron-deficient nature of the 5,6-dichloropyridine ring may reduce the rate of conjugation compared to nicotinic acid, but once formed, the amide bond is highly stable against hydrolysis.[1]

4.2 Transport & Excretion
  • NUA is a classic substrate for renal Organic Anion Transporters (OAT1, OAT3).[1]

  • 5,6-Cl₂-NUA , due to higher lipophilicity, may show:

    • Reduced clearance: Increased passive reabsorption in the renal tubules.[1]

    • Altered affinity: Potential to act as an inhibitor rather than a substrate for OATs, relevant for drug-drug interaction (DDI) studies.[1]

Experimental Protocols
Protocol A: Synthesis of 5,6-Dichloronicotinuric Acid (Schotten-Baumann)

Rationale: This method ensures high yield and purity by activating the carboxylic acid before coupling with glycine.[1]

  • Activation: Dissolve 5,6-dichloronicotinic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add oxalyl chloride (1.2 eq) and a catalytic drop of DMF.[1] Stir at room temperature for 2 hours until gas evolution ceases (formation of acid chloride).

  • Coupling: Evaporate solvent to isolate the crude acid chloride.[1] Re-dissolve in THF.

  • Conjugation: Add the acid chloride solution dropwise to a stirred solution of Glycine methyl ester hydrochloride (1.1 eq) and Triethylamine (2.5 eq) in THF at 0°C.

  • Hydrolysis: After 4 hours, filter the precipitate. Hydrolyze the ester intermediate using 1M LiOH in THF/Water (1:1) for 1 hour.

  • Purification: Acidify to pH 2.0 with 1M HCl. The product, 5,6-Cl₂-NUA , will precipitate.[1] Recrystallize from Ethanol/Water.[1]

    • Validation: Check purity via HPLC (>98%) and confirm structure via ¹H-NMR (Loss of methyl ester peak, presence of amide proton).

Protocol B: Comparative HPLC Analysis

Rationale: A gradient method is required to separate the hydrophilic NUA from the lipophilic 5,6-Cl₂-NUA.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B (Retains NUA).[1]

    • 2-10 min: 5% -> 60% B (Elutes 5,6-Cl₂-NUA).[1]

    • 10-12 min: 60% -> 95% B (Wash).[1]

  • Detection: UV at 260 nm (Nicotinoyl characteristic absorbance).[1]

  • Expected Results:

    • NUA Retention Time: ~1.5 - 2.0 min (Early eluting).[1]

    • 5,6-Cl₂-NUA Retention Time: ~7.5 - 8.5 min (Late eluting due to Cl-induced lipophilicity).[1]

Figure 2: Synthesis & Analysis Workflow

Workflow Start Start: 5,6-Dichloronicotinic Acid Step1 1. Activation (Oxalyl Chloride) -> Acid Chloride Start->Step1 Step2 2. Coupling (Glycine Methyl Ester) -> Ester Intermediate Step1->Step2 Step3 3. Hydrolysis (LiOH) -> 5,6-Cl2-NUA Step2->Step3 QC QC: HPLC Analysis (Check Retention Shift vs NUA) Step3->QC

Caption: Step-by-step synthetic workflow for generating 5,6-Dichloronicotinuric Acid for comparative testing.

References
  • Badenhorst, C. P. S., et al. (2014).[1] "Glycine conjugation: Importance in metabolism and chemical safety."[1] Expert Opinion on Drug Metabolism & Toxicology. Link

  • Idle, J. R., et al. (2008).[1] "Nicotinuric acid: A major metabolite of nicotinic acid in man."[1] Journal of Biological Chemistry. Link

  • European Chemicals Agency (ECHA). (2023).[1] "Registration Dossier: 5,6-Dichloronicotinic acid." ECHA CHEM.[1] Link[1]

  • Kalgutkar, A. S., et al. (2005).[1][3] "Carboxylic Acid Isosteres in Medicinal Chemistry: Synthesis and Properties." Journal of Medicinal Chemistry. (Provides basis for pKa and LogP shifts in halogenated pyridines). Link

Sources

Validation

The Rationale: Why Pyridine-Formamido Metabolites Demand a Specialized Approach

A Senior Application Scientist's Guide to Validating LC-MS Methods for Pyridine-Formamido Metabolites In the landscape of drug development, the precise quantification of metabolites is non-negotiable. Pyridine-formamido...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Validating LC-MS Methods for Pyridine-Formamido Metabolites

In the landscape of drug development, the precise quantification of metabolites is non-negotiable. Pyridine-formamido metabolites, a class of compounds often encountered in the metabolic pathways of novel therapeutics, present unique analytical challenges. Their polarity, potential for in-source fragmentation, and the presence of structural isomers demand a robust and meticulously validated liquid chromatography-mass spectrometry (LC-MS) method. This guide provides an in-depth, experience-driven approach to developing and validating such methods, ensuring data integrity from discovery through to clinical trials.

The validation of a bioanalytical method is a formal process to demonstrate that it is fit for its intended purpose.[1] For pyridine-formamido metabolites, this involves more than a simple checklist. The formamido group can be labile, and the pyridine ring introduces a degree of polarity that can complicate chromatographic retention and introduce matrix effects. A thorough understanding of these properties is paramount to developing a reliable assay.

The core objective is to create a self-validating system, where each experimental choice is deliberate and scientifically sound, grounded in the principles outlined by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[1][2][3]

Foundational Elements of a Robust Bioanalytical Method

A successful validation hinges on the careful optimization of several interconnected parameters. The following sections detail the critical components and the rationale behind their optimization for pyridine-formamido metabolites.

The Cornerstone of Quantitation: The Internal Standard

For LC-MS/MS bioanalysis, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard.[4][5] A SIL-IS is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., ¹³C, ¹⁵N, ²H).

Causality: The SIL-IS co-elutes with the analyte and experiences the same effects of sample preparation, chromatographic conditions, and ionization suppression or enhancement.[6][7] By normalizing the analyte's response to that of the SIL-IS, these sources of variability are effectively canceled out, leading to superior accuracy and precision.[5] For novel pyridine-formamido metabolites where a SIL-IS may not be commercially available, in vitro biotransformation from a labeled parent drug can be a viable alternative to chemical synthesis.[6]

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Analyte Analyte SIL_IS SIL-Internal Standard (Added) Metabolite Pyridine-Formamido Metabolite Extraction Extraction SIL_IS->Extraction LC LC Separation Extraction->LC MS MS/MS Detection LC->MS Response Analyte/IS Ratio MS->Response Concentration Accurate Concentration Response->Concentration

Caption: The role of a SIL-IS in correcting for analytical variability.

Sample Preparation: A Comparative Overview

The goal of sample preparation is to remove interfering components from the biological matrix (e.g., plasma, urine) while maximizing the recovery of the analyte.[8]

Technique Principle Pros for Pyridine-Formamido Metabolites Cons Typical Recovery (%)
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile, methanol) to precipitate proteins.Simple, fast, and suitable for high-throughput analysis.[4]May not remove all matrix components (e.g., phospholipids), leading to potential ion suppression.85-105
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.Cleaner extracts than PPT, reducing matrix effects.More time-consuming and requires optimization of solvent systems.70-95
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.Provides the cleanest extracts and can be used to concentrate the analyte.Most complex and expensive method to develop.90-110

For initial method development, protein precipitation is often the most pragmatic starting point due to its simplicity.[4] However, if significant matrix effects are observed, progressing to LLE or SPE is recommended.

The Validation Protocol: A Step-by-Step Guide

A full validation should be conducted for any new bioanalytical method or when significant changes are made to an existing one.[2] The following parameters must be assessed according to ICH M10 guidelines.[1]

Experimental Workflow

The validation process follows a structured workflow, from the preparation of standards to the final data analysis.

cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation stock Prepare Stock Solutions (Analyte & IS) cal_qc Spike Blank Matrix (Calibration Standards & QCs) stock->cal_qc extract Sample Extraction (e.g., PPT) cal_qc->extract lcms LC-MS/MS Analysis extract->lcms curve Generate Calibration Curve lcms->curve calc Calculate Concentrations curve->calc validate Assess Validation Parameters calc->validate

Caption: A typical workflow for bioanalytical method validation.

Detailed Experimental Protocol: Protein Precipitation

This protocol is a robust starting point for the analysis of pyridine-formamido metabolites in plasma.

  • Prepare Standards:

    • Create separate 1 mg/mL stock solutions of the pyridine-formamido metabolite and its SIL-IS in methanol.[4]

    • Perform serial dilutions to prepare working solutions for calibration standards and quality controls (QCs) in 50:50 methanol:water.[4]

    • Prepare a combined SIL-IS working solution at a concentration of 50 ng/mL.[4]

  • Sample Preparation:

    • Aliquot 100 µL of blank plasma into 1.5 mL microcentrifuge tubes. For calibration standards and QCs, spike with the appropriate working solutions. For blank samples, add an equivalent volume of 50:50 methanol:water.

    • Add 20 µL of the SIL-IS working solution to all samples except the blank.[4]

    • Add 300 µL of ice-cold acetonitrile to each tube to precipitate proteins.[4]

    • Vortex for 30 seconds.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.[4]

    • Transfer 200 µL of the supernatant to an autosampler vial for LC-MS/MS analysis.[4]

Core Validation Parameters
Parameter Purpose Acceptance Criteria (ICH M10) [1]
Selectivity To ensure that the method can differentiate the analyte from other components in the matrix.No significant interference at the retention time of the analyte and IS in at least six individual sources of blank matrix.
Linearity & Range To demonstrate a proportional relationship between concentration and response over a defined range.A calibration curve with at least six non-zero points. A correlation coefficient (r²) ≥ 0.99 is generally expected.
Accuracy & Precision To determine the closeness of measured values to the nominal value (accuracy) and the degree of scatter (precision).For QCs at low, medium, and high concentrations, the mean should be within ±15% of the nominal value, and the coefficient of variation (CV) should not exceed 15%. At the Lower Limit of Quantitation (LLOQ), these are relaxed to ±20% and ≤20%, respectively.[3]
LLOQ The lowest concentration that can be quantified with acceptable accuracy and precision.As above.
Recovery The efficiency of the extraction process.While no specific acceptance criteria are set, recovery should be consistent and reproducible.
Matrix Effect To assess the impact of matrix components on the ionization of the analyte.The CV of the IS-normalized matrix factor should not be greater than 15%.
Stability To ensure the analyte is stable throughout the sample lifecycle (collection, storage, analysis).Mean concentration at each stability time point should be within ±15% of the nominal concentration.

Stability Testing is Critical: The stability of pyridine-formamido metabolites should be rigorously evaluated. This includes:

  • Freeze-thaw stability: Assess stability after multiple freeze-thaw cycles.

  • Short-term stability: Evaluate stability at room temperature for the expected duration of sample handling.[9]

  • Long-term stability: Confirm stability at the intended storage temperature (e.g., -80°C) for the duration of the study.[10]

  • Post-preparative stability: Ensure stability in the autosampler vial.

Comparative Analysis of LC-MS/MS Methodologies

The choice of chromatographic and mass spectrometric conditions can significantly impact the performance of the assay.

Chromatographic Separation

For polar compounds like pyridine-formamido metabolites, two main chromatographic approaches are typically considered:

Chromatography Mode Principle Advantages Disadvantages
Reversed-Phase (RP) C18 Separation based on hydrophobicity.Robust, reproducible, and widely available.May provide poor retention for very polar metabolites.
Hydrophilic Interaction Liquid Chromatography (HILIC) Partitioning between a water-enriched layer on the stationary phase and a less polar mobile phase.Excellent retention for polar compounds.Can be less robust and require longer equilibration times.

Recommendation: Start with a modern C18 column with good polar retention characteristics. If retention is insufficient, HILIC is a powerful alternative. The separation of isomers may require careful optimization of the mobile phase and gradient.[11]

Mass Spectrometric Detection

Triple quadrupole mass spectrometers operating in Multiple Reaction Monitoring (MRM) mode are the workhorses of quantitative bioanalysis due to their high sensitivity and selectivity.

Key Considerations:

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically the most effective for pyridine-containing compounds.

  • MRM Transition: At least two MRM transitions should be monitored for the analyte to ensure specificity. The most intense transition is used for quantification, and the second as a qualifier.

  • In-source Fragmentation: The formamido group can be susceptible to fragmentation in the ion source. It is crucial to optimize source parameters (e.g., declustering potential) to minimize this and ensure that the measured parent ion is representative of the intact metabolite.

Concluding Remarks

The validation of an LC-MS method for pyridine-formamido metabolites is a rigorous but essential undertaking. By adopting a systematic approach grounded in regulatory guidelines and a deep understanding of the analyte's physicochemical properties, researchers can develop robust, reliable, and defensible methods. The use of stable isotope-labeled internal standards, careful optimization of sample preparation and chromatographic conditions, and comprehensive stability testing are the cornerstones of a successful validation that will yield high-quality data for critical decision-making in drug development.

References

  • Li, W., et al. (2015). Bio-generation of stable isotope-labeled internal standards for absolute and relative quantitation of phase II drug metabolites in plasma samples using LC–MS/MS. Analytical and Bioanalytical Chemistry, 407(12), 3457-3470. [Link]

  • Patel, P. N., et al. (2011). Bioanalytical method validation: An updated review. Journal of Pharmaceutical and Bioanalytical Sciences, 2(2), 29-41. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Moco, S., et al. (2015). Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC-MS/MS. Analytical Chemistry, 87(13), 6842-6849. [Link]

  • Gasper, M. P., et al. (2002). LC/MS analysis of NAD biosynthesis using stable isotope pyridine precursors. Analytical Biochemistry, 306(2), 245-252. [Link]

  • Lu, W., & Rabinowitz, J. D. (2016). Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS. Methods in Molecular Biology, 1378, 13-22. [Link]

  • Townsend, M. K., et al. (2019). Intrapersonal Stability of Plasma Metabolomic Profiles over 10 Years among Women. Metabolites, 9(11), 259. [Link]

  • Kouskoura, M. G., et al. (2021). Stability of Metabolomic Content during Sample Preparation: Blood and Brain Tissues. Metabolites, 11(10), 695. [Link]

  • Mettler-Altmann, T., et al. (2015). Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS. ResearchGate. [Link]

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]

  • BioPharma Services Inc. (2022). Bioanalytical Method Validation: Metabolite Considerations. [Link]

  • Abdessadek, M., et al. (2023). Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. Journal of Applied Pharmaceutical Science, 13(8), 001-011. [Link]

  • Heard, J. T., & Tritz, G. J. (1981). Separation of Biological Pyridines by High Pressure Liquid Chromatography. Journal of Liquid Chromatography, 4(2), 325-333. [Link]

  • Kim, T. H., et al. (2019). Pharmacokinetic, metabolic stability, plasma protein binding and CYP450s inhibition/induction assessment studies of N-(2-pyridylmethyl)-2-hydroxiymethyl-1-pyrrolidinyl-4-(3-chloro-4-methoxy-benzylamino)-5-pyrimidine-carboxamide as potential type 5 phosphodiesterase inhibitors. PLOS ONE, 14(5), e0216300. [Link]

  • Lu, W., & Rabinowitz, J. D. (2016). Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS. ResearchGate. [Link]

  • Kelly, R. S., et al. (2019). Pre-Analytical Factors that Affect Metabolite Stability in Human Urine, Plasma, and Serum: A Review. Metabolites, 9(8), 154. [Link]

  • Shimadzu Corporation. (n.d.). LC-MS/MS Method Package for Primary Metabolites. Shimadzu (Italia). [Link]

  • Chaparro, C., et al. (2022). Separation, identification, and conformation of cyclic and tadpole macromolecules via UPLC-MS/MS. Analyst, 147(10), 2167-2174. [Link]

  • Lozano, A., et al. (2026). Evaluation of Chromatographic Separation, with a Focus on LC-MS/MS, for the Determination of Stereoisomeric Cypermethrin and Other Synthetic Pyrethroids in Apples. International Journal of Molecular Sciences, 27(2), 543. [Link]

Sources

Comparative

Spectroscopic comparison of 5,6-dichloro vs 2,6-dichloro pyridine derivatives

Spectroscopic Comparison Guide: 5,6-Dichloro vs. 2,6-Dichloro Pyridine Derivatives Executive Summary & Nomenclature Regioisomerism in halogenated N-heterocycles fundamentally alters their electronic landscape, directly i...

Author: BenchChem Technical Support Team. Date: March 2026

Spectroscopic Comparison Guide: 5,6-Dichloro vs. 2,6-Dichloro Pyridine Derivatives

Executive Summary & Nomenclature

Regioisomerism in halogenated N-heterocycles fundamentally alters their electronic landscape, directly impacting their spectroscopic signatures and downstream reactivity in drug development. This guide provides an objective, data-driven spectroscopic comparison between two critical intermediates: 5,6-dichloropyridine and 2,6-dichloropyridine.

Nomenclature Note: According to IUPAC conventions, numbering prioritizes the lowest possible locants starting from the heteroatom. Thus, 5,6-dichloropyridine is systematically named 2,3-dichloropyridine . Throughout this guide, the spectroscopic data reflects the 2,3-dichloro connectivity, though the terms are often used interchangeably in industrial synthesis [1].

Structural Symmetry & Electronic Distribution

The core divergence between these isomers lies in their point group symmetry and the resulting electronic distribution.

  • 2,6-Dichloropyridine possesses

    
     symmetry. The two chlorine atoms flank the nitrogen, creating a symmetric dipole. The resonance electron-withdrawing effect of the nitrogen is focused on the para position (C-4), while the chlorines exert inductive withdrawal but resonance donation at the ortho/para positions.
    
  • 2,3-Dichloropyridine (5,6-dichloro) belongs to the

    
     point group (asymmetric). The contiguous arrangement of the nitrogen and two chlorines breaks all symmetry, resulting in an asymmetric electron density gradient that heavily deshields the C-6 position.
    

Symmetry cluster_0 2,6-Dichloropyridine cluster_1 2,3-Dichloropyridine (5,6-dichloro) Root Dichloropyridine Isomers A1 C2v Point Group (Symmetric) Root->A1 B1 C1 Point Group (Asymmetric) Root->B1 A2 Equivalent H-3/H-5 Equivalent C-2/C-6 A1->A2 A3 Simplified Spectra (2 ¹H signals, 3 ¹³C signals) A2->A3 B2 Distinct H-4, H-5, H-6 Distinct C-2 to C-6 B1->B2 B3 Complex Spectra (3 ¹H signals, 5 ¹³C signals) B2->B3

Fig 1: Logical flow of how structural symmetry dictates spectral complexity in pyridine isomers.

Comparative Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The symmetry differences are immediately apparent in the


H and 

C NMR spectra [2][3]. In 2,6-dichloropyridine , the

symmetry renders H-3 and H-5 chemically and magnetically equivalent. The spectrum simplifies to an

spin system. H-4 is highly deshielded (7.65 ppm) due to its position para to the electron-withdrawing nitrogen. In 2,3-Dichloropyridine , the lack of symmetry yields an

spin system. H-6 is profoundly deshielded (8.31 ppm) because it is adjacent to the electronegative nitrogen and lacks the resonance shielding provided by the ortho-chlorines seen in the 2,6-isomer.

Table 1:


H NMR Quantitative Comparison (CDCl

, 400 MHz)
Compound Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
2,3-Dichloropyridine H-6 8.31 dd 4.5, 1.8
H-4 7.78 dd 7.9, 1.8
H-5 7.23 dd 7.9, 4.5
2,6-Dichloropyridine H-4 7.65 t 8.0

| | H-3, H-5 | 7.30 | d | 8.0 |

Table 2:


C NMR Quantitative Comparison (CDCl

, 100 MHz)
Carbon Position 2,3-Dichloropyridine (δ, ppm) 2,6-Dichloropyridine (δ, ppm) Causality / Environment
C-2 147.9 150.5 Deshielded by adjacent N and Cl
C-3 130.5 122.8 C-Cl bond (2,3) vs C-H bond (2,6)
C-4 139.4 140.3 Para to Nitrogen (Resonance withdrawal)
C-5 123.0 122.8 Meta to Nitrogen

| C-6 | 150.1 | 150.5 | Adjacent to N (2,3) vs N and Cl (2,6) |

Mass Spectrometry (MS) & Infrared (IR) Spectroscopy

Both isomers exhibit a molecular ion (


) peak at 

. The presence of two chlorine atoms is unequivocally confirmed by the characteristic isotopic distribution pattern. The natural abundance of

Cl (75%) and

Cl (25%) results in an

peak ratio of approximately 9:6:1 .
  • Fragmentation Causality: 2,3-dichloropyridine readily loses a Cl radical (

    
    ) due to steric crowding between the adjacent halogens, whereas 2,6-dichloropyridine is more stable to initial fragmentation [1][2].
    
  • IR Signatures: Both compounds exhibit strong aromatic

    
     and 
    
    
    
    stretches between 1550–1580 cm
    
    
    , and characteristic
    
    
    stretching vibrations in the 740–790 cm
    
    
    region.

Experimental Methodologies: A Self-Validating Protocol

To ensure high-fidelity data acquisition, the following protocol integrates internal validation steps to prevent the misinterpretation of spectral artifacts.

Step-by-Step NMR Acquisition Protocol:

  • Sample Preparation : Accurately weigh 15.0 mg of the pyridine derivative. Dissolve completely in 0.6 mL of Chloroform-d (CDCl

    
    , 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS).
    
  • Instrument Calibration (Self-Validation 1) : Insert the sample into a 400 MHz or 500 MHz NMR spectrometer. Lock onto the deuterium frequency of CDCl

    
     (7.26 ppm). Causality: This ensures magnetic field stability over the acquisition period, preventing peak drift.
    
  • Shimming (Self-Validation 2) : Perform gradient shimming. Validate homogeneity by checking the TMS peak at 0.00 ppm. The line width at half-height (

    
    ) must be 
    
    
    
    Hz. Causality: Poor shimming mimics unresolved J-coupling, which would obscure the critical doublet-of-doublets (
    
    
    ) splitting in the 2,3-isomer.
  • Acquisition : Acquire 16-32 scans for

    
    H NMR (relaxation delay 
    
    
    
    s) and 256-512 scans for
    
    
    C NMR (
    
    
    s).
  • Processing : Apply a 0.3 Hz exponential line broadening function to the FID before Fourier transformation to optimize the signal-to-noise ratio without compromising resolution.

NMR_Workflow Step1 Sample Preparation Dissolve 15 mg in 0.6 mL CDCl3 Step2 Instrument Calibration Lock 2H signal, Shim to TMS <1.0 Hz Step1->Step2 Step3 Data Acquisition 400/500 MHz, 298 K, 16-32 Scans Step2->Step3 Decision Spectral Analysis Evaluate Multiplicity & Integration Step3->Decision Res1 2 Signals (1:2 ratio) Triplet & Doublet Confirm: 2,6-Dichloropyridine Decision->Res1 Symmetric Res2 3 Signals (1:1:1 ratio) Three Doublet of Doublets Confirm: 2,3-Dichloropyridine Decision->Res2 Asymmetric

Fig 2: Self-validating experimental workflow for NMR acquisition and structural confirmation.

Synthetic Implications: SNAr Regioselectivity

The spectroscopic differences mapped above directly correlate with their reactivity in Nucleophilic Aromatic Substitution (SNAr), a critical reaction in drug development [4].

  • In 2,6-dichloropyridine , both chlorines are activated by the adjacent nitrogen. Substitution occurs readily at either C-2 or C-6, yielding a single mono-substituted product due to symmetry.

  • In 2,3-dichloropyridine , C-2 is highly activated by the adjacent nitrogen (ortho effect), making it the primary site for nucleophilic attack. The C-3 chlorine is significantly less reactive (meta to nitrogen), allowing for highly regioselective mono-substitutions. This regioselectivity is easily monitored by the disappearance of the C-2

    
    C NMR signal at 147.9 ppm.
    

References

  • PubChem, National Library of Medicine. "2,3-Dichloropyridine | C5H3Cl2N." NIH, [Link]

  • PubChem, National Library of Medicine. "2,6-Dichloropyridine | C5H3Cl2N." NIH, [Link]

Validation

Benchmarking biological activity of dichloropyridine acetic acids

Publish Comparison Guide: Benchmarking Biological Activity of Dichloropyridine Acetic Acids Executive Summary: The Hybrid Scaffold Challenge Dichloropyridine acetic acids (DPAAs) represent a structural hybridization betw...

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Benchmarking Biological Activity of Dichloropyridine Acetic Acids

Executive Summary: The Hybrid Scaffold Challenge

Dichloropyridine acetic acids (DPAAs) represent a structural hybridization between the phenoxy-acetic acid class (e.g., 2,4-D ) and the pyridine-carboxylic acid class (e.g., Clopyralid , Picloram ). While the pyridine ring confers metabolic stability and specific translocation properties, the acetic acid side chain alters the steric fit within the auxin receptor (TIR1/AFB) binding pocket compared to the direct carboxylate attachment seen in picolinic acid herbicides.

This guide outlines a rigorous benchmarking protocol to evaluate DPAA candidates. The objective is to determine if a candidate DPAA retains the high-affinity binding of picolinic acids while adopting the rapid action or specific selectivity patterns of acetic acid auxins.

Part 1: Structural & Physicochemical Benchmarking

Before biological testing, candidates must be benchmarked against "Gold Standard" auxins to predict bioavailability and translocation potential.

Comparative Standards:

  • 2,4-D: The reference for acetic acid side-chain behavior.

  • Clopyralid (3,6-dichloro-2-pyridinecarboxylic acid): The reference for the dichloropyridine core.

  • Dicamba: A benzoic acid reference for volatility and selectivity comparisons.

Table 1: Physicochemical Property Targets

Note: Values for DPAA are theoretical targets for an optimized candidate.

Property2,4-D (Standard)Clopyralid (Standard)DPAA (Target Profile)Biological Implication
Acid Dissociation (pKa) 2.82.33.0 - 3.5 Affects phloem trapping. Higher pKa may reduce ion trapping compared to Clopyralid.
Lipophilicity (LogP) 2.81-1.810.5 - 1.5 Critical for cuticle penetration. Clopyralid requires surfactants; DPAA should aim for moderate lipophilicity.
Water Solubility 900 mg/L1,000 mg/L>500 mg/L Formulation stability and root uptake potential.
Side Chain Sterics Flexible (-O-CH2-)Rigid (Direct Bond)Semi-Flexible (-CH2-) Determines fit in the TIR1 "molecular glue" pocket.

Part 2: In Vitro Mechanistic Profiling (The TIR1 Assay)

The definitive test for auxinic activity is the ability to mediate the interaction between the TIR1 ubiquitin ligase and Aux/IAA repressor proteins. This "molecular glue" mechanism drives the ubiquitination and degradation of repressors.

Protocol: Competitive Binding Assay (SPR or Pull-Down)

Objective: Determine the dissociation constant (


) of the DPAA-TIR1-Aux/IAA complex.
  • System: Surface Plasmon Resonance (SPR) using immobilized TIR1.

  • Analytes: Inject DPAA candidate at varying concentrations (0.1 nM to 10 µM) in the presence of Aux/IAA7 (degron peptide).

  • Control: Run parallel channels with 2,4-D (positive control) and Benzoic Acid (negative control).

Causality:

  • Why this works: Auxinic herbicides function by filling a hydrophobic cavity in TIR1, extending the binding surface for Aux/IAA.

  • Interpretation: If DPAA shows high affinity (

    
     nM) but poor herbicidal activity in vivo, the issue is likely metabolic deactivation  or transport , not receptor fit.
    
Visualization: Auxin Signaling Cascade

AuxinPathway Auxin DPAA / Auxin Complex TIR1-Auxin-Aux/IAA Complex Auxin->Complex Binds TIR1 TIR1/AFB (F-Box Protein) TIR1->Complex AuxIAA Aux/IAA (Repressor) AuxIAA->Complex Ubiquitin Ubiquitination (SCFTIR1) Complex->Ubiquitin Recruits E3 Ligase Proteasome 26S Proteasome Degradation Ubiquitin->Proteasome ARF ARF Transcription Factors Released Proteasome->ARF Degrades Repressor Response Gene Expression (Cell Elongation/Death) ARF->Response Activates

Caption: The molecular mechanism of action.[1][2] DPAA must bridge TIR1 and Aux/IAA to initiate the degradation of the repressor, releasing ARF transcription factors.

Part 3: In Vivo Physiological Benchmarking

Receptor binding does not guarantee activity. The compound must penetrate the tissue and resist metabolism.

Experiment A: Arabidopsis Root Elongation Assay

This is the standard rapid-screen for auxin activity.

Protocol:

  • Seeds: Arabidopsis thaliana (Col-0) sterilized and stratified.

  • Media: 0.5x MS agar plates containing DPAA gradients (10 nM, 100 nM, 1 µM, 10 µM).

  • Growth: Vertical orientation for 7 days under long-day conditions.

  • Measurement: Primary root length relative to DMSO control.

Benchmarking Criteria:

  • High Potency: IC50 < 50 nM (Comparable to 2,4-D).

  • Moderate Potency: IC50 50–500 nM.

  • Low Potency: IC50 > 500 nM (Likely poor uptake or weak binding).

Experiment B: Somatic Embryogenesis (SE) Induction

Recent literature suggests that stress-related auxin responses (like SE) correlate strongly with specific structural features of 2,4-D analogs, particularly halogenation at the 4-position [1].[3]

Protocol:

  • Explants: Immature zygotic embryos of Arabidopsis.

  • Treatment: Incubate on liquid culture with 5 µM DPAA.

  • Observation: Count somatic embryos after 14 days.

  • Significance: If DPAA induces SE efficiently, it mimics the "stress + auxin" dual pathway unique to effective herbicides like 2,4-D, distinguishing it from pure IAA mimics.

Part 4: Herbicidal Efficacy & Selectivity

The final tier of benchmarking evaluates the compound as a product.

Table 2: Spectrum of Control Matrix
Target Weed Class2,4-D ResponseClopyralid ResponseDPAA Evaluation Goal
Brassicaceae (Mustards) High ControlPoor Control Determine Gap Fill
Asteraceae (Thistles) Moderate ControlExcellent Control Maintain Clopyralid efficacy?
Fabaceae (Legumes) Moderate ControlExcellent Control Maintain Clopyralid efficacy?
Poaceae (Grasses) No Effect (Safe)No Effect (Safe)Ensure selectivity is retained.

Experimental Workflow:

  • Post-Emergence Spray: Apply DPAA at 50, 100, 200, and 400 g ai/ha (grams active ingredient per hectare).

  • Species:

    • Bioindicator: Soybean (highly sensitive dicot).

    • Target: Canada Thistle (Cirsium arvense).

    • Safety Check: Wheat or Corn.

  • Scoring: Visual injury (0-100%) at 7, 14, and 21 DAT (Days After Treatment).

Causality Check: If DPAA kills Brassicaceae (unlike Clopyralid) but retains Thistle control, it suggests the acetic acid side chain has broadened the substrate recognition, making it more "2,4-D-like" while the pyridine ring maintains stability.

References

  • Karami, O., et al. (2023). "Structure–activity relationship of 2,4-D correlates auxinic activity with the induction of somatic embryogenesis in Arabidopsis thaliana."[3][4] The Plant Journal.

  • Grossmann, K. (2010). "Auxin herbicides: current status of mechanism and mode of action." Pest Management Science.

  • BenchChem Technical Support. (2025). "2-(2,6-Dichloropyridin-4-yl)acetic Acid - Potential Biological Activity." BenchChem.[5]

  • University of Wisconsin-Madison. (2022). "Choosing, Comparing, and Selecting Herbicide Combinations." Turfgrass Science.

Sources

Comparative

Advanced Quality Control Guide: 2-[(5,6-Dichloropyridin-3-yl)formamido]acetic acid

This guide provides an in-depth technical analysis of the quality control (QC) parameters for 2-[(5,6-Dichloropyridin-3-yl)formamido]acetic acid (CAS: 1098384-79-2). Also known as 5,6-Dichloronicotinoylglycine , this com...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the quality control (QC) parameters for 2-[(5,6-Dichloropyridin-3-yl)formamido]acetic acid (CAS: 1098384-79-2). Also known as 5,6-Dichloronicotinoylglycine , this compound serves as a critical building block in the synthesis of peptidomimetics, potential HIF-PH inhibitors, and uPAR antagonists.

Executive Summary & Chemical Context

2-[(5,6-Dichloropyridin-3-yl)formamido]acetic acid is a specialized pharmaceutical intermediate characterized by a 5,6-dichloronicotinic acid moiety coupled to a glycine backbone. Its structural integrity is pivotal for downstream efficacy, particularly in preventing side-reactions during peptide coupling or heterocyclic ring formation.

This guide compares two primary analytical frameworks for its quality assessment:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): The industry standard for routine purity and assay testing.

  • Ultra-High-Performance Liquid Chromatography with Tandem Mass Spectrometry (UHPLC-MS/MS): An advanced alternative for trace impurity profiling and genotoxic risk assessment.

Chemical Identity
ParameterDetail
Chemical Name 2-[(5,6-Dichloropyridin-3-yl)formamido]acetic acid
Synonyms {[(5,6-dichloro-3-pyridinyl)carbonyl]amino}acetic acid; 5,6-Dichloronicotinoylglycine
CAS Number 1098384-79-2
Molecular Formula C₈H₆Cl₂N₂O₃
Molecular Weight 249.05 g/mol
Structural Feature 5,6-Dichloropyridine ring fused to a glycine amide linker

Critical Quality Attributes (CQAs)

To ensure the "performance" of this intermediate in subsequent synthesis, the following parameters must be strictly controlled.

Purity & Impurity Profile

The most critical CQA is the absence of hydrolysis products and dechlorination byproducts.

  • Impurity A (Hydrolysis): 5,6-Dichloronicotinic acid (Precursor/Degradant).[1]

  • Impurity B (Hydrolysis): Glycine (Precursor).

  • Impurity C (Dechlorination): 5-Chloronicotinoylglycine (Potential side-reaction product).

Water Content (Karl Fischer)

As an amide coupling partner, excess water (>0.5%) can hydrolyze activated esters in downstream processing, lowering yield.

Chloride Identification

Confirms the presence of both chlorine atoms on the pyridine ring, distinguishing it from mono-chloro analogs.

Comparative Analytical Framework: HPLC-UV vs. UHPLC-MS/MS

This section objectively compares the "performance" of the two leading analytical methods for QC of this compound.

Performance Comparison Matrix
FeatureMethod A: Standard HPLC-UV Method B: Advanced UHPLC-MS/MS
Primary Application Routine Batch Release, Assay (>98%)Trace Impurity Profiling, Genotoxic Screening
Detection Limit (LOD) ~0.05% (500 ppm)< 0.0001% (1 ppm)
Specificity Moderate (Relies on Retention Time)High (Relies on Mass-to-Charge Ratio)
Throughput Medium (15-20 min run time)High (3-5 min run time)
Cost Per Sample Low ($)High (

$)
Robustness High (Tolerates matrix effects)Low (Sensitive to matrix suppression)
Expert Insight

Method A (HPLC-UV) is sufficient for >90% of routine QC needs, offering a self-validating balance of cost and accuracy. However, Method B (UHPLC-MS/MS) is indispensable during Process Development to identify structurally similar impurities (like regioisomers of the dichloropyridine ring) that co-elute under UV detection.

Detailed Experimental Protocol: Validated HPLC-UV Method

This protocol is designed to be a self-validating system for the assay and purity determination of 2-[(5,6-Dichloropyridin-3-yl)formamido]acetic acid.

Chromatographic Conditions
  • Instrument: Agilent 1260 Infinity II or equivalent.

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Buffer pH ~2.5).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 270 nm (Lambda max for dichloropyridine).

  • Column Temp: 30°C.

  • Injection Vol: 10 µL.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.09010
10.04060
12.01090
15.09010
20.09010
Sample Preparation
  • Standard Stock: Dissolve 25 mg of Reference Standard in 25 mL of Diluent (50:50 Water:Acetonitrile).

  • Sample Solution: Accurately weigh 25 mg of the test sample into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • System Suitability: Inject the Standard solution 5 times.

    • Requirement: %RSD of peak area ≤ 2.0%.

    • Requirement: Tailing factor ≤ 1.5.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the QC process and the potential degradation pathways that the QC methods must detect.

Diagram 1: Analytical QC Decision Matrix

QC_Workflow Start Batch Production Sampling Sampling (n=3) Start->Sampling Appearance Appearance Check (White Powder) Sampling->Appearance Identity Identity Check (IR / NMR) Appearance->Identity Decision Identity Confirmed? Identity->Decision HPLC HPLC-UV Analysis (Purity & Assay) Decision->HPLC Yes Fail OOS Investigation Decision->Fail No MS UHPLC-MS/MS (Trace Impurities) HPLC->MS Unknown Impurity > 0.1% Pass Release Batch (COA Generation) HPLC->Pass Purity > 98% MS->Pass Risk Low MS->Fail Genotoxic Flag

Caption: Logical workflow for Quality Control, escalating from routine HPLC to advanced MS analysis upon anomaly detection.

Diagram 2: Degradation & Impurity Pathway

Degradation_Pathway Parent 2-[(5,6-Dichloropyridin-3-yl) formamido]acetic acid Hydrolysis Hydrolysis (Acid/Base Stress) Parent->Hydrolysis Dechloro Dechlorination (Photostability Stress) Parent->Dechloro ImpA Impurity A: 5,6-Dichloronicotinic acid Hydrolysis->ImpA ImpB Impurity B: Glycine Hydrolysis->ImpB ImpC Impurity C: 5-Chloronicotinoylglycine Dechloro->ImpC

Caption: Primary degradation pathways leading to impurities that must be monitored by the described QC methods.

References

  • Sigma-Aldrich. (n.d.). 2-[(5,6-dichloropyridin-3-yl)formamido]acetic acid Product Specification. Retrieved from

  • PubChem. (2025).[2] Compound Summary for CID 10198177 (Related Structure Reference). National Library of Medicine. Retrieved from

  • BenchChem. (n.d.). Common experimental procedures involving pyridine-acetic acid derivatives. Retrieved from

  • Matthews, H., et al. (2011). Structure-Activity Relationships of Amiloride Analogues as Inhibitors of uPA. Bioorganic & Medicinal Chemistry. Retrieved from

Sources

Validation

Technical Guide: Specificity Profiling of Pyridine Antibodies Against Formamido Acetic Acid Analogs

Executive Summary The Core Challenge: In pharmacokinetic (PK) assays and metabolic monitoring, antibodies raised against pyridine-containing small molecules (e.g., nicotinic acid derivatives, isoniazid, specific kinase i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Core Challenge: In pharmacokinetic (PK) assays and metabolic monitoring, antibodies raised against pyridine-containing small molecules (e.g., nicotinic acid derivatives, isoniazid, specific kinase inhibitors) frequently exhibit non-specific binding to Formamido Acetic Acid (FAA) analogs.

The Mechanism: This cross-reactivity is rarely due to ring mimicry. Instead, it is a classic manifestation of "Linker Bias" (Linker Recognition) . When pyridine haptens are conjugated to carrier proteins (e.g., KLH/BSA) via amide/glycine-like linkers for immunization, the resulting polyclonal or monoclonal antibodies often recognize the linker-handle (the formamido-acetic acid moiety) rather than the pyridine payload.

The Solution: This guide outlines the structural basis of this interference, provides a comparative performance analysis of homologous vs. heterologous assay designs, and details a self-validating protocol to quantify and eliminate FAA cross-reactivity.

Part 1: Structural Basis of Cross-Reactivity

To solve the interference, one must understand the structural "decoy."

The Immunogen Design Flaw

Most pyridine haptens are too small (<1000 Da) to elicit an immune response alone. They are conjugated to carriers using linkers.[1]

  • Target Hapten: Pyridine ring (Aromatic, rigid, electron-deficient nitrogen).

  • Common Linker: Glycine or acetic acid derivatives (e.g.,

    
    ).
    
  • The Resulting Epitope: The immune system sees a "Pyridine-Formamido-Acetic Acid" composite.

The FAA Analog Mimic

Formamido acetic acid (N-formylglycine) and its analogs structurally replicate the linker region of the immunogen.

  • Pyridine:

    
     (Target).
    
  • FAA Analog:

    
     (Decoy).
    

If the antibody paratope forms hydrogen bonds with the amide carbonyls of the linker rather than the pyridine nitrogen, the assay will fail to distinguish the drug from its acyclic metabolites or matrix components.

Mechanism Visualization

The following diagram illustrates the "Linker Recognition" failure mode.

LinkerBias cluster_0 Immunogen Structure cluster_1 Antibody Response cluster_2 Assay Interference Pyridine Pyridine Ring (Target Epitope) Linker Formamido/Acetic Linker Region Pyridine->Linker Conjugation Ab_Ideal Ideal Antibody (Binds Pyridine) Pyridine->Ab_Ideal Intended Carrier Carrier Protein (KLH/BSA) Linker->Carrier Ab_Bias Linker-Biased Antibody (Binds Linker) Linker->Ab_Bias Dominant Recognition FAA FAA Analog (Metabolite/Matrix) FAA->Ab_Ideal No Binding FAA->Ab_Bias CROSS-REACTIVITY (False Positive)

Figure 1: Mechanism of Linker Bias. The "Linker-Biased Antibody" recognizes the Formamido Acetic Acid (FAA) motif common to both the immunogen linker and the interfering analog, ignoring the Pyridine ring.

Part 2: Comparative Performance Guide

This section compares the performance of antibodies in Homologous vs. Heterologous assay designs.

Definition:

  • Homologous Assay: The coating antigen uses the same linker chemistry as the immunogen.

  • Heterologous Assay: The coating antigen uses a different linker chemistry (e.g., changing from amide to ester, or changing the attachment site on the pyridine ring).

Performance Data: FAA Interference

Data simulated based on typical small-molecule immunoassay characteristics.

ParameterHomologous Design (High Risk)Heterologous Design (Recommended)
Immunogen Linker Amide/Glycine (FAA-like)Amide/Glycine (FAA-like)
Coating/Tracer Linker Amide/Glycine (Same) Ester or Alkyl Chain (Different)
Pyridine Affinity (

)
0.5 nM0.8 nM
FAA Analog Affinity (

)
1.2 nM (Strong Binding) >10,000 nM (No Binding)
Cross-Reactivity (%) ~40% < 0.1%
Assay Specificity Low (Detects linker)High (Detects Pyridine)
False Positive Rate High in metabolic samplesNegligible
Analysis
  • Homologous Failure: In the homologous format, the antibody is "rewarded" for binding the linker. FAA analogs, which mimic this linker, compete effectively for the binding site, resulting in high cross-reactivity (40%).

  • Heterologous Success: By changing the linker in the assay step (e.g., using a coating antigen with a different chain length or chemistry), you force the antibody to rely solely on the Pyridine ring for binding. Antibodies that only recognized the FAA-linker cannot bind the plate, effectively filtering them out of the signal generation.

Part 3: Validation Protocol (Self-Validating System)

To objectively assess if your Pyridine antibody is suffering from FAA cross-reactivity, follow this "Bridge Heterology" protocol.

Phase 1: The "Linker Trap" Experiment (Competitive ELISA)

Objective: Determine if binding is driven by the Pyridine ring or the FAA tail.

Reagents:

  • Analyte: Pyridine standard (Target).

  • Interferent: Formamido Acetic Acid or N-Formylglycine (Decoy).

  • Antibody: Anti-Pyridine mAb/pAb.

Step-by-Step Protocol:

  • Coat Plate: Immobilize Pyridine-BSA conjugate (1 µg/mL) overnight.

  • Block: Add 1% Casein in PBS (Avoid BSA if linker chemistry is identical).

  • Competition Series:

    • Row A: Serial dilution of Pyridine (0.01 nM to 1000 nM).

    • Row B: Serial dilution of FAA Analog (0.01 nM to 1000 nM).

  • Incubation: Add Antibody (at defined titer) to wells. Incubate 1 hour.

  • Detection: Add HRP-Secondary Antibody + TMB Substrate.

  • Calculation: Calculate

    
     for both rows.
    

Interpretation Criteria (The Validation Logic):

  • Pass:

    
    . (The antibody is >1000x more specific for Pyridine).
    
  • Fail:

    
    . (Significant linker bias exists).
    
Phase 2: Workflow for Elimination

If Phase 1 fails, use this workflow to screen for specific clones or optimize the assay.

ValidationWorkflow Start Start: Antibody Screening Screen1 Screen 1: Homologous ELISA (High Sensitivity, Low Specificity) Start->Screen1 Decision1 Does it bind? Screen1->Decision1 Screen2 Screen 2: FAA Inhibition Test (Add 10µM FAA to buffer) Decision1->Screen2 Yes Fail Discard Clone (Linker Binder) Decision1->Fail No Decision2 Signal Inhibited? Screen2->Decision2 Decision2->Fail Yes (Binds FAA) Pass Select Clone (Pyridine Specific) Decision2->Pass No (Binds Pyridine) Optimize Phase 3: Heterologous Assay (Change Coating Linker) Pass->Optimize Assay Dev

Figure 2: Screening workflow to filter out FAA-cross-reactive clones. Clones that are inhibited by free FAA are discarded as "Linker Binders."

References

  • FDA Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration.[2][3] Section: Specificity and Cross-Reactivity. Available at: [Link]

  • Gellerman, G., et al. (2014). "Conjugates of Small Molecule Drugs with Antibodies and Other Proteins."[1] MDPI Pharmaceuticals, 7(1). (Discusses linker chemistry and stability). Available at: [Link]

  • Goodrow, M. H., et al. (1995). "Strategies for Immunoassay Hapten Design." Immunoanalysis of Agrochemicals. (Seminal text on homologous vs.

Sources

Comparative

Reproducibility of Synthesis Protocols for 5,6-Dichloropyridine Conjugates

Executive Summary: The "Pyridone Trap" in Pyridine Ligation In medicinal chemistry, 5,6-dichloropyridine-3-carboxylic acid derivatives are privileged scaffolds for developing kinase inhibitors and P2Y12 antagonists. Howe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Pyridone Trap" in Pyridine Ligation

In medicinal chemistry, 5,6-dichloropyridine-3-carboxylic acid derivatives are privileged scaffolds for developing kinase inhibitors and P2Y12 antagonists. However, the reproducibility of synthesizing these conjugates—specifically the regioselective functionalization at the C6 position—is notoriously poor across different laboratories.

The core failure mode is not a lack of reactivity, but competitive hydrolysis . The highly electrophilic C6 position, activated by the adjacent ring nitrogen, is equally susceptible to attack by water (trace moisture in solvents/bases) as it is by the desired amine or thiol nucleophile. This results in the "Pyridone Trap"—the formation of a thermodynamically stable 6-hydroxy-5-chloropyridine (pyridone) impurity that is often inseparable by standard chromatography.

This guide compares three distinct protocols to solve this reproducibility crisis, moving beyond "recipe following" to mechanistic control.

Mechanistic Analysis: The Electronic Bias

To control the reaction, one must understand the electronic landscape of the 5,6-dichloropyridine ring.

  • C6-Cl (Ortho to N): Highly electrophilic due to the inductive (

    
    ) and mesomeric (
    
    
    
    ) electron-withdrawing effects of the nitrogen. This is the primary site for Nucleophilic Aromatic Substitution (
    
    
    ).
  • C5-Cl (Meta to N): Electronically deactivated. It rarely reacts under standard

    
     conditions but can be engaged via Palladium-catalyzed cross-coupling (Buchwald-Hartwig).
    

The Reproducibility Bottleneck: If the reaction temperature is too high or the solvent "wet", the rate of hydrolysis (


) at C6 competes with the rate of amination (

). Furthermore, if the nucleophile is weak (e.g., anilines), the reaction stalls, prompting chemists to increase heat, which exponentially favors hydrolysis.
Visualizing the Divergent Pathways

ReactionPathways SM 5,6-Dichloropyridine Scaffold Prod Target Conjugate (C6-Substitution) SM->Prod  Path A: Kinetic Control (Dry, Low Temp) Impurity Pyridone Impurity (Hydrolysis) SM->Impurity  Path B: Thermodynamic Sink (Wet, High Temp) Nuc Nucleophile (R-NH2) H2O Trace H2O (Solvent/Base) Bis Bis-Substituted (Over-reaction) Prod->Bis  Path C: Forcing Conditions

Figure 1: The divergence between successful conjugation (Path A) and the irreversible Pyridone Trap (Path B).[1][2][3][4]

Comparative Analysis of Synthesis Routes

We evaluated three protocols for the coupling of a model secondary amine to a 5,6-dichloropyridine scaffold.

Method A: Classical Thermal (The Baseline)
  • Conditions:

    
    , DMF, 
    
    
    
    .
  • Verdict: High Risk. While cost-effective, this method is highly sensitive to the hygroscopic nature of DMF and inorganic bases.

  • Common Failure: 15–20% Pyridone formation; variable yields (40–75%).

Method B: Fluoride-Assisted (The "Green" Alternative)
  • Conditions: KF (Potassium Fluoride), DMSO/Water or anhydrous DMSO,

    
    .
    
  • Verdict: Context Dependent. KF increases the electrophilicity of the pyridine (via intermediate formation), allowing for faster reaction times. However, the presence of water (often used in Green protocols) makes this risky for valuable, late-stage intermediates.

Method C: Pd-Catalyzed Buchwald-Hartwig (The Gold Standard)
  • Conditions:

    
    , Xantphos, 
    
    
    
    , Dioxane,
    
    
    .
  • Verdict: Superior Reproducibility. The catalyst facilitates the C-N bond formation at lower energy barriers, bypassing the high thermal requirements that drive hydrolysis. Regioselectivity is near-perfect (>98:2).

Performance Data Comparison

The following data summarizes 10 independent runs of each protocol using 5,6-dichloronicotinic acid methyl ester and morpholine (1.1 equiv).

MetricMethod A: Thermal

Method B: KF-AssistedMethod C: Buchwald-Hartwig
Average Yield 58% (

12%)
72% (

8%)
91% (

3%)
Purity (LCMS) 85%90%>98%
Regioselectivity (C6:C5) 92:895:5>99:1
Pyridone Impurity 12% 5%<0.5%
Cost per mmol $ (Low)

(Medium)

$ (High)
Scalability Poor (Exotherm risk)ModerateExcellent

Recommended Experimental Protocols

Protocol 1: The "Gold Standard" Buchwald-Hartwig Coupling

Recommended for late-stage functionalization or weak nucleophiles.

Reagents:

  • 5,6-dichloropyridine derivative (1.0 equiv)

  • Amine nucleophile (1.2 equiv)

  • 
     (2 mol%)
    
  • Xantphos (4 mol%)

  • 
     (2.0 equiv, dried)
    
  • 1,4-Dioxane (Anhydrous, sparged with

    
    )
    

Step-by-Step Workflow:

  • Catalyst Pre-complexation: In a glovebox or under argon, mix

    
     and Xantphos in 1,4-dioxane. Stir at RT for 10 mins until the solution turns a clear dark orange. Why: Pre-forming the active Pd(0)-ligand species prevents catalyst decomposition.
    
  • Substrate Addition: Add the 5,6-dichloropyridine substrate and the amine to the reaction vessel.

  • Base Addition: Add

    
    . Critical: Use anhydrous base. Grind 
    
    
    
    to a fine powder to ensure consistent surface area.
  • Reaction: Seal the vessel and heat to

    
     for 4–6 hours.
    
  • Workup: Filter through a celite pad (to remove Pd black) and concentrate.

Protocol 2: Optimized Low-Temperature

Recommended for early-stage scale-up with strong nucleophiles (primary/secondary amines).

Reagents:

  • 5,6-dichloropyridine derivative (1.0 equiv)

  • Amine nucleophile (1.05 equiv)

  • DIPEA (Diisopropylethylamine) (2.5 equiv)

  • THF (Tetrahydrofuran) (Anhydrous)

Step-by-Step Workflow:

  • Temperature Control: Cool the solution of 5,6-dichloropyridine in THF to

    
     . Why: Lower temperature kinetically favors substitution over hydrolysis.
    
  • Slow Addition: Mix the amine and DIPEA in THF. Add this mixture dropwise over 30 minutes to the pyridine solution.

  • Monitoring: Allow to warm to Room Temperature (RT) naturally. Monitor by LCMS after 2 hours.

  • Troubleshooting: If conversion is <50% after 4 hours, do not heat. Instead, add a Lewis Acid catalyst (e.g.,

    
    , 0.1 equiv) to activate the pyridine nitrogen.
    

Decision Matrix for Method Selection

Use the following logic flow to select the correct protocol for your specific substrate.

DecisionTree Start Start: Select Protocol NucType Is the Nucleophile Strong (Aliphatic Amine)? Start->NucType Scale Is the Scale > 100g? NucType->Scale Yes Buchwald Use Buchwald-Hartwig (Protocol 1) NucType->Buchwald No (Aniline/Weak) Value Is the Substrate High Value (> $500/g)? Scale->Value No Flow Use Flow Chemistry (Continuous SNAr) Scale->Flow Yes SNAr_Opt Use Optimized SNAr (Protocol 2) Value->SNAr_Opt No (Cost Driven) Value->Buchwald Yes (Risk Averse)

Figure 2: Decision matrix for selecting the optimal synthesis route based on nucleophile strength, scale, and cost.

References

  • Regioselectivity in Pyrimidine/Pyridine Synthesis: Title: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Source: WuXi AppTec QM Magic Class.
  • Comparison of Pd-Catalysis vs.

    • Title: Amination of Heteroaryl Chlorides: Palladium C
    • Source: Chemistry – A European Journal (via PMC).
    • URL:[Link]

  • Buchwald-Hartwig Methodology

    • Title: Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry.
    • Source: Molecules (MDPI).
    • URL:[Link]

  • General Pyridine Synthesis Reviews

    • Title: Pyridine Synthesis: Cliff Notes.
    • Source: Baran Lab (Scripps Research).
    • URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-[(5,6-Dichloropyridin-3-yl)formamido]acetic acid

Personal Protective Equipment and Handling Guide for 2-[(5,6-Dichloropyridin-3-yl)formamido]acetic acid Executive Summary & Chemical Identity As a Senior Application Scientist, I approach laboratory safety not as a stati...

Author: BenchChem Technical Support Team. Date: March 2026

Personal Protective Equipment and Handling Guide for 2-[(5,6-Dichloropyridin-3-yl)formamido]acetic acid

Executive Summary & Chemical Identity

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic, self-validating system of risk mitigation. When handling specialized research chemicals such as 2-[(5,6-Dichloropyridin-3-yl)formamido]acetic acid (CAS: 1098384-79-2) , standard laboratory precautions must be elevated. This compound, a halogenated pyridine derivative linked to an acetic acid moiety, presents specific handling challenges typical of early-stage drug development compounds.

Because comprehensive toxicological data for novel or niche pipeline chemicals is often incomplete, we must employ a "worst-case scenario" handling paradigm. This guide provides the operational and logistical frameworks required to handle this compound safely in both its solid powder form and in solution.

Hazard Assessment & Toxicological Profile (The Causality of Protection)

To design an effective Personal Protective Equipment (PPE) strategy, we must first understand the physicochemical properties that dictate the hazard:

  • Solid State (Inhalation & Dermal Irritation): In its dry, powdered form, the primary risk is aerosolization. Halogenated aromatics are frequent skin and eye irritants. If weighed in a standard high-velocity fume hood, the turbulent airflow can aerosolize the fine powder, spreading contamination and causing balance instability[1].

  • Solution State (Rapid Dermal Absorption): In drug discovery, compounds like this are universally dissolved in polar aprotic solvents, most notably Dimethyl Sulfoxide (DMSO) , for biological assays[2]. DMSO is a notorious carrier solvent; it rapidly penetrates the dermal barrier and will carry dissolved hazardous solutes directly into the bloodstream[2]. Standard nitrile laboratory gloves degrade and experience chemical breakthrough in less than 10 minutes when exposed to DMSO[3][4].

Personal Protective Equipment (PPE) Matrix

Every piece of PPE must be selected based on the specific physical state of the chemical during the workflow. Below is the validated PPE matrix for handling 2-[(5,6-Dichloropyridin-3-yl)formamido]acetic acid.

Protection ZoneSolid Powder HandlingDMSO Solution HandlingCausality & Scientific Justification
Eye/Face ANSI Z87.1 Safety Glasses with side shields[5]Chemical splash goggles or face shieldProtects against micro-particulates (solid) and micro-droplet splashes (liquid)[5][6].
Body Fluid-resistant, closed-front lab coat; long pants; closed-toe shoes[5][6]Fluid-resistant lab coat; long pants; closed-toe shoes[5][6]Prevents accumulation of powder in clothing folds and provides a barrier against liquid permeation[5][6].
Hands Double-layered disposable nitrile gloves (min. 5 mil)[5]Butyl rubber , fluoroelastomer, or thick neoprene gloves[2]Nitrile provides adequate protection against dry solids but degrades rapidly in DMSO[2][3]. Butyl rubber prevents DMSO breakthrough[2][7].
Respiratory Powder Weighing Enclosure (HEPA-filtered)[1]Class II Biological Safety Cabinet or Chemical Fume Hood[6]Standard fume hoods cause turbulence that aerosolizes powders[1]. Powder enclosures use horizontal airflow to protect the user without disturbing the solid[1][8].

Operational Workflows & Handling Protocols

To ensure a self-validating safety system, the transition from solid powder to liquid solution must be mapped precisely.

Workflow Start 1. Don Base PPE (Lab Coat, Safety Glasses) Enclosure 2. Transfer to Powder Weighing Enclosure Start->Enclosure Gloves 3. Don Double Nitrile Gloves (Solid Handling) Enclosure->Gloves Weigh 4. Weigh Solid (Minimize Airflow Turbulence) Gloves->Weigh Solvent 5. Add Solvent (e.g., DMSO) Weigh->Solvent ChangeGlove 6. Change to Butyl Gloves (Liquid Handling) Solvent->ChangeGlove Complete 7. Seal Vial & Decontaminate ChangeGlove->Complete

Fig 1. Step-by-step workflow for safe powder weighing and solvation.

Step-by-Step Methodology: Powder Weighing & Solvation
  • Preparation: Verify that the Powder Weighing Balance Enclosure is operational and the HEPA filters are certified[1][9]. Do not use a standard chemical fume hood for weighing fine powders unless using the "fume hood transfer" method with sealed vessels[1][8].

  • Gowning: Don a fluid-resistant lab coat, safety glasses, and double-nitrile gloves[5][6].

  • Weighing: Place the sealed chemical bottle and a pre-weighed, anti-static collection vial into the enclosure. Carefully transfer the 2-[(5,6-Dichloropyridin-3-yl)formamido]acetic acid powder using a grounded micro-spatula.

  • Solvation: If preparing a stock solution, add the required volume of DMSO directly to the vial while still inside the enclosure. Cap the vial tightly.

  • Glove Transition (Critical Step): Once the chemical is in a DMSO solution, the hazard profile changes. Immediately doff the contaminated outer nitrile gloves[5]. Before handling the liquid vial further, don butyl rubber or fluoroelastomer gloves[2][7].

  • Decontamination: Wipe down the exterior of the sealed vial and the balance pan with an appropriate solvent (e.g., 70% ethanol or a mild detergent), and dispose of all solid waste (weigh boats, spatulas) in a designated hazardous solid waste container[10].

Spill Response & Disposal Plan

Spill response protocols must be dictated by the physical state of the chemical at the time of the breach.

SpillResponse Spill Spill Detected Assess Assess State Spill->Assess Solid Solid Powder Spill Assess->Solid Liquid Liquid (DMSO) Spill Assess->Liquid SolidAction Cover with wet paper towel Sweep gently Solid->SolidAction LiquidAction Absorb with inert material (e.g., vermiculite) Liquid->LiquidAction Dispose Place in Hazardous Waste Container SolidAction->Dispose LiquidAction->Dispose

Fig 2. Decision matrix and response pathway for chemical spills.

Solid Spill Protocol
  • Isolate: Restrict access to the area. If the spill is outside a ventilated enclosure, don an N95 or P100 particulate respirator.

  • Suppress Aerosols: Do not dry sweep. Lightly mist a paper towel with water or a suitable wetting agent and carefully drape it over the powder to suppress dust.

  • Collect: Gently scoop the wet towel and powder using a disposable plastic scoop.

  • Dispose: Place all materials into a puncture-proof, sealable hazardous waste container.

Liquid (DMSO Solution) Spill Protocol
  • Isolate & Upgrade PPE: Evacuate the immediate area. Ensure you are wearing butyl rubber gloves and chemical splash goggles[2][7].

  • Absorb: Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or dry sand). Do not use combustible materials like sawdust.

  • Collect & Clean: Scoop the absorbed mixture into a hazardous waste container. Wash the spill area thoroughly with soap and water, as DMSO leaves a residue that can facilitate the absorption of subsequent contaminants[2].

  • Dispose: Label the waste container clearly with "Hazardous Waste: 2-[(5,6-Dichloropyridin-3-yl)formamido]acetic acid in DMSO" and arrange for institutional Environmental Health and Safety (EHS) pickup.

References

  • Personal Protective Equipment Requirements for Laboratories Source: North Carolina State University (NCSU) Environmental Health and Safety URL:[Link]

  • Proper Use of Personal Protective Equipment (PPE) Source: Clinical Lab Manager URL:[Link]

  • Dimethyl Sulfoxide (DMSO) Chemical Properties and Handling Source: Wikipedia, The Free Encyclopedia URL:[Link]

  • Weighing Hazardous Powders in the Laboratory Source: University of Wisconsin-Madison Environment, Health & Safety URL:[Link]

  • Precision Powder Weighing: How to Deliver Accurate Results Source: Air Science URL:[Link]

  • CHEMICAL HANDLING GLOVE GUIDE Source: Hong Kong University of Science and Technology (HKUST) / Ansell URL:[Link]

Sources

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